molecular formula C45H49N4NaO14S2 B15554971 Sulfo Cy7 bis-NHS ester

Sulfo Cy7 bis-NHS ester

Cat. No.: B15554971
M. Wt: 957.0 g/mol
InChI Key: AXKONXQYFJINPU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo Cy7 bis-NHS ester is a useful research compound. Its molecular formula is C45H49N4NaO14S2 and its molecular weight is 957.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H49N4NaO14S2

Molecular Weight

957.0 g/mol

IUPAC Name

sodium 4-[(2E)-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[(2E,4E,6E)-7-[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate

InChI

InChI=1S/C45H50N4O14S2.Na/c1-44(2)32-28-30(42(54)62-48-38(50)20-21-39(48)51)16-18-34(32)46(24-10-12-26-64(56,57)58)36(44)14-8-6-5-7-9-15-37-45(3,4)33-29-31(43(55)63-49-40(52)22-23-41(49)53)17-19-35(33)47(37)25-11-13-27-65(59,60)61;/h5-9,14-19,28-29H,10-13,20-27H2,1-4H3,(H-,56,57,58,59,60,61);/q;+1/p-1

InChI Key

AXKONXQYFJINPU-UHFFFAOYSA-M

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Sulfo Cy7 bis-NHS Ester: Core Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Sulfo Cy7 bis-NHS ester, a bifunctional, water-soluble, near-infrared (NIR) fluorescent dye. Its characteristics make it a valuable tool for a variety of research and development applications, particularly in the labeling and crosslinking of biomolecules.

Core Chemical and Physical Properties

This compound is a derivative of the cyanine (B1664457) dye Cy7, modified with two N-hydroxysuccinimide (NHS) ester functional groups and sulfonate groups. The NHS esters provide reactivity towards primary amines, while the sulfonate groups confer water solubility, a critical feature for biological applications.[1][2] This bifunctionality allows for the crosslinking of two amine-containing molecules or the creation of more complex bioconjugates.[3]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₅₀H₅₇KN₄O₁₄S₂[3][4][5][6]
Molecular Weight 1041.23 g/mol [4][5][7]
Excitation Maximum (λabs) ~750 nm[3][4][7]
Emission Maximum (λem) ~773 nm[3][4][7]
Molar Extinction Coefficient (ε) 240,600 M⁻¹cm⁻¹[3][4]
Fluorescence Quantum Yield (Φ) 0.24[3]
Stokes Shift ~23 nm[7]
Purity ≥95% (typically by ¹H NMR and HPLC-MS)[4][5]
Correction Factor (CF₂₆₀) 0.04[4]
Correction Factor (CF₂₈₀) 0.04[4]
Solubility and Stability

This compound exhibits good solubility in water and polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[3][4][5][6] It is insoluble in less polar solvents like acetone, dichloromethane (B109758) (DCM), and diethyl ether.

For long-term storage, the solid product should be kept at -20°C in the dark and desiccated.[3][4] Under these conditions, it is stable for at least 12 months.[2] The material is typically shipped at ambient temperature and is stable for up to three weeks at room temperature.[2] Stock solutions, preferably prepared in anhydrous DMSO, should be aliquoted and stored at -20°C or -80°C in the dark.[8]

Chemical Reactivity and Applications

The primary application of this compound is the covalent labeling and crosslinking of biomolecules containing primary amine groups, such as proteins, antibodies, and peptides.[3][7] The NHS esters react specifically with the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group to form stable amide bonds.[3] This reaction is most efficient at a pH of 7-8.5.[8][9]

The near-infrared fluorescence of the Sulfo Cy7 core makes it particularly suitable for applications requiring deep tissue penetration and low background autofluorescence, such as in vivo imaging.[2][7] Other applications include fluorescence microscopy, flow cytometry, and various bioanalytical assays.[7]

Experimental Protocols

The following is a general protocol for the conjugation of this compound to a protein. Optimization may be required for specific proteins and applications.

Materials
  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) or sodium bicarbonate buffer, pH 8.0-8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification p1 Prepare Protein Solution (2-10 mg/mL in pH 8.0-8.5 buffer) r1 Add Dye to Protein (molar ratio ~10:1 dye:protein) p1->r1 p2 Prepare Dye Stock Solution (10 mM in anhydrous DMSO) p2->r1 r2 Incubate for 1 hour (Room temperature, in the dark) r1->r2 u1 Load Reaction Mixture onto Sephadex G-25 Column r2->u1 u2 Elute with PBS (pH 7.2-7.4) u1->u2 u3 Collect Labeled Protein Fractions u2->u3

Caption: Experimental workflow for protein conjugation with this compound.

Detailed Methodology
  • Protein Preparation :

    • Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.[8]

    • Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) ions, as these will compete for reaction with the NHS ester.[8]

    • The optimal pH for the labeling reaction is between 8.0 and 8.5. If necessary, adjust the pH with 1 M sodium bicarbonate.[8]

  • Dye Preparation :

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.[8]

    • Vortex the solution to ensure the dye is fully dissolved.[8]

  • Labeling Reaction :

    • Calculate the required volume of the dye stock solution. A molar ratio of approximately 10:1 (dye:protein) is often a good starting point, but this may need to be optimized.[8]

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing.[8]

    • Incubate the reaction mixture for 1 hour at room temperature in the dark, with occasional gentle mixing.[8]

  • Purification of the Conjugate :

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with PBS (pH 7.2-7.4).[8]

    • Load the reaction mixture onto the column.[8]

    • Elute the conjugate with PBS. The labeled protein will typically elute first as a colored band, while the smaller, unreacted dye molecules will be retained on the column and elute later.[8]

    • Collect the fractions containing the purified dye-protein conjugate.[8]

Visualizations

Chemical Structure of this compound

chemical_structure node_id_1 Chemical Structure Placeholder

Caption: Chemical structure of this compound.

Conjugation Reaction Signaling Pathway

conjugation_reaction cluster_product Product cluster_byproduct Byproduct r1 This compound p1 Sulfo Cy7-Protein Conjugate (Stable Amide Bond) r1->p1 r1:e->p1:w + r2 Protein-NH₂ (e.g., Lysine residue) r2->p1 b1 N-hydroxysuccinimide p1:e->b1:w +

Caption: Reaction of this compound with a primary amine on a protein.

References

A Technical Guide to Sulfo Cy7 bis-NHS Ester: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Sulfo Cy7 bis-NHS ester stands out as a critical tool for near-infrared (NIR) fluorescence applications. Its water-solubility and bifunctional nature make it particularly valuable for labeling and crosslinking biomolecules. This guide provides an in-depth look at its spectral properties, experimental protocols, and the fundamental chemistry of its application.

Core Photophysical and Chemical Properties

This compound is a water-soluble, bifunctional dye featuring two amine-reactive N-hydroxysuccinimide (NHS) ester groups.[1][2][3] This structure allows for the covalent attachment to primary amines on biomolecules such as proteins, amine-modified oligonucleotides, and other amine-containing molecules.[1][4][5] The presence of sulfonate groups enhances its water solubility, making it ideal for labeling delicate proteins that may be prone to denaturation in organic solvents.[6][7][8][9] Its bright fluorescence in the near-infrared spectrum is advantageous for deep tissue imaging due to minimal background autofluorescence from biological tissues in this range.[6][10]

Quantitative Data Summary

The photophysical properties of this compound are summarized in the table below, providing a clear reference for experimental design.

PropertyValueReference(s)
Excitation Maximum (λex) 750 nm[1][2][6][10]
Emission Maximum (λem) 773 nm[1][2][6][10]
Molar Extinction Coefficient 240,600 M⁻¹cm⁻¹[1][2][6]
Fluorescence Quantum Yield 0.24[1]
Molecular Formula C₅₀H₅₇KN₄O₁₄S₂[1][2]
Molecular Weight 1041.23 g/mol [2][3]
Solubility Good in Water, DMF, DMSO[1][2][3][6]

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Protein Labeling with this compound

This protocol outlines the steps for conjugating this compound to a protein, such as an antibody.

Materials:

  • This compound

  • Protein to be labeled (e.g., IgG antibody) at 2-10 mg/mL

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5.[11][12] Avoid buffers containing primary amines like Tris.[12]

  • Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.4

  • Purification column (e.g., gel filtration)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer to a final concentration of 2-10 mg/mL.[12] Ensure the pH is between 8.3 and 8.5 for optimal reaction with primary amines.[11][12]

  • Prepare Dye Stock Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

  • Conjugation Reaction: Add a calculated amount of the dye stock solution to the protein solution while gently vortexing. A typical starting point is a 10 to 20-fold molar excess of the dye to the protein. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for at least 1 hour at room temperature, protected from light. For some proteins, the incubation time can be extended to overnight on ice to improve labeling efficiency.[11]

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or dialysis.

Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of the dye (A₇₅₀).

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF₂₈₀)] / ε_protein

    • Where CF₂₈₀ is the correction factor (typically around 0.04 for Sulfo Cy7) and ε_protein is the molar extinction coefficient of the protein at 280 nm.[2]

  • Calculate the dye concentration:

    • Dye Concentration (M) = A₇₅₀ / ε_dye

    • Where ε_dye is the molar extinction coefficient of this compound (240,600 M⁻¹cm⁻¹).[1][2][6]

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizing the Workflow and Chemistry

To better understand the application of this compound, the following diagrams illustrate the experimental workflow for protein labeling and the underlying chemical reaction.

protein_labeling_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein in pH 8.5 Buffer mix Mix Protein and Dye Solutions prep_protein->mix prep_dye Dissolve Sulfo Cy7 bis-NHS Ester in DMSO prep_dye->mix incubate Incubate at RT (1 hour, dark) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify via Gel Filtration quench->purify analyze Analyze DOL purify->analyze

Experimental workflow for protein labeling.

The diagram above outlines the key stages of conjugating this compound to a protein, from initial preparation to final analysis.

reaction_pathway reactant1 This compound product Fluorescently Labeled Protein (Stable Amide Bond) reactant1->product pH 8.3-8.5 reactant2 Protein with Primary Amine (e.g., Lysine residue) reactant2->product plus + byproduct N-hydroxysuccinimide plus2 +

Amine-reactive labeling chemistry.

This second diagram illustrates the fundamental chemical reaction where the NHS ester group of the dye reacts with a primary amine on a protein to form a stable amide bond, resulting in a fluorescently labeled protein.

References

Sulfo-Cy7: A Technical Guide to a Water-Soluble Bifunctional Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes and applications of Sulfo-Cy7 as a water-soluble, bifunctional crosslinking agent. Its exceptional near-infrared (NIR) fluorescent properties and dual reactivity make it an invaluable tool for creating precisely targeted and traceable bioconjugates in complex biological systems.

Core Concepts: The Power of Bifunctionality and NIR Fluorescence

Sulfo-Cy7 belongs to the cyanine (B1664457) dye family, renowned for their high extinction coefficients and tunable fluorescence spectra.[1][2] The "Sulfo" prefix denotes the presence of sulfonate groups, which impart excellent water solubility, a critical feature for bioconjugation in aqueous environments without the need for organic co-solvents that could denature sensitive biomolecules like proteins.[3][] This enhanced solubility also minimizes aggregation-induced quenching, ensuring bright and stable fluorescence.[]

As a bifunctional crosslinker, Sulfo-Cy7 possesses two distinct reactive moieties, enabling the covalent linkage of two different biomolecules. A common and versatile configuration is a heterobifunctional Sulfo-Cy7 crosslinker featuring an N-hydroxysuccinimide (NHS) ester at one end and a maleimide (B117702) group at the other. The NHS ester reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins), while the maleimide group specifically targets sulfhydryl groups (e.g., the side chain of cysteine residues).[5] This dual reactivity allows for controlled, stepwise conjugation, minimizing the formation of homodimers and other unwanted byproducts.

The near-infrared fluorescence of Sulfo-Cy7, with an excitation maximum around 750 nm and an emission maximum around 773 nm, is particularly advantageous for in vivo imaging.[3][][6] Biological tissues exhibit minimal absorbance and autofluorescence in this spectral region (the "NIR window"), allowing for deep tissue penetration and high signal-to-noise ratios in living organisms.[3][]

Quantitative Data Summary

The following tables summarize the key quantitative properties of Sulfo-Cy7 and its derivatives. These values are compiled from various sources and may vary slightly depending on the specific derivative and measurement conditions.

Table 1: Spectroscopic Properties of Sulfo-Cy7 Derivatives

PropertySulfo-Cy7Sulfo-Cy7.5
Maximum Excitation Wavelength (λmax,ex)~750 nm[3][6]~788 nm[7]
Maximum Emission Wavelength (λmax,em)~773 nm[3][6]~808 nm[7]
Molar Extinction Coefficient (ε)~240,600 cm⁻¹M⁻¹[6][8][9]~222,000 cm⁻¹M⁻¹[10][11]
Fluorescence Quantum Yield (Φ)~0.24[8]~0.21[10][11][12]
Stokes Shift~23 nm[3]~20 nm[7]

Table 2: Physicochemical and Storage Properties

PropertyValue
SolubilityGood in water, DMF, and DMSO[6][13][14]
PurityTypically >95% (as determined by HPLC and/or NMR)[6][14]
Storage ConditionsStore at -20°C in the dark; desiccate[6][13][15][16]
Shipping ConditionsAmbient temperature for up to 3 weeks[6][13][15][16]

Experimental Protocols

The following are detailed methodologies for performing a two-step conjugation using a hypothetical Sulfo-Cy7 NHS ester-maleimide heterobifunctional crosslinker.

Step 1: Amine-Reactive Conjugation (NHS Ester Reaction)

This protocol describes the labeling of a protein with primary amines (e.g., a carrier protein like BSA) with the NHS ester moiety of the Sulfo-Cy7 crosslinker.

Materials:

  • Protein to be labeled (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)

  • Sulfo-Cy7 NHS ester-maleimide crosslinker

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Reaction buffer: Phosphate-buffered saline (PBS) pH 7.2-8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Prepare the Crosslinker Stock Solution: Immediately before use, dissolve the Sulfo-Cy7 NHS ester-maleimide crosslinker in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution.

    • Incubate the reaction mixture for 30-60 minutes at room temperature, or 2 hours at 4°C, with gentle stirring.

  • Purification:

    • Remove the excess, unreacted crosslinker by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS at pH 6.5-7.5.

    • Collect the fractions containing the now maleimide-activated, fluorescently labeled protein. The successful labeling will be visually apparent by the color of the protein fraction.

Step 2: Sulfhydryl-Reactive Conjugation (Maleimide Reaction)

This protocol outlines the conjugation of the maleimide-activated, Sulfo-Cy7-labeled protein from Step 1 with a second biomolecule containing a free sulfhydryl group (e.g., a cysteine-containing peptide).

Materials:

  • Maleimide-activated, Sulfo-Cy7-labeled protein (from Step 1)

  • Thiol-containing biomolecule (e.g., peptide)

  • Reaction buffer: PBS, pH 6.5-7.5 (degassed)

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Purification system (e.g., HPLC, FPLC)

Procedure:

  • Prepare the Thiolated Biomolecule: Dissolve the sulfhydryl-containing biomolecule in degassed PBS at pH 6.5-7.5. If the biomolecule contains disulfide bonds, pre-treat it with a 10- to 100-fold molar excess of TCEP for 20-30 minutes at room temperature to reduce the disulfides to free thiols.[17]

  • Conjugation Reaction:

    • Combine the maleimide-activated, Sulfo-Cy7-labeled protein with the thiolated biomolecule in a 1:1 to 5:1 molar ratio (maleimide:thiol).

    • Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the sulfhydryl groups.[17]

  • Purification:

    • Purify the final bifunctional conjugate using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or high-performance liquid chromatography (HPLC) to separate the desired conjugate from any unreacted components.

Mandatory Visualizations

The following diagrams illustrate the chemical structures, experimental workflows, and logical relationships involved in the use of Sulfo-Cy7 bifunctional crosslinkers.

G cluster_0 Sulfo-Cy7 Core cluster_1 NHS Ester cluster_2 Maleimide Core Core NHSEster NHSEster Core->NHSEster Linker Arm Maleimide Maleimide Core->Maleimide Linker Arm

Caption: Structure of a Sulfo-Cy7 heterobifunctional crosslinker.

G ProteinA Protein A (with primary amines) Step1 Step 1: Amine Reaction (pH 7.2-8.0) ProteinA->Step1 Crosslinker Sulfo-Cy7 (NHS Ester-Maleimide) Crosslinker->Step1 Intermediate Maleimide-Activated Sulfo-Cy7-Protein A Step1->Intermediate Step2 Step 2: Thiol Reaction (pH 6.5-7.5) Intermediate->Step2 ProteinB Protein B (with sulfhydryl groups) ProteinB->Step2 FinalProduct Sulfo-Cy7 Conjugate (Protein A - Protein B) Step2->FinalProduct

Caption: Two-step conjugation workflow for Sulfo-Cy7.

G cluster_0 Drug Development Application cluster_1 In Vivo Imaging Antibody Targeting Antibody (e.g., anti-EGFR) Crosslinker Sulfo-Cy7 (NHS-Maleimide) Antibody->Crosslinker 1. NHS Ester Reaction ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Payload Therapeutic Payload (e.g., Cysteine-modified drug) Crosslinker->Payload 2. Maleimide Reaction Payload->ADC ADC_inject Inject ADC into in vivo model ADC->ADC_inject Tumor Tumor Cell (Expressing Target) ADC_inject->Tumor Target Binding Imaging NIR Fluorescence Imaging Tumor->Imaging Signal Detection

Caption: Signaling pathway for targeted drug delivery and imaging.

References

An In-depth Technical Guide on Sulfo Cy7 bis-NHS Ester Reactivity with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of Sulfo Cy7 bis-N-hydroxysuccinimide (NHS) ester with primary amines, a cornerstone reaction in bioconjugation. Understanding the nuances of this chemistry is critical for the successful labeling of proteins, antibodies, and other biomolecules in research, diagnostics, and therapeutic development.

Core Concepts: The Chemistry of Amine Labeling

Sulfo Cy7 bis-NHS ester is a water-soluble, bifunctional fluorescent dye designed for crosslinking molecules containing primary amines.[1][2][3] The core of its functionality lies in the two NHS ester groups. These groups react with unprotonated primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a polypeptide, through a nucleophilic acyl substitution.[][5] This reaction forms a stable and essentially irreversible amide bond under physiological conditions, releasing N-hydroxysuccinimide as a byproduct.[][6]

The "Sulfo" prefix indicates the presence of sulfonate (SO3-) groups, which confer high water solubility to the dye.[7][8] This is particularly advantageous for labeling sensitive proteins that may denature in the presence of organic co-solvents required for non-sulfonated dyes.[8][9] The bifunctional nature, with two NHS esters, allows for the crosslinking of two different amine-containing molecules.[1]

Key Parameters Governing Reactivity

The success of a labeling reaction with this compound is a delicate balance between the desired aminolysis (reaction with the amine) and the competing hydrolysis (reaction with water). Several factors critically influence this balance.

  • pH: This is the most critical parameter. The reaction is strongly pH-dependent.[10] The primary amine must be in its deprotonated, nucleophilic state (-NH2) to react. At acidic pH, the amine is protonated (-NH3+), rendering it non-reactive.[10] Conversely, at high pH, the rate of NHS ester hydrolysis increases dramatically, consuming the reagent before it can react with the target amine.[6][11] The optimal pH for labeling is a compromise, typically between pH 8.3 and 8.5 .[12][13]

  • Buffer Composition: The choice of buffer is crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), are incompatible as they will compete with the target molecule for the NHS ester, significantly reducing labeling efficiency.[14][15] Recommended buffers include phosphate (B84403), bicarbonate, borate, or HEPES.[6][11][12]

  • Concentration: Low concentrations of the target protein can lead to inefficient labeling because the competing hydrolysis reaction becomes more dominant.[14][16] A protein concentration of at least 1-2 mg/mL is generally recommended to favor the desired aminolysis reaction.[14][17]

  • Temperature and Time: Reactions are typically performed for 1 to 4 hours at room temperature or overnight at 4°C.[10][14] Lower temperatures can minimize the rate of hydrolysis but may require longer incubation times to achieve the desired degree of labeling.[14]

  • Stoichiometry: The molar ratio of NHS ester to the target molecule affects the degree of labeling (DOL). For proteins, which often have multiple lysine residues, a 5- to 20-fold molar excess of the NHS ester is a common starting point.[10][18] However, the optimal ratio must be determined empirically, as over-labeling can alter the protein's properties, leading to aggregation or loss of function.[18][19]

Quantitative Data Summary

The following tables summarize key quantitative data for Sulfo Cy7 dyes and the general conditions for NHS ester reactions.

Table 1: Spectroscopic Properties of Sulfo Cy7

Property Value Reference
Excitation Maximum (λmax) ~750 nm [1][20]
Emission Maximum (λem) ~773 nm [1][20]
Molar Extinction Coefficient (ε) ~240,600 M⁻¹cm⁻¹ [1][20]
Fluorescence Quantum Yield ~0.24 [1]

| Correction Factor (CF₂₈₀) | 0.04 |[20] |

Table 2: Recommended Reaction Conditions for NHS Ester Labeling

Parameter Recommended Range/Value Reference
pH 8.3 - 8.5 [12][13]
Temperature Room Temperature or 4°C [10][14]
Incubation Time 1 - 4 hours (RT) or Overnight (4°C) [12][14]
Buffer System 0.1 M Sodium Bicarbonate, Phosphate [12]
Protein Concentration 1 - 10 mg/mL [10][17]

| Molar Excess of NHS Ester | 5 - 20 fold (for proteins) |[10][18] |

Visualizing the Process

Understanding the chemical reaction and experimental steps is aided by visualization.

G SulfoCy7 Sulfo Cy7 bis-NHS Ester Conjugate Stable Amide Bond (Sulfo Cy7-NH-R) SulfoCy7->Conjugate + R-NH₂ (pH 8.3-8.5) Byproduct N-hydroxysuccinimide (NHS) Amine Primary Amine (R-NH₂)

Figure 1: Reaction of this compound with a primary amine.

G start Start prep_protein 1. Prepare Protein Solution (e.g., Antibody in 0.1 M Bicarbonate Buffer, pH 8.3) start->prep_protein prep_dye 2. Prepare Dye Solution (Dissolve this compound in anhydrous DMSO or DMF) prep_protein->prep_dye react 3. Mix & Incubate (Add dye to protein solution. Incubate 1-4h at RT or overnight at 4°C, protected from light) prep_dye->react quench 4. Quench Reaction (Optional) (Add Tris or glycine to consume excess NHS ester) react->quench purify 5. Purify Conjugate (e.g., Gel filtration / Desalting column to remove unreacted dye and NHS) quench->purify characterize 6. Characterize Conjugate (Measure absorbance at 280 nm & 750 nm to determine Degree of Labeling) purify->characterize end End: Store Labeled Protein (-20°C, protected from light) characterize->end

Figure 2: A typical experimental workflow for protein labeling.

G cluster_application Application: Crosslinking Two Proteins P1 Protein A (with primary amines) Dye Sulfo Cy7 bis-NHS Ester P1->Dye Reacts with first NHS ester P2 Protein B (with primary amines) P2->Dye Reacts with second NHS ester Complex Protein A - Sulfo Cy7 - Protein B (Fluorescent Crosslinked Complex) Dye->Complex Forms

Figure 3: Logical diagram of a bifunctional crosslinking application.

Experimental Protocols

This protocol provides a general guideline. Optimization is often required for specific proteins and desired labeling outcomes.

  • Prepare the Protein Solution :

    • Dissolve or buffer-exchange the protein into an amine-free buffer, such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, at a pH of 8.3-8.5.[12]

    • Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[17]

  • Prepare the NHS Ester Solution :

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the ester in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10 mg/mL).[12][13] Amine-free DMF is preferred.

  • Perform the Labeling Reaction :

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (e.g., 10-fold molar excess over the protein).

    • Add the calculated amount of the NHS ester solution to the protein solution while gently vortexing.[12]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[12][14]

  • Stop the Reaction (Quenching) :

    • (Optional but recommended) To stop the reaction, add a quenching buffer like 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[10] This will consume any unreacted NHS ester. Incubate for 15-30 minutes.[10]

  • Purify the Conjugate :

    • Remove unreacted dye, the NHS byproduct, and quenching reagents using a desalting column (gel filtration), dialysis, or spin filtration.[10][12] This step is crucial to prevent non-specific binding in downstream applications.

The DOL, or the average number of dye molecules per protein molecule, is a critical quality control parameter. It can be determined spectrophotometrically.

  • Measure Absorbance :

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's absorption maximum, ~750 nm (A₇₅₀).

  • Calculate Concentrations :

    • First, calculate the concentration of the dye:

      • [Dye] (M) = A₇₅₀ / ε_dye

      • Where ε_dye is the molar extinction coefficient of Sulfo Cy7 (240,600 M⁻¹cm⁻¹).

    • Next, correct the A₂₈₀ reading for the dye's contribution at that wavelength:

      • A_protein = A₂₈₀ - (A₇₅₀ x CF₂₈₀)

      • Where CF₂₈₀ is the correction factor for the dye at 280 nm (0.04 for Sulfo Cy7).[20]

    • Then, calculate the concentration of the protein:

      • [Protein] (M) = A_protein / ε_protein

      • Where ε_protein is the molar extinction coefficient of your specific protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate DOL :

    • DOL = [Dye] / [Protein]

Troubleshooting Common Issues

  • Low Labeling Efficiency :

    • Verify pH : Ensure the reaction buffer pH is between 8.3-8.5 using a calibrated meter.[14]

    • Check Buffer Composition : Confirm the absence of amine-containing reagents like Tris or glycine.[14]

    • Increase Concentration : If possible, increase the protein concentration.[14]

    • Use Fresh Reagent : NHS esters are moisture-sensitive.[19][21] Use freshly prepared solutions and properly stored, desiccated reagent.

  • Protein Precipitation :

    • This may indicate over-labeling, which can alter the protein's net charge and solubility.[19] Reduce the molar excess of the NHS ester in the reaction.

  • High Background in Assays :

    • This often results from insufficient purification. Ensure all free, unreacted dye is removed from the conjugate.[18]

    • Hydrolysis of the NHS ester can create carboxyl groups that increase non-specific binding.[18] Minimize this by using optimal pH and fresh reagents.

References

An In-depth Technical Guide to the Storage and Stability of Sulfo Cy7 bis-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling Sulfo Cy7 bis-NHS ester to ensure its stability and optimal performance in research and development applications. By understanding the chemical properties and degradation pathways of this bifunctional crosslinker, researchers can minimize experimental variability and achieve reliable and reproducible results.

Introduction to this compound

This compound is a water-soluble, near-infrared (NIR) fluorescent crosslinking agent. It comprises a central sulfo-cyanine 7 core, which provides the fluorescent properties, and two N-hydroxysuccinimide (NHS) ester functional groups that react with primary amines on target molecules such as proteins, peptides, and amine-modified oligonucleotides. The presence of sulfonate groups enhances its water solubility, making it particularly suitable for bioconjugation reactions in aqueous buffers with delicate proteins that may be prone to denaturation in the presence of organic solvents.[1][2] Its application is prominent in areas such as in vivo imaging, fluorescence microscopy, flow cytometry, and the study of protein-protein interactions.

Storage and Handling of Solid Compound

Proper storage of the lyophilized this compound is paramount to maintain its reactivity over time.

Key Recommendations:

  • Temperature: Store the solid compound at -20°C for long-term stability.[3][4]

  • Light: Protect from light, as cyanine (B1664457) dyes are susceptible to photobleaching. Store vials in the dark or use amber-colored containers.

  • Moisture: The NHS ester groups are highly susceptible to hydrolysis. It is crucial to store the compound in a desiccated environment. Upon receiving, and after each use, ensure the container is tightly sealed. Before opening a vial, it is essential to allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.

Table 1: Recommended Storage Conditions for Solid this compound
ParameterRecommendationRationale
Temperature -20°CMinimizes degradation reactions.
Light Exposure In the darkPrevents photobleaching of the cyanine dye.
Atmosphere DesiccatedPrevents hydrolysis of the moisture-sensitive NHS esters.
Shelf Life 12 months from receiptManufacturer's general guideline for optimal performance.

Stability in Solution

Once reconstituted, the stability of this compound is influenced by the solvent, storage temperature, and pH.

Solvent Selection and Stock Solution Preparation

For preparing stock solutions, the use of anhydrous, amine-free organic solvents is critical to prevent premature hydrolysis of the NHS esters.

  • Recommended Solvents: Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][4]

  • Procedure: Briefly centrifuge the vial to collect the powder at the bottom. Slowly add the anhydrous solvent to the desired concentration (e.g., 10 mg/mL). Vortex briefly to ensure complete dissolution.

Storage of Stock Solutions

Stock solutions of this compound in anhydrous DMSO or DMF are significantly less stable than the solid form.

  • Temperature: Store aliquots at -20°C or, for longer-term storage, at -80°C.[5]

  • Aliquoting: To avoid multiple freeze-thaw cycles and the introduction of moisture, it is highly recommended to aliquot the stock solution into single-use volumes.

  • Moisture Prevention: Use vials with tight-fitting caps. Before use, allow an aliquot to warm to room temperature before opening.

Table 2: Stability of this compound Stock Solutions in Anhydrous DMSO
Storage TemperatureEstimated StabilityNotes
-20°C1 to 2 monthsGeneral recommendation for NHS esters.
-80°CUp to 6 monthsMay offer extended stability.[5]

Note: The stability of stock solutions can be variable. It is advisable to perform functional tests if the solution has been stored for an extended period.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily dictated by the reactivity of its two functional components: the NHS esters and the cyanine dye core.

Hydrolysis of the NHS Ester

The primary degradation pathway for the reactive groups of this crosslinker is the hydrolysis of the NHS esters, which renders them incapable of reacting with primary amines. The rate of hydrolysis is highly dependent on pH and temperature.

  • pH Effect: The rate of hydrolysis increases significantly with increasing pH. The optimal pH for the reaction with primary amines is typically between 7.2 and 8.5. However, at higher pH values, the competing hydrolysis reaction becomes more pronounced.

  • Temperature Effect: Higher temperatures accelerate the rate of hydrolysis.

Table 3: Half-life of NHS Ester Hydrolysis in Aqueous Buffers
pHTemperatureApproximate Half-life
7.04°C4-5 hours
8.04°C1 hour
8.64°C10 minutes

Data is for general NHS esters and serves as a guideline.

The hydrolysis of the NHS ester results in the formation of an unreactive carboxylic acid and the release of N-hydroxysuccinimide (NHS).

Sulfo_Cy7_bis_NHS_ester This compound Hydrolyzed_Product Inactive Carboxylic Acid Derivative Sulfo_Cy7_bis_NHS_ester->Hydrolyzed_Product Hydrolysis NHS N-hydroxysuccinimide Sulfo_Cy7_bis_NHS_ester->NHS Water H₂O (Moisture) Water->Hydrolyzed_Product

Figure 1. Hydrolysis of the NHS ester functional group.

Degradation of the Cyanine Dye Core

The Sulfo Cy7 dye, while relatively stable, can undergo degradation, primarily through photobleaching and oxidation.

  • Photobleaching: Exposure to light, especially high-intensity light used in fluorescence microscopy, can lead to the irreversible photochemical destruction of the fluorophore, resulting in a loss of fluorescence. Sulfo-Cy7 dyes are reported to have higher photostability compared to some other cyanine dyes.[1][2]

  • Oxidation: Reactive oxygen species (ROS) can react with the polymethine chain of the cyanine dye, leading to its cleavage and a loss of fluorescence. This process can be influenced by the buffer composition and the presence of oxidizing agents.

Experimental Protocols

Protocol for Assessing the Stability of Solid this compound

This protocol outlines a method to assess the long-term stability of the solid compound under different storage conditions.

  • Sample Preparation: Aliquot the solid this compound into several vials.

  • Storage Conditions: Store the vials under various conditions (e.g., -20°C/desiccated, 4°C/desiccated, room temperature/desiccated, and a high-humidity condition as a stress test).

  • Time Points: At designated time points (e.g., 1, 3, 6, 9, 12 months), retrieve a vial from each storage condition.

  • Reconstitution: Allow the vial to equilibrate to room temperature before opening. Reconstitute the powder in a known volume of anhydrous DMSO to a standard concentration.

  • Activity Assay:

    • Functional Assay: Use the reconstituted ester to label a standard amine-containing substrate (e.g., a model peptide or protein like BSA). Compare the labeling efficiency (degree of labeling) with a freshly opened vial of the compound.

    • Analytical Method: Analyze the reconstituted solution using reverse-phase HPLC (RP-HPLC) to quantify the amount of active this compound versus its hydrolyzed carboxylic acid form.

cluster_0 Sample Preparation and Storage cluster_1 Stability Assessment at Time Points cluster_2 Analysis Methods Aliquot Aliquot solid this compound Store Store under different conditions (-20°C, 4°C, RT, high humidity) Aliquot->Store Retrieve Retrieve sample at t = x Equilibrate Equilibrate to room temperature Retrieve->Equilibrate Reconstitute Reconstitute in anhydrous DMSO Equilibrate->Reconstitute Analyze Analyze activity Reconstitute->Analyze Functional_Assay Functional Assay (e.g., protein labeling) Analyze->Functional_Assay Option 1 HPLC_Analysis RP-HPLC Analysis (quantify active ester) Analyze->HPLC_Analysis Option 2

Figure 2. Workflow for assessing the stability of solid this compound.

Protocol for Protein Crosslinking and Analysis

This protocol provides a general workflow for using this compound to crosslink interacting proteins.

  • Protein Preparation: Prepare the protein mixture in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5. The protein concentration should ideally be between 1-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO.

  • Crosslinking Reaction: Add the desired molar excess of the crosslinker to the protein solution. Incubate at room temperature for 30-60 minutes or at 4°C for 2 hours. Protect the reaction from light.

  • Quenching: Stop the reaction by adding an amine-containing buffer such as Tris or glycine (B1666218) to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Analysis: Analyze the reaction products by SDS-PAGE. The crosslinked protein complexes will appear as higher molecular weight bands. The fluorescence of the Sulfo Cy7 can be visualized using an appropriate NIR imaging system.

Start Start Prepare_Protein Prepare protein mixture in amine-free buffer (pH 7.2-8.5) Start->Prepare_Protein Prepare_Crosslinker Prepare fresh this compound stock solution in anhydrous DMSO Prepare_Protein->Prepare_Crosslinker React Add crosslinker to protein solution and incubate (protect from light) Prepare_Protein->React Prepare_Crosslinker->React Quench Quench reaction with Tris or glycine buffer React->Quench Analyze Analyze by SDS-PAGE and NIR fluorescence imaging Quench->Analyze End End Analyze->End

Figure 3. Workflow for protein crosslinking using this compound.

Conclusion

The stability of this compound is critical for its successful application in bioconjugation and related fields. By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the integrity and reactivity of this powerful crosslinking agent. Careful attention to temperature, light exposure, and, most importantly, the exclusion of moisture will maximize the shelf-life of the solid compound and its solutions. For critical applications, it is always recommended to validate the activity of the crosslinker, particularly if it has been stored for an extended period.

References

Sulfo Cy7 bis-NHS Ester: A Comprehensive Technical Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the properties, applications, and experimental protocols for Sulfo Cy7 bis-NHS ester, a near-infrared (NIR) fluorescent dye crucial for a range of applications in research and drug development. Its bifunctional nature allows for the crosslinking of molecules, making it a versatile tool for creating complex bioconjugates.

Core Properties of this compound

This compound is a water-soluble, bifunctional fluorescent dye. The presence of two N-hydroxysuccinimide (NHS) ester groups enables the covalent labeling of primary amines on proteins, antibodies, and other biomolecules. The sulfonate groups confer hydrophilicity, which is advantageous for labeling sensitive proteins that may denature in the presence of organic solvents.

Quantitative Data Summary

The physicochemical and spectral properties of this compound can vary slightly between suppliers, primarily due to differences in the counter-ion. The following table summarizes typical data for this compound.

PropertyValueReferences
Molecular Formula C₅₀H₅₇KN₄O₁₄S₂ or C₅₀H₅₇N₄KO₁₄S₂[1][2]
Molecular Weight ~1041.3 g/mol [1][2]
Excitation Maximum (λex) 750 nm[3][4]
Emission Maximum (λem) 773 nm[3][4]
Molar Extinction Coefficient (ε) ~240,600 cm⁻¹M⁻¹[3][4]
Solubility Good in water, DMSO, and DMF[2][3]
Purity ≥95% (typically by ¹H NMR and HPLC-MS)[2]

Experimental Protocols

The following is a detailed methodology for the covalent labeling of proteins with this compound. This protocol is a synthesis of established methods for NHS ester conjugation reactions.[5][6][7]

Protein Labeling Protocol

1. Materials Required:

  • This compound

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column)

2. Preparation of Reagents:

  • Protein Solution: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer.[2] If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against an appropriate buffer like PBS. The pH of the protein solution should be adjusted to 8.3-8.5 using the conjugation buffer.[2][5]

  • Dye Solution: Immediately before use, dissolve the this compound in a small volume of anhydrous DMF or DMSO to create a 10 mM stock solution.[8]

3. Conjugation Reaction:

  • Calculate the required volume of the dye solution. A molar excess of the dye to the protein is typically used. The optimal ratio depends on the protein and the desired degree of labeling and should be determined empirically. A starting point is often a 10-fold molar excess.[2]

  • Slowly add the calculated amount of the dye solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[9]

4. Quenching the Reaction:

  • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

  • Incubate for an additional 15-30 minutes at room temperature.

5. Purification of the Conjugate:

  • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS).[2]

  • Collect the fractions containing the protein-dye conjugate, which will be visibly colored and will elute first.

6. Determination of Degree of Labeling (DOL):

  • The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~750 nm). The following formula can be used:

    DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

    where A_max is the absorbance at ~750 nm, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein at 280 nm, ε_dye is the molar extinction coefficient of the dye at ~750 nm, and CF is a correction factor for the dye's absorbance at 280 nm.

Applications in Research and Drug Development

The near-infrared fluorescence of Sulfo Cy7 makes it an excellent candidate for in vivo imaging studies due to the reduced autofluorescence and deeper tissue penetration of light at these wavelengths.[1][10] The bifunctional nature of the bis-NHS ester allows for its use as a crosslinker to create antibody-drug conjugates (ADCs) or other targeted imaging and therapeutic agents.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for labeling a protein with this compound and its subsequent use in a cell-based imaging experiment.

experimental_workflow prep Reagent Preparation conjugation Conjugation (1-2h, RT, dark) prep->conjugation Mix protein_prep Protein in Amine-Free Buffer (pH 8.3-8.5) protein_prep->prep dye_prep Sulfo Cy7 bis-NHS in DMSO/DMF dye_prep->prep purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Characterization (DOL determination) purification->characterization application Application: Cellular Imaging characterization->application incubation Incubate Labeled Protein with Cells application->incubation imaging Fluorescence Microscopy (NIR) incubation->imaging

Protein labeling and imaging workflow.

References

Technical Guide: Sulfo Cy7 bis-NHS Ester - Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility, properties, and applications of Sulfo Cy7 bis-NHS ester, a near-infrared (NIR) fluorescent dye commonly utilized in biological and biomedical research.

Core Properties of this compound

This compound is a water-soluble, bifunctional cross-linking agent.[1][2][3] Its structure features a sulfo-cyanine7 core, which imparts high water solubility and near-infrared fluorescence properties, and two amine-reactive N-hydroxysuccinimide (NHS) ester groups.[2][3][4] This bifunctional nature allows for the conjugation and cross-linking of molecules containing primary amines, such as proteins, antibodies, and peptides.[1]

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below. This data is essential for designing and executing labeling experiments, as well as for subsequent fluorescence detection and imaging.

PropertyValueReference
Molecular Formula C₅₀H₅₇KN₄O₁₄S₂[1][4]
Molecular Weight 1041.23 g/mol [1][4]
Excitation Maximum (λ_abs) 750 nm[1][4]
Emission Maximum (λ_em) 773 nm[1][4]
Molar Extinction Coefficient (ε) 240,600 M⁻¹cm⁻¹[1][4]
Fluorescence Quantum Yield (Φ) 0.24[1]
Purity ≥95% (typically by ¹H NMR and HPLC-MS)[4]
Appearance Dark colored solid[4]

Solubility of this compound

This compound is characterized by its good solubility in aqueous buffers and polar aprotic solvents.[1][4][5] The presence of sulfonate groups significantly enhances its hydrophilicity, making it an ideal reagent for labeling sensitive biological molecules that may be prone to denaturation in organic solvents.[6][7]

SolventQualitative Solubility
Water Soluble / Good
Dimethyl Sulfoxide (DMSO) Soluble / Good
Dimethylformamide (DMF) Soluble / Good

Note: While manufacturers consistently report good solubility in these solvents, quantitative solubility data (e.g., mg/mL or mM) is not always provided. For applications requiring high concentrations, it is recommended to experimentally determine the solubility limit.

Experimental Protocols

General Protocol for Determining Solubility

For applications requiring a precise understanding of solubility limits, the following general protocol can be adapted.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start with solid this compound solvent Select solvent (e.g., Water, DMSO) start->solvent vials Prepare a series of vials solvent->vials add_solvent Add a fixed volume of solvent to each vial vials->add_solvent add_dye Add incrementally increasing amounts of dye to vials add_solvent->add_dye mix Vortex/sonicate each vial until dye is dissolved or saturation is reached add_dye->mix observe Visually inspect for undissolved particles mix->observe determine Identify the vial with the highest concentration where all dye is dissolved observe->determine calculate Calculate solubility (e.g., in mg/mL) determine->calculate G reactant1 Protein-NH₂ Primary Amine product Protein-NH-CO-Sulfo Cy7 Stable Amide Bond reactant1->product + reactant2 Sulfo Cy7-NHS NHS Ester reactant2->product pH 7.2-8.5 byproduct NHS N-hydroxysuccinimide product->byproduct + G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein in Amine-Free Buffer mix Mix Protein and Dye Solutions prep_protein->mix prep_dye Prepare this compound Stock Solution prep_dye->mix incubate Incubate (1-2h at RT or overnight at 4°C) mix->incubate purify Purify Conjugate (e.g., Desalting Column) incubate->purify analyze Characterize Conjugate (DOL) purify->analyze

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Sulfo-Cy7 bis-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7 bis-NHS ester is a water-soluble, near-infrared (NIR) fluorescent dye designed for the covalent labeling of proteins and other biomolecules.[1][2] Its bifunctional nature, possessing two N-hydroxysuccinimide (NHS) ester groups, makes it particularly useful for crosslinking applications or enhancing the labeling density on a target protein.[1] The NHS esters react efficiently with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[3] This labeling chemistry is pH-dependent, with optimal reaction conditions occurring in a slightly basic environment (pH 8.0-9.0).[4] The resulting Sulfo-Cy7 labeled proteins are valuable tools for a variety of applications, including in vivo imaging, fluorescence microscopy, and flow cytometry, owing to the dye's high quantum yield and emission in the NIR spectrum, which minimizes background autofluorescence from biological samples.[5][6]

Physicochemical Properties and Spectral Data

A clear understanding of the spectral properties of Sulfo-Cy7 is crucial for successful experimental design and data interpretation. The key spectral characteristics are summarized in the table below.

PropertyValueReference(s)
Excitation Maximum (λmax)~750 nm[1][2]
Emission Maximum (λem)~773 nm[1][2]
Molar Extinction Coefficient (ε)~240,600 M⁻¹cm⁻¹[1]
Molecular Weight1041.3 g/mol [1]
SolubilityWater, DMF, DMSO[1]

Experimental Protocols

Materials
  • Protein of interest (2-10 mg/mL in an amine-free buffer)[7][8]

  • Sulfo-Cy7 bis-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[8]

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[8][9]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4[9]

  • Purification/Desalting column (e.g., Sephadex G-25)[7]

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Protein Preparation

For optimal labeling, the protein solution should be at a concentration of 2-10 mg/mL.[7][8] It is critical that the buffer used to dissolve the protein is free of primary amines (e.g., Tris, glycine) and ammonium (B1175870) ions, as these will compete with the protein for reaction with the NHS ester, thereby reducing labeling efficiency.[7] If the protein solution contains such components, a buffer exchange should be performed using dialysis or a desalting column against the Reaction Buffer.

Dye Preparation

Immediately prior to use, prepare a 10 mM stock solution of Sulfo-Cy7 bis-NHS ester in anhydrous DMSO or DMF.[7][9] Vortex the solution to ensure the dye is fully dissolved. It is recommended to prepare the dye solution fresh for each labeling experiment to avoid hydrolysis of the NHS ester.

Labeling Reaction

The optimal molar ratio of dye to protein should be determined empirically for each specific protein and application. A starting point of a 10:1 to 20:1 molar ratio of dye to protein is recommended.[8][10]

  • Bring the protein solution to room temperature.

  • Slowly add the calculated volume of the 10 mM Sulfo-Cy7 bis-NHS ester stock solution to the protein solution while gently vortexing or stirring.[7]

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[8] For sensitive proteins, the incubation can be performed at 4°C for a longer duration.

Purification of the Labeled Protein

After the incubation period, it is essential to remove unreacted dye and reaction byproducts. Size-exclusion chromatography is a commonly used method for this purpose.[7][8]

  • Equilibrate a desalting column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).

  • Apply the reaction mixture to the top of the column.

  • Elute the labeled protein with PBS. The first colored fraction to elute will be the Sulfo-Cy7-labeled protein, as it is larger and will pass through the column more quickly. Unconjugated dye molecules will elute later.[4]

  • Collect the fractions containing the labeled protein.

Determination of the Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy7, ~750 nm (A₇₅₀).

  • Calculate the concentration of the dye and the protein using the following equations:

    • Dye Concentration (M) = A₇₅₀ / ε_dye (where ε_dye is the molar extinction coefficient of Sulfo-Cy7, ~240,600 M⁻¹cm⁻¹)

    • Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF₂₈₀)] / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm, and CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm. The correction factor is calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at 750 nm).

  • DOL = Molar concentration of Dye / Molar concentration of Protein

An optimal DOL for many applications is typically between 2 and 10.[8]

Experimental Workflow and Signaling Pathway Diagrams

To facilitate a clearer understanding of the experimental process and a key application of the labeled protein, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (2-10 mg/mL, amine-free buffer) mixing Mixing (Dye:Protein ratio 10:1 to 20:1) protein_prep->mixing dye_prep Dye Preparation (10 mM Sulfo-Cy7 bis-NHS in DMSO) dye_prep->mixing incubation Incubation (1-2h, RT, dark) mixing->incubation purification Purification (Size-Exclusion Chromatography) incubation->purification analysis Analysis (Calculate Degree of Labeling) purification->analysis

Caption: Experimental workflow for labeling proteins with Sulfo-Cy7 bis-NHS ester.

receptor_internalization cluster_cell_surface Cell Surface cluster_internalization Internalization cluster_endosomal_pathway Endosomal Pathway ligand Sulfo-Cy7 Labeled Ligand receptor Receptor ligand->receptor Binding clathrin_pit Clathrin-Coated Pit receptor->clathrin_pit Clustering endocytic_vesicle Endocytic Vesicle clathrin_pit->endocytic_vesicle Endocytosis early_endosome Early Endosome endocytic_vesicle->early_endosome recycling_endosome Recycling Endosome early_endosome->recycling_endosome Recycling late_endosome Late Endosome/Lysosome early_endosome->late_endosome Degradation Pathway recycling_endosome->receptor

Caption: Tracking receptor-mediated endocytosis using a Sulfo-Cy7 labeled ligand.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Degree of Labeling (DOL) - Inactive (hydrolyzed) dye- Low protein concentration- Incorrect buffer pH or composition- Insufficient dye-to-protein ratio- Use fresh, anhydrous DMSO/DMF to dissolve the dye.- Ensure protein concentration is at least 2 mg/mL.[8]- Use a primary amine-free buffer with a pH of 8.3-8.5.[8]- Increase the molar ratio of dye to protein in the reaction.[8]
High Degree of Labeling (DOL) / Protein Precipitation - Excessive dye-to-protein ratio- Protein aggregation- Decrease the molar ratio of dye to protein.[8]- Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[8]
Poor Separation During Purification - Inappropriate column choice- Column overloading- Ensure the size exclusion limit of the column is appropriate for the protein size.- Do not exceed the recommended sample volume for the column.

Conclusion

The protocol described provides a robust method for the fluorescent labeling of proteins using Sulfo-Cy7 bis-NHS ester. The resulting NIR-labeled proteins are powerful tools for a wide range of biological research and drug development applications, enabling sensitive and specific detection in complex biological systems. Careful optimization of the labeling conditions, particularly the dye-to-protein molar ratio, is recommended to achieve the desired degree of labeling and maintain protein function.

References

Application Notes and Protocols for Antibody Conjugation with Sulfo Cy7 bis-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the conjugation of antibodies with Sulfo Cy7 bis-NHS ester, a water-soluble, near-infrared (NIR) fluorescent dye. This bifunctional N-hydroxysuccinimide (NHS) ester is designed for the covalent labeling of proteins, primarily targeting primary amines on lysine (B10760008) residues and the N-terminus. The resulting antibody-dye conjugates are valuable tools in a multitude of research and diagnostic applications, including in vivo imaging, flow cytometry, and fluorescence microscopy, owing to the deep tissue penetration and minimal autofluorescence of the Sulfo Cy7 dye.[1][2]

These application notes offer comprehensive protocols for conjugation, purification, and characterization of the final product. Additionally, quantitative data is presented to guide the optimization of the labeling process, ensuring reproducible and efficient conjugation for your specific research needs.

Chemical Principle of Conjugation

The conjugation of this compound to an antibody is a nucleophilic substitution reaction. The NHS ester groups are highly reactive towards the primary amine groups present on the antibody.[3] Under slightly alkaline conditions (pH 7.2-8.5), the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[4][5] This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). The bifunctional nature of the this compound allows for the potential crosslinking of proteins if both NHS esters react with different protein molecules. However, in the context of antibody labeling, the primary goal is often intramolecular modification or the attachment of the dye to a single antibody molecule.

G cluster_reactants Reactants cluster_products Products Antibody Antibody with Primary Amines (e.g., Lysine Residues) Conjugate Antibody-Sulfo Cy7 Conjugate (Stable Amide Bond) Antibody->Conjugate Nucleophilic Attack (pH 7.2-8.5) SulfoCy7 This compound SulfoCy7->Conjugate NHS N-hydroxysuccinimide (Byproduct) SulfoCy7->NHS Release

Figure 1: Chemical reaction of antibody conjugation.

Data Presentation: Optimizing Conjugation Parameters

The efficiency of antibody conjugation and the properties of the final conjugate are highly dependent on the molar ratio of the dye to the antibody. The following tables provide representative data to guide the optimization of your conjugation reaction.

Molar Ratio (Dye:Antibody)Degree of Labeling (DOL) (moles of dye/mole of antibody)
5:12 - 4
10:14 - 7
15:16 - 9
20:18 - 12
Table 1: Effect of Molar Ratio on Degree of Labeling (DOL).

The optimal DOL for most applications is between 2 and 10.[6] Over-labeling can lead to decreased antibody activity and fluorescence quenching, while under-labeling may result in a weak signal.[5]

Purification MethodRemoval of Unconjugated DyeAntibody RecoveryRecommended Use
Size-Exclusion Chromatography (e.g., Sephadex G-25)>95%80-95%General purpose, effective for removing small molecules.
Affinity Chromatography (e.g., Protein A/G)>98%70-90%High purity, also removes denatured antibodies.
Dialysis~90%>95%Slower process, suitable for larger volumes.
Table 2: Comparison of Purification Methods.

Experimental Protocols

Antibody Preparation

Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer. The presence of primary amines (e.g., Tris or glycine) or ammonium (B1175870) salts in the buffer will compete with the antibody for reaction with the NHS ester, significantly reducing labeling efficiency.[7]

Materials:

  • Antibody solution (1-5 mg/mL)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Spin desalting columns or dialysis cassettes (10 kDa MWCO)

Protocol:

  • If the antibody is in a buffer containing primary amines, perform a buffer exchange into PBS (pH 7.2-7.4).

  • For small volumes, use a spin desalting column according to the manufacturer's instructions.

  • For larger volumes, dialyze the antibody solution against PBS overnight at 4°C.

  • Determine the concentration of the purified antibody using a spectrophotometer at 280 nm.

Conjugation Reaction

This protocol is optimized for labeling 1 mg of a typical IgG antibody (MW ~150 kDa). Adjustments may be necessary for other antibodies or quantities.

Materials:

  • Purified antibody in PBS (pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[3]

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

Protocol:

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF immediately before use.

  • In a microcentrifuge tube, add the desired volume of antibody solution.

  • Add the reaction buffer to the antibody solution to achieve a final buffer concentration of approximately 0.1 M and a pH of 8.3-8.5. A common approach is to add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3-8.5).

  • Calculate the required volume of the this compound stock solution to achieve the desired molar ratio (refer to Table 1).

  • Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • (Optional) Quench the reaction by adding 1/10th volume of the quenching buffer and incubate for 15-30 minutes at room temperature. This step removes any unreacted NHS ester.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization A Prepare Antibody (Buffer Exchange to PBS) C Adjust pH of Antibody (Add Bicarbonate Buffer) A->C B Prepare Dye Stock (Sulfo Cy7 in DMSO/DMF) D Add Dye to Antibody (Desired Molar Ratio) B->D C->D E Incubate (1-2 hours, RT, Dark) D->E F (Optional) Quench Reaction (Add Tris Buffer) E->F G Purify Conjugate (e.g., Size-Exclusion) F->G H Characterize Conjugate (Determine DOL) G->H

Figure 2: Experimental workflow for antibody conjugation.
Purification of the Conjugate

Purification is essential to remove unconjugated dye and other reaction components, which can interfere with downstream applications.

Materials:

  • Crude conjugate solution

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or affinity chromatography resin (Protein A/G)

  • Elution buffer (specific to the chosen chromatography method)

Protocol (Size-Exclusion Chromatography):

  • Equilibrate the size-exclusion column with PBS (pH 7.2-7.4).

  • Apply the crude conjugate solution to the column.

  • Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody.

  • Collect the fractions and measure the absorbance at 280 nm and ~750 nm to identify the fractions containing the conjugate.

  • Pool the relevant fractions.

Characterization of the Conjugate: Determining the Degree of Labeling (DOL)

The DOL is a critical quality attribute of the conjugate and can be determined spectrophotometrically.

Materials:

  • Purified antibody-dye conjugate

  • Spectrophotometer

Protocol:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance of Sulfo Cy7 (~750 nm, Amax).

  • Calculate the concentration of the antibody and the dye using the Beer-Lambert law and the following equations:

    • Concentration of Dye (M) = Amax / (ε_dye * path length)

    • Concentration of Antibody (M) = (A280 - (Amax * CF)) / (ε_ab * path length)

    Where:

    • ε_dye = Molar extinction coefficient of Sulfo Cy7 at ~750 nm (~240,600 M⁻¹cm⁻¹)

    • ε_ab = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

    • CF = Correction factor (A280 of the free dye / Amax of the free dye; typically ~0.04 for Sulfo Cy7)

    • path length = Cuvette path length in cm (typically 1 cm)

  • Calculate the DOL:

    • DOL = Concentration of Dye / Concentration of Antibody

Applications of Sulfo Cy7-Antibody Conjugates

Antibodies conjugated with Sulfo Cy7 are powerful tools for a variety of applications that benefit from near-infrared fluorescence detection.

  • In Vivo Imaging: The long-wavelength emission of Sulfo Cy7 allows for deep tissue penetration with reduced background signal, making it ideal for non-invasive imaging in small animals.[1]

  • Flow Cytometry: The bright fluorescence of Sulfo Cy7 provides a strong signal for the detection and quantification of cell surface markers.[1]

  • Fluorescence Microscopy: Labeled antibodies enable the visualization of specific proteins and structures within cells and tissues with high sensitivity.

G cluster_conjugate Sulfo Cy7-Antibody Conjugate cluster_applications Applications Conjugate Antibody-Sulfo Cy7 (Target Specificity + NIR Signal) A In Vivo Imaging Conjugate->A Deep Tissue Penetration B Flow Cytometry Conjugate->B Bright Signal C Fluorescence Microscopy Conjugate->C High Sensitivity

Figure 3: Applications of Sulfo Cy7-antibody conjugates.

Troubleshooting

IssuePossible CauseSuggested Solution
Low DOL - Inappropriate buffer (contains primary amines).- Low molar ratio of dye to antibody.- Hydrolyzed NHS ester.- Perform buffer exchange into an amine-free buffer.- Increase the molar ratio of the dye.- Use freshly prepared dye stock solution.
Antibody Precipitation - High degree of labeling.- Use of organic solvent.- Reduce the molar ratio of the dye.- Ensure the final concentration of DMSO/DMF is low (<5%).
High Background Signal - Incomplete removal of unconjugated dye.- Repeat the purification step or use a more stringent method (e.g., affinity chromatography).
Table 3: Troubleshooting Guide.

Storage and Stability

For short-term storage, the antibody-dye conjugate should be stored at 4°C, protected from light. For long-term storage, it is recommended to aliquot the conjugate and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. The addition of a cryoprotectant such as glycerol (B35011) may be beneficial.

Conclusion

The conjugation of antibodies with this compound provides a robust method for generating highly sensitive and specific probes for a range of biological applications. By carefully controlling the reaction conditions, particularly the molar ratio of dye to antibody, and employing appropriate purification and characterization techniques, researchers can produce high-quality conjugates for reliable and reproducible results. The protocols and data presented in these application notes serve as a comprehensive guide to facilitate the successful implementation of this powerful labeling technology in your research.

References

Application Notes and Protocols for Sulfo Cy7 bis-NHS Ester in Mouse In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo Cy7 bis-NHS ester is a water-soluble, near-infrared (NIR) fluorescent dye ideal for in vivo imaging applications in mice. Its bifunctional nature, featuring two N-hydroxysuccinimide (NHS) ester groups, allows for covalent labeling of proteins, antibodies, peptides, and other biomolecules containing primary amines. The sulfonated form of Cy7 ensures high aqueous solubility, which is advantageous for labeling sensitive proteins that may denature in the presence of organic solvents. The NIR fluorescence emission of Sulfo Cy7 falls within the "optical window" of biological tissues (700-900 nm), where light absorption and scattering are minimized. This property enables deep tissue imaging with a high signal-to-background ratio, making it a powerful tool for non-invasive monitoring of biological processes in living animals.

These application notes provide detailed protocols for labeling biomolecules with this compound and for performing in vivo fluorescence imaging in mouse models of cancer.

Data Presentation

Quantitative Analysis of Labeled Probes

The biodistribution of a fluorescently labeled probe is a critical parameter in assessing its targeting efficacy and potential off-target effects. The following table summarizes the biodistribution of Cy7-labeled core-crosslinked polymeric micelles (CCPM) in mice bearing 4T1 triple-negative breast cancer tumors at 48 hours post-injection. This data, adapted from a study by Biancacci et al., illustrates the quantitative analysis that can be performed using ex vivo organ imaging.[1]

Organ% Injected Dose per Gram (%ID/g)
Tumor18.2 ± 3.5
Liver9.1 ± 1.8
Spleen8.9 ± 2.1
Lungs2.5 ± 0.8
Kidneys1.5 ± 0.5

Note: Data is presented as mean ± standard deviation. Biodistribution profiles are highly dependent on the specific characteristics of the labeled molecule.

Another key metric for evaluating targeted imaging agents is the tumor-to-background ratio (TBR), which indicates the specificity of the probe for the target tissue. The table below shows the TBRs for a Cy7-labeled RGD peptide targeting integrin αvβ3 in a U87MG tumor model at 2 hours post-injection.

ProbeTumor-to-Muscle Ratio
Cy7-RGD monomer3.5 ± 0.4
Cy7-RGD dimer5.2 ± 0.6
Cy7-RGD tetramer7.8 ± 0.9

Note: This data illustrates that multimerization of the targeting ligand can significantly improve tumor-to-background contrast.

Experimental Protocols

Protocol 1: Labeling of an Antibody with this compound

This protocol describes the conjugation of this compound to a monoclonal antibody.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in PBS.

    • If the antibody buffer contains primary amines (e.g., Tris), dialyze the antibody against PBS overnight at 4°C.

    • Adjust the pH of the antibody solution to 8.5 by adding a small volume of 1 M sodium bicarbonate.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • Calculate the required amount of dye for the desired molar dye-to-antibody ratio. A starting ratio of 10:1 to 20:1 is recommended.

    • Slowly add the this compound solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.

  • Purification of the Labeled Antibody:

    • Equilibrate a size-exclusion chromatography column with PBS.

    • Apply the reaction mixture to the column.

    • Elute the labeled antibody with PBS. The first colored fraction to elute contains the conjugated antibody. Unconjugated dye will elute later.

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and ~750 nm (for Cy7 concentration).

    • Calculate the degree of labeling (DOL), which represents the average number of dye molecules per antibody.

Protocol 2: In Vivo Tumor Imaging in a Mouse Model

This protocol provides a general workflow for in vivo fluorescence imaging of tumor-bearing mice using a Sulfo Cy7-labeled probe.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Sulfo Cy7-labeled probe in a sterile, biocompatible buffer (e.g., PBS)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped for NIR fluorescence imaging

  • Animal warming system

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

    • Place the anesthetized mouse on the imaging stage, which should be heated to maintain body temperature.

    • For optimal signal, it is recommended to feed the mice a chlorophyll-free diet for at least one week prior to imaging to reduce autofluorescence from the gut.

  • Probe Administration:

    • Administer the Sulfo Cy7-labeled probe via an appropriate route, typically intravenous (tail vein) injection.

    • The injection volume and probe concentration should be optimized for the specific probe and animal model. A typical dose for an antibody conjugate is 1-2 nmol per mouse in a volume of 100-200 µL.[2]

  • Image Acquisition:

    • Acquire a baseline image before probe injection to determine the level of background autofluorescence.

    • Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours) to monitor the biodistribution and tumor accumulation of the probe.

    • Use appropriate excitation and emission filters for Cy7 (e.g., excitation ~745 nm, emission ~780 nm).[2]

    • Adjust the exposure time to achieve a good signal-to-noise ratio without saturating the detector.

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a background region (e.g., muscle).

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio to assess the targeting specificity of the probe.

  • Ex Vivo Imaging (Optional but Recommended):

    • At the end of the in vivo imaging study, euthanize the mouse.

    • Perfuse the animal with saline to clear the blood from the organs.

    • Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

    • Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm the in vivo signal localization and obtain more accurate biodistribution data.

Signaling Pathways and Experimental Workflows

Targeted Imaging of Cancer-Related Pathways

This compound labeled antibodies and peptides are frequently used to target and visualize key signaling pathways implicated in cancer. Below are examples of commonly targeted pathways.

HER2_Signaling cluster_membrane Cell Membrane HER2 HER2 Dimerization Dimerization HER2->Dimerization EGFR EGFR EGFR->Dimerization SulfoCy7_Antibody Sulfo Cy7-Antibody (e.g., Trastuzumab) SulfoCy7_Antibody->HER2 Binds to extracellular domain Ligand Ligand (e.g., EGF) Ligand->EGFR Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K/Akt_Pathway PI3K/Akt_Pathway Autophosphorylation->PI3K/Akt_Pathway activates MAPK_Pathway MAPK_Pathway Autophosphorylation->MAPK_Pathway activates Cell_Survival_Proliferation Cell_Survival_Proliferation PI3K/Akt_Pathway->Cell_Survival_Proliferation promotes MAPK_Pathway->Cell_Survival_Proliferation promotes

HER2 Signaling Pathway Targeted Imaging

The diagram above illustrates the targeting of the HER2 signaling pathway.[3][4][5][6][7] A Sulfo Cy7-labeled antibody, such as Trastuzumab, binds to the extracellular domain of the HER2 receptor, allowing for visualization of HER2-overexpressing tumors. This binding can also inhibit downstream signaling pathways like PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

EGFR_Signaling cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization EGFR->Dimerization SulfoCy7_Peptide Sulfo Cy7-Peptide (e.g., EGF analog) SulfoCy7_Peptide->EGFR Binds to ligand-binding domain TK_Activation Tyrosine Kinase Activation Dimerization->TK_Activation leads to Downstream_Signaling Downstream_Signaling TK_Activation->Downstream_Signaling phosphorylates Proliferation_Metastasis Proliferation_Metastasis Downstream_Signaling->Proliferation_Metastasis promotes

EGFR Signaling Pathway Targeted Imaging

This diagram shows the targeting of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[8][9][10][11] A Sulfo Cy7-labeled peptide that mimics EGF can bind to the receptor, allowing for the imaging of tumors with high EGFR expression. Activation of EGFR leads to the stimulation of its tyrosine kinase domain and subsequent downstream signaling that promotes tumor proliferation and metastasis.

Experimental Workflow for In Vivo Imaging

The following diagram outlines the typical workflow for an in vivo imaging experiment in mice using a Sulfo Cy7-labeled probe.

in_vivo_workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Probe_Prep Probe Preparation (Labeling & Purification) Probe_Injection Probe Injection (e.g., Tail Vein) Probe_Prep->Probe_Injection Animal_Model Animal Model (Tumor Xenograft) Anesthesia Anesthesia Animal_Model->Anesthesia Anesthesia->Probe_Injection InVivo_Imaging In Vivo Imaging (NIR Fluorescence) Probe_Injection->InVivo_Imaging Image_Analysis Image Analysis (ROI Quantification) InVivo_Imaging->Image_Analysis ExVivo_Imaging Ex Vivo Organ Imaging (Biodistribution) InVivo_Imaging->ExVivo_Imaging Endpoint Data_Interpretation Data Interpretation (TBR, %ID/g) Image_Analysis->Data_Interpretation ExVivo_Imaging->Data_Interpretation

References

Application Notes and Protocols for Cell Staining with Sulfo Cy7 bis-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Sulfo Cy7 bis-NHS ester, a water-soluble, near-infrared fluorescent dye, for cell staining applications. The protocols cover viability staining of mammalian cells for flow cytometry, general cell surface labeling of live cells, and cell surface protein crosslinking.

This compound is a bifunctional molecule featuring a bright and stable cyanine (B1664457) 7 core and two amine-reactive N-hydroxysuccinimide (NHS) ester groups.[1][2] The sulfonate groups confer excellent water solubility, making it ideal for use in biological buffers without the need for organic solvents that can be harmful to cells.[3] The NHS ester groups react efficiently with primary amines, such as the lysine (B10760008) residues on proteins, to form stable amide bonds.[4][5] This reactivity allows for the covalent labeling of cells.

Principle of Amine-Reactive Staining

The cell membrane integrity determines the intensity of staining with amine-reactive dyes.

  • Live Cells: In viable cells, the intact plasma membrane is impermeable to the this compound. Therefore, only the primary amines on the cell surface proteins are available to react with the dye, resulting in a dim fluorescent signal.[6][7]

  • Dead Cells: Cells with compromised membranes, characteristic of cell death, allow the this compound to enter the cytoplasm.[8][9] The dye then reacts with the abundant intracellular proteins, leading to a significantly brighter fluorescent signal.[10] This covalent attachment is irreversible, meaning the fluorescence is retained even after fixation and permeabilization procedures.[8]

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Excitation Maximum~750 nm[2]
Emission Maximum~773 nm[2]
Molecular Weight~1041.3 g/mol [2]
SolubilityWater, DMSO, DMF[2]
Reactive Groupbis-N-hydroxysuccinimide (NHS) ester[1]
Target MoietyPrimary amines[4][5]
Table 2: Recommended Starting Concentrations for Dye Titration
ApplicationCell TypeSuggested Concentration Range
Viability Staining (Flow Cytometry)Mammalian cell lines (e.g., Jurkat, HeLa)0.1 µM to 10 µM
General Cell Surface LabelingAdherent or suspension cells0.5 mM to 5 mM
Cell Surface Protein CrosslinkingHigh-density cell suspension1 mM to 5 mM

Experimental Protocols

Protocol 1: Cell Viability Staining for Flow Cytometry

This protocol is designed to differentiate between live and dead cells in a population that may subsequently be fixed and permeabilized for intracellular staining.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), protein-free (e.g., without BSA)

  • Cell sample (suspension cells or trypsinized adherent cells)

  • Heat-killed or otherwise compromised dead cell control

  • Flow cytometer with appropriate laser and filters for Cy7 detection

Procedure:

  • Prepare a 1 mM Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in anhydrous DMSO to a final concentration of 1 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Dye Titration (Recommended First Step):

    • To determine the optimal dye concentration, prepare a mixed population of live and dead cells (e.g., a 1:1 ratio of live and heat-killed cells at 65°C for 5-10 minutes).

    • Prepare a series of dilutions of the this compound stock solution in protein-free PBS to achieve a range of final concentrations (e.g., 0.1 µM to 10 µM).

    • Stain the mixed cell population with each dye concentration according to the staining procedure below.

    • The optimal concentration is the one that provides the best separation between the live (dim) and dead (bright) cell populations with minimal background fluorescence on the live cells.

  • Cell Preparation:

    • Harvest cells and wash them once with protein-free PBS to remove any amines from the culture medium.

    • Resuspend the cells in protein-free PBS at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

  • Staining:

    • Add the optimized volume of this compound stock solution to the cell suspension.

    • Vortex gently and immediately.

    • Incubate for 15-30 minutes at room temperature or on ice, protected from light. Incubation on ice can help to minimize dye internalization.[11]

  • Washing:

    • Wash the cells twice with 1-2 mL of a standard staining buffer (e.g., PBS with 1% BSA). The protein in the wash buffer will quench any unreacted dye.

  • (Optional) Fixation and Permeabilization:

    • If intracellular staining is required, proceed with your standard fixation and permeabilization protocol. The covalent nature of the staining will withstand these procedures.[8]

  • Data Acquisition:

    • Analyze the cells on a flow cytometer. Live cells will exhibit low fluorescence in the Cy7 channel, while dead cells will be brightly fluorescent.

G cluster_live Live Cell cluster_dead Dead Cell live_cell Intact Membrane surface_proteins Surface Amines live_cell->surface_proteins Limited Access dim_fluorescence Dim Fluorescence surface_proteins->dim_fluorescence dye_live Sulfo Cy7 bis-NHS ester dye_live->surface_proteins Reacts dead_cell Compromised Membrane intracellular_proteins Intracellular Amines dead_cell->intracellular_proteins Free Access bright_fluorescence Bright Fluorescence intracellular_proteins->bright_fluorescence dye_dead Sulfo Cy7 bis-NHS ester dye_dead->intracellular_proteins Reacts

Mechanism of amine-reactive viability staining.

Protocol 2: General Cell Surface Labeling of Live Cells

This protocol is for covalently attaching the Sulfo Cy7 dye to the surface of live cells for applications such as cell tracking or imaging.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or protein-free PBS

  • PBS, protein-free

  • Quenching solution (e.g., 100 mM glycine (B1666218) or Tris in PBS)

  • Live cells in suspension or adhered to a culture dish

Procedure:

  • Prepare Dye Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or freshly in protein-free PBS.

  • Cell Preparation:

    • For suspension cells, wash three times with ice-cold, protein-free PBS to remove any amine-containing media components. Resuspend at a concentration of approximately 25 x 10^6 cells/mL in PBS (pH 8.0).[1]

    • For adherent cells, wash the monolayer three times with ice-cold, protein-free PBS.

  • Labeling Reaction:

    • Dilute the 10 mM stock solution into the cell suspension or overlay the adherent cells with a PBS solution containing the desired final concentration of the dye (e.g., 0.5-5 mM).

    • Incubate for 30 minutes at room temperature or on ice. Performing the incubation at 4°C can reduce the internalization of the labeled proteins.[1]

  • Quenching:

    • Add the quenching solution to a final concentration of 10-20 mM and incubate for 10 minutes to stop the reaction by consuming any unreacted dye.

  • Final Washes:

    • Wash the cells three times with a standard cell culture medium or PBS containing protein to remove any unbound dye and quenching solution.

    • The cells are now ready for downstream applications.

G start Start: Live Cells wash1 Wash 3x with protein-free PBS start->wash1 resuspend Resuspend in PBS (pH 8.0) wash1->resuspend add_dye Add Sulfo Cy7 bis-NHS ester resuspend->add_dye incubate Incubate 30 min (RT or 4°C) add_dye->incubate quench Add Quenching Solution (e.g., Glycine) incubate->quench wash2 Wash 3x with protein-containing medium quench->wash2 end Labeled Cells Ready wash2->end

Workflow for general cell surface labeling.

Protocol 3: Cell Surface Protein Crosslinking

The bifunctional nature of this compound allows it to act as a crosslinker, covalently linking adjacent proteins on the cell surface.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • PBS, protein-free (pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • High-density cell suspension

Procedure:

  • Prepare Dye Stock Solution:

    • Prepare a 25 mM stock solution of this compound in anhydrous DMSO.

  • Cell Preparation:

    • Harvest and wash cells three times with ice-cold, protein-free PBS (pH 8.0) to remove extraneous proteins.

    • Resuspend the cells at a high density (e.g., 25 x 10^6 cells/mL) in ice-cold PBS (pH 8.0).[1]

  • Crosslinking Reaction:

    • Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.[1]

    • Incubate for 30 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Quench Reaction:

    • Add the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the crosslinking reaction.

  • Cell Lysis and Analysis:

    • The cells can now be washed and lysed for analysis of crosslinked proteins by techniques such as SDS-PAGE and Western blotting.

G cluster_before Before Crosslinking cluster_after After Crosslinking P1 Protein 1 P2 Protein 2 crosslinker Sulfo Cy7 bis-NHS ester P1_linked Protein 1 P2_linked Protein 2 P1_linked->P2_linked Covalent Bond

Cell surface protein crosslinking with bis-NHS ester.

Troubleshooting and Optimization

  • High Background Staining of Live Cells: This may be due to the dye concentration being too high. Perform a careful titration to find the optimal concentration. Ensure that the washing steps are thorough to remove all unbound dye.

  • No or Weak Staining of Dead Cells: The dye may have hydrolyzed. Prepare fresh dye solutions before each experiment. Ensure the pH of the staining buffer is within the optimal range (pH 7.2-8.5).

  • Cell Clumping: This can occur with dead cells. Handle cells gently and consider adding a small amount of DNase to the buffer to reduce clumping from released DNA.

  • Quenching of Fluorescence: Ensure that all buffers used for staining are free of primary amines (e.g., Tris, glycine) and proteins (e.g., BSA, serum) as these will react with the NHS ester and reduce the staining efficiency.[7]

References

Application Notes and Protocols for Sulfo Cy7 bis-NHS Ester in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo Cy7 bis-NHS ester is a water-soluble, near-infrared (NIR) fluorescent dye designed for the labeling of biomolecules in aqueous environments.[1][2] Its bifunctional nature, possessing two N-hydroxysuccinimide (NHS) ester reactive groups, allows for the covalent labeling of primary amines (-NH2) present on proteins, antibodies, peptides, and amine-modified oligonucleotides.[3][4] The NHS esters react specifically and efficiently with these amines under neutral to slightly basic conditions to form stable amide bonds.[3]

The fluorescence emission in the NIR region (approximately 773 nm) makes Sulfo Cy7 particularly advantageous for fluorescence microscopy applications.[3] Biological tissues and cells exhibit minimal autofluorescence in the NIR spectrum, leading to a higher signal-to-noise ratio and increased sensitivity compared to dyes that emit in the visible range.[5][6] Furthermore, NIR light can penetrate deeper into tissues, making Sulfo Cy7 an excellent choice for both in vitro and in vivo imaging studies.[2][6]

These application notes provide detailed protocols for the conjugation of this compound to antibodies and for the subsequent use of the labeled antibodies in immunofluorescence microscopy to visualize cellular targets, using the Epidermal Growth Factor Receptor (EGFR) signaling pathway as an example.

Product Information and Properties

This compound is a robust and versatile dye for fluorescence labeling. Its key properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C50H57KN4O14S2[3]
Molecular Weight 1041.3 g/mol [3]
Excitation Maximum (λex) 750 nm[3]
Emission Maximum (λem) 773 nm[3]
Extinction Coefficient 240,600 cm-1 M-1[3]
Fluorescence Quantum Yield 0.24[3]
Solubility Water, DMF, DMSO[3]
Reactive Group bis-N-hydroxysuccinimide (NHS) ester[3]
Target Moiety Primary amines (-NH2)[3][4]
Storage Conditions -20°C, protected from light and moisture[3]

Experimental Protocols

Protocol 1: Labeling of Antibodies with this compound

This protocol details the covalent conjugation of this compound to a primary antibody.

Materials:

  • Purified antibody (2-10 mg/mL in amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0

  • Purification/Desalting Column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 2-10 mg/mL.[7] If the concentration is lower, the labeling efficiency may be reduced.[7]

    • The antibody solution must be in a buffer free of primary amines, such as Tris or glycine, as these will compete with the antibody for reaction with the NHS ester.[7] If necessary, dialyze the antibody against PBS (pH 7.2-7.4).

    • Adjust the pH of the antibody solution to 8.5 ± 0.5 by adding a small volume of 1 M Sodium Bicarbonate.[7] This is the optimal pH for the NHS ester reaction.

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.[8] Mix thoroughly by vortexing. This stock solution should be prepared fresh and protected from light.

  • Calculation of Dye Volume:

    • The optimal molar ratio of dye to antibody for labeling is typically around 10:1.[8] The following calculation can be used to determine the volume of dye stock solution needed:

      • Volume of Dye (μL) = [ ([Antibody concentration in mg/mL] / [Antibody MW in g/mol ]) * Antibody volume in mL * Molar excess of dye * 1,000,000 ] / [Dye stock concentration in mM]

  • Labeling Reaction:

    • Slowly add the calculated volume of the 10 mM this compound stock solution to the pH-adjusted antibody solution while gently vortexing.[8]

    • Incubate the reaction mixture for 60 minutes at room temperature in the dark with continuous gentle stirring or rotation.[8] Every 10-15 minutes, gently invert the tube to ensure thorough mixing.[7]

  • Purification of the Labeled Antibody:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating the column with PBS (pH 7.2-7.4).[8]

    • Load the reaction mixture onto the column.[8]

    • Elute the labeled antibody with PBS. The first colored band to elute will be the Sulfo Cy7-labeled antibody conjugate. The free, unconjugated dye will move more slowly down the column.

    • Collect the fractions containing the labeled antibody.

  • Storage:

    • Store the purified Sulfo Cy7-labeled antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a Sulfo Cy7-labeled primary antibody for the immunofluorescent staining of a target protein in cultured cells.

Materials:

  • Cultured cells grown on glass coverslips

  • Sulfo Cy7-labeled primary antibody

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS[9]

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS[10]

  • Nuclear Counterstain (optional, e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Preparation:

    • Rinse the cells grown on coverslips twice with PBS to remove the culture medium.[11]

  • Fixation:

    • Incubate the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[1]

    • Wash the cells three times with PBS for 5 minutes each.[1]

  • Permeabilization (for intracellular targets):

    • If the target protein is intracellular, incubate the cells with Permeabilization Buffer (0.1-0.25% Triton X-100 in PBS) for 10-15 minutes at room temperature.[9][12]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.[1]

  • Primary Antibody Incubation:

    • Dilute the Sulfo Cy7-labeled primary antibody to its optimal concentration in the Blocking Buffer. The optimal concentration should be determined empirically, but a starting point of 1-10 µg/mL is common.

    • Incubate the cells with the diluted labeled primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[1]

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, ensuring the washes are performed in the dark to prevent photobleaching.[1]

  • Nuclear Counterstaining (Optional):

    • If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's protocol.

    • Wash the cells three times with PBS.

  • Mounting:

    • Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for Sulfo Cy7 (Excitation: ~750 nm, Emission: ~773 nm) and any counterstains used.

Application Example: Visualization of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon ligand binding, initiates downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[7] Dysregulation of the EGFR pathway is a hallmark of many cancers.[7] Immunofluorescence microscopy using antibodies targeting EGFR can be used to visualize its subcellular localization and expression levels.

A primary antibody specific for EGFR can be labeled with this compound following Protocol 1. The resulting Sulfo Cy7-EGFR antibody conjugate can then be used to stain cells according to Protocol 2. This allows for the visualization of EGFR on the cell surface and its internalization upon ligand stimulation.

Below are diagrams illustrating the experimental workflow and the EGFR signaling pathway.

G cluster_0 Antibody Labeling cluster_1 Immunofluorescence Staining Antibody Antibody Reaction Labeling Reaction (pH 8.5, RT, 1 hr) Antibody->Reaction This compound This compound This compound->Reaction Purification Size-Exclusion Chromatography Reaction->Purification Labeled Antibody Sulfo Cy7-Ab Purification->Labeled Antibody Staining Incubation with Sulfo Cy7-Ab Labeled Antibody->Staining Cultured Cells Cultured Cells Fixation Fixation (4% PFA) Cultured Cells->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (BSA) Permeabilization->Blocking Blocking->Staining Imaging Fluorescence Microscopy Staining->Imaging

Caption: Experimental workflow for labeling and immunofluorescence.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Transcription

Caption: Simplified EGFR signaling pathway.

References

Application Notes and Protocols for Sulfo Cy7 bis-NHS Ester in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo Cy7 bis-NHS ester for labeling biological molecules, particularly antibodies, for flow cytometry applications. This document includes detailed protocols for antibody conjugation, cell staining, and potential cross-linking applications, along with quantitative data and workflow visualizations.

Introduction

This compound is a water-soluble, near-infrared (NIR) fluorescent dye equipped with two amine-reactive N-hydroxysuccinimide (NHS) ester functional groups.[1][2] Its sulfonated form ensures high water solubility, making it ideal for labeling proteins and antibodies in aqueous environments without the need for organic solvents, which can be detrimental to sensitive biological molecules.[3][4] The NIR emission of Sulfo Cy7 is advantageous for flow cytometry, as it minimizes autofluorescence from biological samples, leading to improved signal-to-noise ratios.[5][6]

The bifunctional nature of the bis-NHS ester allows for two primary applications in the context of flow cytometry:

  • Standard Antibody Conjugation: One of the NHS ester groups can be used to covalently label the primary amines (e.g., lysine (B10760008) residues) of an antibody, similar to a mono-NHS ester dye.

  • Protein Cross-linking: The presence of two NHS ester groups enables the cross-linking of proteins that are in close proximity, offering a powerful tool to study protein-protein interactions on the cell surface.[1][7]

Key Features and Spectral Properties

PropertyValueReference
Excitation Maximum (λex) 750 nm[1][8]
Emission Maximum (λem) 773 nm[1][8]
Molar Extinction Coefficient 240,600 M⁻¹cm⁻¹[1][8]
Molecular Weight 1041.23 g/mol [8]
Solubility Water, DMSO, DMF[1][8]
Reactive Group bis-N-hydroxysuccinimide ester[1]
Reactivity Primary amines[1]

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol describes the labeling of an antibody with this compound for use in flow cytometry.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Prepare the antibody at a concentration of 2-10 mg/mL in PBS.[9]

    • If the antibody solution contains primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.[9]

    • Adjust the pH of the antibody solution to 8.5 with the Reaction Buffer.[9]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[9]

  • Labeling Reaction:

    • Calculate the required volume of the dye solution. A dye-to-antibody molar ratio of 10:1 to 20:1 is a good starting point.[6]

    • Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[6]

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris.

    • Incubate for 15-30 minutes at room temperature to quench the reaction.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a desalting column or dialysis against PBS.[9] The labeled antibody will be in the first colored fraction to elute from the column.[6]

  • Determination of Degree of Labeling (DOL) (Optional):

    • Measure the absorbance of the purified conjugate at 280 nm and 750 nm.

    • Calculate the DOL using the following formulas:

      • Antibody Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF)] / ε_antibody

      • Dye Concentration (M) = A₇₅₀ / ε_dye

      • DOL = Dye Concentration / Antibody Concentration

    • Where:

      • CF (Correction Factor) for Sulfo Cy7 at 280 nm is approximately 0.04.[8]

      • ε_antibody is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of Sulfo Cy7 at 750 nm (240,600 M⁻¹cm⁻¹).[1][8]

  • Storage:

    • Store the labeled antibody at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage. Protect from light.[6]

Workflow for Antibody Conjugation:

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Antibody_Prep Antibody Preparation (2-10 mg/mL, pH 8.5) Labeling Labeling Reaction (1-2h, RT, dark) Antibody_Prep->Labeling Dye_Prep Dye Preparation (10 mM in DMSO) Dye_Prep->Labeling Quenching Quenching (1M Tris-HCl) Labeling->Quenching Purification Purification (Desalting Column/Dialysis) Quenching->Purification DOL_Calc DOL Calculation (A280 & A750) Purification->DOL_Calc Storage Storage (4°C or -20°C, dark) DOL_Calc->Storage

Caption: Workflow for this compound antibody conjugation.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol outlines the steps for staining cells with a Sulfo Cy7-conjugated antibody for flow cytometric analysis.

Materials:

  • Cells of interest

  • Sulfo Cy7-conjugated antibody

  • Flow Cytometry Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Fc Receptor Blocking Reagent (optional)

  • Viability Dye (optional)

  • FACS tubes (5 mL polystyrene round-bottom tubes)

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of your cells of interest.

    • Wash the cells with cold Flow Cytometry Staining Buffer.

    • Adjust the cell concentration to 1 x 10⁷ cells/mL in cold staining buffer.

  • Fc Receptor Blocking (Optional):

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into FACS tubes.

    • Add an appropriate Fc blocking reagent and incubate for 10-15 minutes at room temperature.

  • Antibody Staining:

    • Add the predetermined optimal concentration of the Sulfo Cy7-conjugated antibody to the cells.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step.

  • Final Resuspension:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Keep the samples on ice and protected from light until analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer equipped with a laser and filter set appropriate for Sulfo Cy7 (e.g., 633/640 nm laser for excitation and a >750 nm bandpass filter for emission).

    • Ensure proper compensation controls are included if performing multicolor flow cytometry.

Workflow for Cell Staining:

Cell_Staining_Workflow Cell_Prep Cell Preparation (Single-cell suspension) Fc_Block Fc Receptor Blocking (Optional, 10-15 min, RT) Cell_Prep->Fc_Block Staining Antibody Staining (30 min, 4°C, dark) Fc_Block->Staining Wash1 Wash (2x with Staining Buffer) Staining->Wash1 Resuspend Resuspend in Buffer Wash1->Resuspend Analysis Flow Cytometry Analysis Resuspend->Analysis

Caption: Workflow for cell surface staining with a Sulfo Cy7 conjugate.

Protocol 3: In Situ Cell Surface Protein Cross-linking for Flow Cytometry

This protocol provides a general framework for using this compound to cross-link interacting cell surface proteins for subsequent analysis by flow cytometry. This can be used to detect receptor dimerization or the formation of protein complexes.

Materials:

  • Cells expressing the target proteins

  • This compound

  • Reaction Buffer: PBS, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Flow Cytometry Staining Buffer

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension and wash the cells with cold PBS, pH 8.0.

    • Resuspend the cells at a concentration of 1-5 x 10⁶ cells/mL in cold PBS, pH 8.0.

  • Cross-linking Reaction:

    • Prepare a fresh solution of this compound in PBS, pH 8.0. The optimal concentration needs to be empirically determined (a starting range of 50-500 µM can be tested).

    • Add the cross-linker solution to the cell suspension and incubate for 30 minutes on ice or at room temperature, with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50-100 mM Tris to stop the reaction.

    • Incubate for 15 minutes.

  • Washing:

    • Wash the cells twice with cold Flow Cytometry Staining Buffer.

  • Optional Secondary Staining:

    • If desired, the cross-linked cells can be stained with other fluorescently labeled antibodies targeting different epitopes of the proteins of interest or other cell surface markers.

  • Flow Cytometry Analysis:

    • Resuspend the cells in Flow Cytometry Staining Buffer and analyze on a flow cytometer. An increase in Sulfo Cy7 fluorescence intensity on a per-cell basis may indicate successful cross-linking of target proteins. This can be compared to control cells treated with a mono-NHS ester of Sulfo Cy7.

Conceptual Signaling Pathway for Cross-linking Analysis:

The following diagram illustrates a hypothetical scenario where this compound could be used to study the dimerization of a receptor tyrosine kinase (RTK) upon ligand binding.

Signaling_Pathway cluster_before Before Ligand Binding cluster_after After Ligand Binding RTK1 RTK Monomer 1 Dimer RTK Dimer RTK2 RTK Monomer 2 Ligand Ligand Ligand->Dimer Induces Dimerization Crosslinker Sulfo Cy7 bis-NHS ester Dimer->Crosslinker Proximity allows Cross-linking Downstream Downstream Signaling Dimer->Downstream Crosslinked_Dimer Cross-linked Dimer (Fluorescent) Crosslinker->Crosslinked_Dimer

Caption: Hypothetical pathway for studying receptor dimerization.

Data Presentation and Interpretation

Quantitative data from flow cytometry experiments using this compound should be presented clearly.

Table of Expected Flow Cytometry Parameters:

ParameterSulfo Cy7
Excitation Laser 633 nm or 640 nm
Emission Filter 780/60 nm BP or similar
Compensation Needed Yes, with other fluorochromes, particularly those with emission in the far-red spectrum.

When used as a cross-linker, an increase in the mean fluorescence intensity (MFI) of the Sulfo Cy7 signal in the target cell population compared to controls would suggest the formation of protein complexes.

Conclusion

This compound is a versatile tool for flow cytometry. Its NIR fluorescence properties make it an excellent choice for labeling antibodies for immunophenotyping. Furthermore, its bifunctional nature opens up possibilities for studying protein-protein interactions directly on the cell surface using flow cytometry, providing a powerful method for researchers in basic science and drug development. Careful optimization of labeling and staining protocols is crucial for achieving reliable and reproducible results.

References

Application Notes and Protocols: Calculating the Dye-to-Protein Ratio for Sulfo Cy7 bis-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for labeling proteins with Sulfo Cy7 bis-NHS ester and accurately calculating the dye-to-protein (D/P) ratio, also known as the degree of labeling (DOL). Adherence to these protocols is crucial for ensuring reproducible experimental results and for the proper characterization of fluorescently labeled protein conjugates.

Introduction

This compound is a water-soluble, near-infrared (NIR) fluorescent dye equipped with two N-hydroxysuccinimide (NHS) ester functional groups.[1][2] These NHS esters react efficiently with primary amine groups (-NH₂) present on proteins, such as the side chain of lysine (B10760008) residues and the N-terminus, to form stable amide bonds.[3] This labeling process is fundamental for a variety of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy, where the NIR fluorescence of Sulfo Cy7 offers deep tissue penetration and minimal background autofluorescence.[4]

The dye-to-protein ratio is a critical parameter that influences the performance of the labeled conjugate.[5] Insufficient labeling can lead to a weak signal, while excessive labeling can cause fluorescence quenching and potentially compromise the biological activity of the protein.[5] Therefore, precise determination of the D/P ratio is essential for optimizing experimental outcomes and ensuring consistency between batches of labeled proteins.[6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound required for calculating the dye-to-protein ratio.

ParameterValueReference
Molar Extinction Coefficient (ε_dye) 240,600 M⁻¹cm⁻¹[1][2][7]
Maximum Absorbance (λ_max) 750 nm[1][2][7]
Correction Factor at 280 nm (CF₂₈₀) 0.04[1][7]
Maximum Emission (λ_em) 773 nm[1][2][7]
Molecular Weight 1041.23 g/mol [1][2]

Experimental Protocols

Protein Preparation

Proper preparation of the protein solution is critical for successful labeling.

  • Buffer Selection: The protein must be in a buffer free of primary amines, such as Tris or glycine, and ammonium (B1175870) ions, as these will compete with the protein for reaction with the NHS ester.[8] Recommended buffers include phosphate-buffered saline (PBS) or bicarbonate buffer.[9] The optimal pH for the labeling reaction is between 8.3 and 9.5.[3] A common choice is 0.1 M sodium bicarbonate buffer, pH 8.3.[3]

  • Buffer Exchange: If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column (e.g., Sephadex G-25).[8]

  • Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[8] Protein concentrations below 2 mg/mL can significantly reduce labeling efficiency.[8] The protein concentration can be determined by measuring the absorbance at 280 nm (A₂₈₀) before labeling.

This compound Solution Preparation
  • Reagent Handling: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolution: Immediately before use, dissolve the this compound in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mg/mL. Vortex the solution to ensure the dye is completely dissolved.

Protein Labeling Reaction

The following diagram illustrates the chemical reaction between the this compound and a primary amine on the protein.

G Chemical Reaction of this compound with a Protein Amine cluster_0 Reactants cluster_1 Products This compound This compound Labeled Protein Sulfo Cy7-Protein Conjugate (Stable Amide Bond) This compound->Labeled Protein + Protein-NH₂ (pH 8.3-9.5) NHS N-hydroxysuccinimide (Byproduct) This compound->NHS Protein-NH2 Protein-NH₂ Protein-NH2->Labeled Protein

Caption: Reaction of this compound with a primary amine on a protein.

  • Molar Ratio Calculation: Determine the desired molar ratio of dye to protein for the reaction. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein. The optimal ratio may need to be determined empirically for each specific protein.

  • Reaction Initiation: Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing or stirring.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle shaking or rotation during incubation can improve conjugation efficiency.

Purification of the Labeled Protein

It is imperative to remove all non-conjugated dye before measuring the absorbance for D/P ratio calculation.[5][6]

  • Purification Method: Use a desalting column, spin column, or dialysis to separate the labeled protein from the free dye.[5][6]

  • Elution: Elute the conjugate with an appropriate buffer, such as PBS. The first colored fraction to elute will typically be the labeled protein, as it is larger and moves through the column faster.

The following diagram outlines the experimental workflow from protein preparation to purification.

G Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_react Reaction cluster_purify Purification cluster_final Final Product ProteinPrep Protein Preparation (Amine-free buffer, pH 8.3-9.5) Mix Mix Dye and Protein ProteinPrep->Mix DyePrep Dye Preparation (Dissolve in DMSO/DMF) DyePrep->Mix Incubate Incubate (1-2h, RT, dark) Mix->Incubate Purify Purification (e.g., Desalting Column) Incubate->Purify FinalProduct Purified Labeled Protein Purify->FinalProduct

Caption: Workflow for labeling a protein with this compound.

Calculation of the Dye-to-Protein Ratio

The dye-to-protein ratio is determined spectrophotometrically.

  • Spectrophotometer Setup: Use a spectrophotometer to measure the absorbance of the purified labeled protein.

  • Absorbance Measurements:

    • Measure the absorbance at 280 nm (A₂₈₀).

    • Measure the absorbance at the dye's maximum absorbance, ~750 nm (A_max).

    • If the absorbance readings are greater than 2.0, dilute the sample with buffer, record the dilution factor, and re-measure.[5]

Calculation Steps

The following diagram illustrates the logical flow for calculating the dye-to-protein ratio.

G Logical Workflow for D/P Ratio Calculation cluster_input Inputs cluster_calc Calculations cluster_output Output A280 Measure A₂₈₀ ProteinConc Calculate Protein Concentration A280->ProteinConc Amax Measure A_max at 750 nm Amax->ProteinConc DyeConc Calculate Dye Concentration Amax->DyeConc Constants Protein ε₂₈₀ Dye ε_max Correction Factor (CF₂₈₀) Constants->ProteinConc Constants->DyeConc DPRatio Calculate Dye-to-Protein Ratio ProteinConc->DPRatio DyeConc->DPRatio

Caption: Logical workflow for the calculation of the dye-to-protein ratio.

Step 1: Calculate the molar concentration of the protein.

The absorbance at 280 nm is contributed by both the protein and the dye. Therefore, a correction factor is needed to account for the dye's absorbance at this wavelength.[6]

  • Formula:

    • Protein Concentration (M) = [ (A₂₈₀ - (A_max × CF₂₈₀)) / ε_protein ] × Dilution Factor

  • Where:

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • A_max: Absorbance of the conjugate at ~750 nm.

    • CF₂₈₀: Correction factor for Sulfo Cy7 at 280 nm (0.04).[1][7]

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). This value is specific to each protein. For IgG, it is approximately 210,000 M⁻¹cm⁻¹.[5]

    • Dilution Factor: The factor by which the sample was diluted before measurement.

Step 2: Calculate the molar concentration of the dye.

  • Formula:

    • Dye Concentration (M) = (A_max / ε_dye) × Dilution Factor

  • Where:

    • A_max: Absorbance of the conjugate at ~750 nm.

    • ε_dye: Molar extinction coefficient of Sulfo Cy7 at ~750 nm (240,600 M⁻¹cm⁻¹).[1][2][7]

    • Dilution Factor: The same dilution factor as used for the protein concentration calculation.

Step 3: Calculate the Dye-to-Protein Ratio (Degree of Labeling).

  • Formula:

    • D/P Ratio = Dye Concentration (M) / Protein Concentration (M)

The result represents the average number of dye molecules conjugated to each protein molecule.[5]

Important Considerations

  • Purity of Protein: The protein should be of high purity to ensure that labeling occurs on the target molecule.

  • Hydrolysis of NHS Ester: NHS esters can hydrolyze in aqueous solutions.[10] Therefore, the dye stock solution should be prepared immediately before use, and the labeling reaction should be initiated promptly.

  • Over-labeling: High dye-to-protein ratios can lead to fluorescence quenching and may alter the protein's solubility and biological function.[5] It is often necessary to perform a series of labeling reactions with varying dye-to-protein molar ratios to determine the optimal degree of labeling for a specific application.[5]

  • Storage of Conjugate: Store the labeled protein conjugate according to the protein's requirements, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.

References

Application Notes and Protocols for the Purification of Sulfo Cy7 bis-NHS Ester Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of proteins labeled with Sulfo Cy7 bis-NHS ester. The focus is on removing unconjugated dye and other reaction components to yield a highly pure labeled protein conjugate suitable for downstream applications.

Introduction

This compound is a water-soluble, bifunctional, near-infrared fluorescent dye commonly used for labeling proteins and other biomolecules.[1][2] The N-hydroxysuccinimide (NHS) ester groups react with primary amines (e.g., lysine (B10760008) residues) on the protein surface to form stable amide bonds.[3][4][5] Proper purification of the labeled protein is a critical step to remove excess, unreacted dye, which can interfere with downstream applications and lead to inaccurate quantification. The purification method of choice should efficiently separate the larger labeled protein from the smaller, unconjugated dye molecules.[6][7][8]

Labeling Reaction Parameters

Successful protein labeling and subsequent purification are highly dependent on the initial reaction conditions. The following table summarizes the key parameters for labeling proteins with this compound.

ParameterRecommended Value/ConditionNotes
Protein Concentration 2-10 mg/mL[9]Lower concentrations can significantly reduce labeling efficiency.[9]
Reaction Buffer Amine-free buffer (e.g., PBS, HEPES, MOPS)[9]Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester, reducing labeling efficiency.[9]
pH 8.3 - 8.5[4][9]The reaction is strongly pH-dependent; at lower pH, the amino groups are protonated and less reactive.[4]
Dye Preparation Dissolve in anhydrous DMSO or DMF to create a stock solution.[4][9]Use high-quality, amine-free solvents.[4]
Molar Ratio of Dye to Protein 10:1 (optimal starting point)[9][10]This ratio may require optimization depending on the specific protein and desired degree of labeling.[3]
Incubation Time 60 minutes at room temperature[9][10]Protect the reaction from light.[9][10]
Mixing Gentle mixing every 10-15 minutes[9]Avoid vigorous mixing that could denature the protein.[9]

Purification Methodologies

The most common and effective method for purifying labeled proteins is size exclusion chromatography (SEC), also known as gel filtration.[6][7][8] Other methods such as dialysis and ultrafiltration can also be employed.

Size Exclusion Chromatography (SEC) / Gel Filtration

SEC separates molecules based on their size.[6][7][8] The reaction mixture is passed through a column packed with a porous resin. Larger molecules (the labeled protein) cannot enter the pores and elute first, while smaller molecules (unconjugated dye) enter the pores and have a longer path, thus eluting later.[11]

Advantages:

  • High resolution and efficient separation of labeled protein from free dye.[6]

  • Mild conditions that preserve the native structure and function of the protein.[6]

  • Can be used for buffer exchange simultaneously.[12]

Disadvantages:

  • Can result in some dilution of the protein sample.[6]

Dialysis / Ultrafiltration

Dialysis and ultrafiltration are methods that separate molecules based on size using a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The labeled protein is retained by the membrane, while the smaller, unconjugated dye molecules pass through.

Advantages:

  • Simple setup.

  • Can concentrate the protein sample (ultrafiltration).

Disadvantages:

  • Can be a slower process compared to SEC.

  • May not be as efficient in removing all of the unconjugated dye.

  • Risk of protein loss due to non-specific binding to the membrane.

Experimental Protocols

Protocol 1: Purification using Size Exclusion Chromatography (Sephadex G-25)

This protocol is a widely used method for the purification of dye-protein conjugates.[9][13]

Materials:

  • Sephadex G-25 column (or other appropriate size exclusion resin)

  • Elution buffer (e.g., PBS, pH 7.2-7.4)

  • Fraction collection tubes

Procedure:

  • Column Preparation: Equilibrate the Sephadex G-25 column with the desired elution buffer according to the manufacturer's instructions. This typically involves washing the column with several column volumes of the buffer.

  • Sample Loading: Carefully load the entire labeling reaction mixture onto the top of the column.[9]

  • Elution: Allow the sample to enter the column bed. Once the sample has fully entered the resin, add the elution buffer to the top of the column and begin collecting fractions.[9] The labeled protein, being larger, will travel faster and elute first, often visible as a colored band. The smaller, unconjugated dye will elute later in separate fractions.

  • Fraction Analysis: Monitor the fractions for the presence of the labeled protein. This can be done by measuring the absorbance at 280 nm (for protein) and the absorbance maximum of Sulfo Cy7 (approximately 750 nm).[2][13]

  • Pooling Fractions: Combine the fractions that contain the purified labeled protein.[9]

  • Concentration (Optional): If the pooled fractions are too dilute, the labeled protein can be concentrated using ultrafiltration.

Protocol 2: Purification using a Spin Column

For smaller scale purifications, desalting spin columns offer a rapid and convenient method.[14][15]

Materials:

  • Desalting spin column (e.g., Zeba™ Spin Desalting Columns)

  • Collection tubes

Procedure:

  • Column Preparation: Prepare the spin column according to the manufacturer's protocol. This usually involves removing the storage buffer by centrifugation.[14]

  • Sample Loading: Load the labeling reaction mixture onto the center of the resin bed.

  • Elution: Place the column in a clean collection tube and centrifuge according to the manufacturer's instructions to collect the purified, labeled protein.[14] The unconjugated dye will be retained in the column resin.

Characterization of Labeled Protein

After purification, it is important to characterize the labeled protein to determine the concentration and the degree of labeling (DOL).

Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule.[16] It can be calculated using the absorbance of the protein at 280 nm and the dye at its maximum absorbance (~750 nm). The following formula can be used:

Amax = Absorbance of the labeled protein at the dye's maximum absorbance wavelength. εdye = Molar extinction coefficient of the dye at its maximum absorbance. A280 = Absorbance of the labeled protein at 280 nm. CF = Correction factor for the dye's absorbance at 280 nm (A280 of the dye / Amax of the dye). εprotein = Molar extinction coefficient of the protein at 280 nm.

An optimal DOL is typically between 2 and 3 for antibodies.[15]

Visual Representations

experimental_workflow start Start: Protein Solution buffer_exchange Buffer Exchange (if necessary) (Amine-free buffer, pH 8.3-8.5) start->buffer_exchange labeling Labeling Reaction (Protein + Dye) (1 hr, RT, dark) buffer_exchange->labeling dye_prep Prepare Sulfo Cy7 bis-NHS Ester Solution (in DMSO or DMF) dye_prep->labeling purification Purification (Size Exclusion Chromatography) labeling->purification collection Collect Fractions purification->collection analysis Analyze Fractions (Absorbance at 280 nm & 750 nm) collection->analysis pooling Pool Fractions with Labeled Protein analysis->pooling characterization Characterization (Determine Concentration & DOL) pooling->characterization end End: Purified Labeled Protein characterization->end

Caption: Experimental workflow for labeling and purification.

signaling_pathway protein Protein (with primary amines, e.g., Lysine) reaction Reaction (pH 8.3-8.5) protein->reaction sulfo_cy7 This compound sulfo_cy7->reaction labeled_protein Labeled Protein (Stable Amide Bond) reaction->labeled_protein nhs_leaving_group NHS Leaving Group reaction->nhs_leaving_group +

Caption: Chemical reaction of protein labeling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Protein concentration is too low.Concentrate the protein to at least 2 mg/mL.[9]
Buffer contains primary amines.Perform a buffer exchange into an amine-free buffer like PBS.[9]
pH of the reaction is too low.Adjust the pH of the protein solution to 8.3-8.5.[4][9]
NHS ester is hydrolyzed.Prepare the dye solution immediately before use.
Protein Aggregation/Precipitation Vigorous mixing.Mix gently during the labeling reaction.[9]
High degree of labeling.Reduce the molar ratio of dye to protein in the labeling reaction.
Poor Separation of Free Dye Incorrect size exclusion resin.Choose a resin with an appropriate fractionation range for the size of your protein.[11]
Column is overloaded.Do not exceed the recommended sample volume for the column.
Low Protein Recovery Non-specific binding to column or membrane.Pre-treat the column or membrane according to the manufacturer's instructions.
Protein precipitation.Ensure the elution buffer is compatible with the protein's stability.

References

Application Notes and Protocols for Sulfo Cy7 bis-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Sulfo Cy7 bis-NHS ester in labeling reactions, with a focus on optimizing reaction buffer pH conditions for efficient and specific bioconjugation.

Introduction to this compound

This compound is a water-soluble, bifunctional near-infrared (NIR) fluorescent dye.[1][2] It contains two N-hydroxysuccinimide (NHS) ester functional groups that react specifically with primary amines (-NH2) to form stable amide bonds.[2][3] This bifunctionality makes it an ideal crosslinker for various applications. The sulfonated form (Sulfo) enhances water solubility, which is particularly advantageous for labeling delicate proteins that may be prone to denaturation in the presence of organic solvents.[4] The Cy7 fluorophore exhibits excitation and emission maxima in the near-infrared spectrum, a region where biological tissues have minimal absorbance, making it highly suitable for in vivo imaging applications.[4]

The reaction between the NHS ester and a primary amine is highly dependent on the pH of the reaction buffer.[5][6] The primary amine needs to be in its deprotonated, nucleophilic state to react with the NHS ester. However, at high pH, the NHS ester is susceptible to hydrolysis, which competes with the desired amidation reaction and reduces labeling efficiency.[3][7][8] Therefore, careful optimization of the reaction buffer pH is critical for successful conjugation.

Optimizing Reaction Buffer pH Conditions

The optimal pH for NHS ester coupling is a compromise between maximizing the availability of the reactive deprotonated amine and minimizing the rate of NHS ester hydrolysis.[7] For most applications involving proteins and other biomolecules, a pH range of 7.2 to 8.5 is recommended.[3] The ideal pH is often found to be between 8.3 and 8.5.[5][6]

Key Considerations for Buffer Selection:
  • Amine-Free Buffers: It is crucial to use buffers that do not contain primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[3][5][7]

  • Recommended Buffers: Phosphate (B84403) buffer, sodium bicarbonate buffer, borate (B1201080) buffer, and HEPES buffer are all suitable choices for NHS ester reactions.[3][5]

  • pH Monitoring: For large-scale labeling reactions, the hydrolysis of the NHS ester can lead to a decrease in the pH of the reaction mixture. It is advisable to monitor the pH during the reaction or use a more concentrated buffer to maintain the optimal pH.[5]

Quantitative Data on pH Effects

Table 1: Effect of pH on the Half-life of NHS Esters

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[3]
8.041 hour[9]
8.5Room Temperature~10-20 minutes[10]
8.6410 minutes[3]
9.0Room Temperature~5-10 minutes[10]

Table 2: Relative Rates of Amidation vs. Hydrolysis at Different pH Values

pHAmidation Rate (Relative)Hydrolysis Rate (Relative)Conjugate Yield (Relative)Reference
7.5ModerateLowGood[7]
8.3HighModerateOptimal[7]
9.0Very HighHighSub-optimal[7][10]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins with this compound. The optimal protein concentration and molar excess of the dye may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) (optional, for initial dye reconstitution).

  • Purification column (e.g., desalting column) or dialysis equipment.

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[7] Ensure the buffer is free of any primary amines.[5][7] If the protein is in a buffer containing amines, it must be dialyzed against the Reaction Buffer before proceeding.[11]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in the Reaction Buffer (as it is water-soluble). If solubility is an issue, a small amount of anhydrous DMF or DMSO can be used to create a stock solution, which is then added to the protein solution.[5]

  • Determine Molar Excess: Calculate the required amount of this compound. A starting point of a 5- to 20-fold molar excess of the dye over the protein is recommended.[7] The optimal ratio should be determined experimentally.

  • Reaction: Add the dissolved this compound to the protein solution while gently vortexing or stirring.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[7]

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[7][12]

  • Purification: Remove the unreacted dye and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[5][7]

Protocol 2: Optimizing the Molar Ratio of Dye to Protein

To achieve the desired degree of labeling, it is recommended to perform small-scale trial reactions with varying molar ratios of this compound to the protein.

Procedure:

  • Set up a series of parallel labeling reactions as described in Protocol 1.

  • Vary the molar excess of this compound to protein (e.g., 2:1, 5:1, 10:1, 20:1).

  • After the reaction and purification, determine the degree of labeling (DOL) for each reaction.

Degree of Labeling (DOL) Calculation:

The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy7 (around 750 nm).

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and ~750 nm (A750).

  • Calculate the protein concentration using the following formula, correcting for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A280 - (A750 × CF)] / ε_protein

    • Where CF is the correction factor (A280 / Amax for the dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL:

    • DOL = A750 / (ε_dye × Protein Concentration (M))

    • Where ε_dye is the molar extinction coefficient of Sulfo Cy7 at ~750 nm.

Visualizations

G Chemical Reaction of this compound with a Primary Amine cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Sulfo_Cy7_bis_NHS This compound Conjugate Stable Amide Bond (Sulfo Cy7-Biomolecule) Sulfo_Cy7_bis_NHS->Conjugate + Primary_Amine Primary Amine (on Biomolecule) Primary_Amine->Conjugate pH pH 8.3 - 8.5 (Amine-free buffer) pH->Conjugate NHS_byproduct N-hydroxysuccinimide (byproduct) Conjugate->NHS_byproduct releases G Experimental Workflow for Protein Labeling Start Start Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3) Start->Prepare_Protein Mix 3. Mix Protein and Dye (Vary molar ratios) Prepare_Protein->Mix Prepare_Dye 2. Prepare Sulfo Cy7 bis-NHS Ester Solution Prepare_Dye->Mix Incubate 4. Incubate (1-2h at RT or overnight at 4°C) Mix->Incubate Quench 5. Quench Reaction (Optional) (Tris or Glycine) Incubate->Quench Purify 6. Purify Conjugate (Desalting column or Dialysis) Quench->Purify Analyze 7. Analyze Conjugate (Determine Degree of Labeling) Purify->Analyze End End Analyze->End G Logical Relationship of pH Effects on NHS Ester Conjugation cluster_low_pH Low pH (< 7) cluster_high_pH High pH (> 9) cluster_optimal_pH Optimal pH (8.3 - 8.5) pH Reaction pH Protonated_Amine Primary Amine is Protonated (-NH3+) pH->Protonated_Amine influences Deprotonated_Amine Primary Amine is Deprotonated (-NH2) pH->Deprotonated_Amine influences NHS_Hydrolysis Increased NHS Ester Hydrolysis pH->NHS_Hydrolysis accelerates Low_Reactivity Low Amine Nucleophilicity Protonated_Amine->Low_Reactivity Efficient_Conjugation Efficient Conjugation Low_Reactivity->Efficient_Conjugation leads to low yield High_Reactivity High Amine Nucleophilicity Deprotonated_Amine->High_Reactivity NHS_Hydrolysis->Efficient_Conjugation competes with Balanced_State Sufficient Deprotonated Amine Balanced_State->Efficient_Conjugation Minimized_Hydrolysis Minimized NHS Ester Hydrolysis Minimized_Hydrolysis->Efficient_Conjugation

References

Application Note: Labeling Amine-Modified Oligonucleotides with Sulfo Cy7 bis-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Near-infrared (NIR) fluorescently labeled oligonucleotides are critical tools in molecular biology, diagnostics, and drug development. The Sulfo-Cy7 dye, a water-soluble cyanine (B1664457) dye, offers significant advantages for these applications due to its high extinction coefficient, good quantum yield, and emission in the NIR spectrum (~773 nm), which minimizes background fluorescence from biological samples.[1] The labeling process described here utilizes N-hydroxysuccinimide (NHS) ester chemistry, one of the most common and efficient methods for conjugating molecules to primary amines.[2][3]

The fundamental reaction involves the nucleophilic attack of a primary aliphatic amine (R-NH2), introduced onto the oligonucleotide, on the carbonyl carbon of the NHS ester. This reaction forms a stable, irreversible amide bond and releases N-hydroxysuccinimide (NHS) as a leaving group.[3][4][] The reaction is highly selective for primary amines and proceeds efficiently under mild, slightly alkaline aqueous conditions (pH 8.0-9.0).[2][6] The "Sulfo" moiety on the Cy7 dye enhances its water solubility, making it ideal for labeling biomolecules in aqueous buffers without organic co-solvents.[1][7] Sulfo Cy7 bis-NHS ester is a bifunctional reagent, meaning it has two amine-reactive NHS ester groups, which allows for advanced cross-linking applications; however, this protocol focuses on the straightforward labeling of a single amine-modified oligonucleotide.[8][9]

Key Experimental Data and Properties

Quantitative analysis is crucial for successful and reproducible labeling. The following tables summarize the essential spectroscopic properties and materials required for the procedure.

Table 1: Reagents and Materials

Reagent/MaterialSpecificationSupplier ExamplePurpose
Amine-Modified OligonucleotideDesalted or HPLC-purifiedCustom SynthesisTarget molecule for labeling
This compound>95% PurityBroadPharm, LumiprobeAmine-reactive NIR fluorescent dye
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3-8.5Sigma-AldrichProvides optimal pH for the NHS ester reaction
Anhydrous Dimethyl Sulfoxide (DMSO)Molecular biology grade, <0.02% waterMilliporeSigmaSolvent for dissolving the NHS ester
Quenching/Precipitation Reagents3 M Sodium Acetate, 100% Ethanol (B145695)Thermo Fisher ScientificTo stop the reaction and purify the conjugate
Purification ColumnsSize-exclusion desalting columns or RP-HPLCGlen Research, AgilentRemoval of excess dye and salts
SpectrophotometerUV-Vis capable (e.g., NanoDrop)Thermo Fisher ScientificQuantification and quality control

Table 2: Spectroscopic Properties for Quantification

MoleculeMax. Absorbance (λmax)Molar Extinction Coefficient (ε) at λmaxε at 260 nm (for Correction Factor)
Sulfo Cy7 Dye~750 nm[1][8]240,600 M⁻¹cm⁻¹[7][8]~12,000 M⁻¹cm⁻¹ (CF = ε₂₆₀/ε₇₅₀ ≈ 0.05)
ssDNA (Oligonucleotide)~260 nmSequence-dependent (e.g., ~200,000 M⁻¹cm⁻¹ for a 20-mer)Not Applicable

Note: The extinction coefficient of the oligonucleotide is sequence-dependent and should be provided by the synthesis company or calculated.[10] The Correction Factor (CF) for the dye at 260 nm is essential for accurate calculation of the degree of labeling.

Experimental Workflow and Chemical Reaction

The overall process involves preparing the reagents, performing the conjugation reaction, purifying the labeled product, and finally, characterizing the conjugate.

G cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purify 3. Purification cluster_analysis 4. Analysis prep_oligo Dissolve Amine-Oligo in Reaction Buffer mix Add Dye Solution to Oligo Solution prep_oligo->mix prep_dye Dissolve Sulfo Cy7 bis-NHS in DMSO prep_dye->mix incubate Incubate 2-4 hours at Room Temperature (in the dark) mix->incubate purify Purify via Ethanol Precipitation or Size-Exclusion Chromatography incubate->purify qc UV-Vis Spectroscopy (A260 / A750) purify->qc calculate Calculate Concentration & Degree of Labeling (DOL) qc->calculate

Caption: Experimental workflow for labeling amine-modified oligonucleotides.

The core of the procedure is the chemical reaction between the oligonucleotide's primary amine and the dye's NHS ester.

Caption: Reaction of an amine-modified oligo with a Sulfo Cy7 NHS ester.

Detailed Experimental Protocols

3.1 Reagent Preparation

  • Amine-Modified Oligonucleotide: Dissolve the lyophilized oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 0.3-0.8 mM (approximately 2-5 mg/mL). Ensure any amine-containing storage buffers (like Tris) have been removed by desalting prior to labeling.[11][12]

  • This compound Solution: NHS esters are moisture-sensitive.[13] Allow the vial to warm to room temperature before opening. Prepare a fresh 10 mg/mL stock solution of the this compound in anhydrous DMSO.[12] This stock solution should be used immediately.

3.2 Labeling Reaction

  • The reaction should be performed in a low-light environment to prevent photobleaching of the dye.

  • To the dissolved oligonucleotide solution, add a 5- to 10-fold molar excess of the dissolved this compound.[2] For example, for a 0.2 µmole oligo synthesis, add 5-10 equivalents of the dye.

  • Mix the reaction thoroughly by gentle vortexing and incubate for 2-4 hours at room temperature with continuous gentle agitation.[12] Overnight incubation may also be convenient and effective.[12]

3.3 Purification of the Labeled Oligonucleotide Excess, unreacted dye must be removed to ensure accurate quantification and prevent interference in downstream applications.[14][15]

  • Method A: Ethanol Precipitation (Rapid Method)

    • Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) to the reaction mixture.

    • Add 3 volumes of ice-cold 100% ethanol. Mix well and incubate at -20°C for at least 30 minutes.[11][16]

    • Centrifuge at >12,000 x g for 30 minutes at 4°C.

    • Carefully decant the supernatant which contains the bulk of the unreacted dye.

    • Wash the pellet twice with cold 70% ethanol, centrifuging each time.[11]

    • Briefly air-dry the pellet and resuspend it in an appropriate amine-free buffer (e.g., TE buffer or water).

  • Method B: Size-Exclusion Chromatography / Gel Filtration (Higher Purity)

    • Use a desalting column (e.g., Glen Gel-Pak™ or equivalent) equilibrated with an appropriate buffer.[2]

    • Apply the reaction mixture to the column and elute according to the manufacturer's instructions.

    • The first colored fraction to elute will contain the high molecular weight labeled oligonucleotide, while the later fractions will contain the smaller, unreacted dye molecules.

For the highest purity, especially for demanding applications, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is recommended.[11][17]

3.4 Characterization and Quality Control The concentration and degree of labeling (DOL), also known as the dye-to-oligo ratio, are determined by UV-Vis spectrophotometry.

  • Measure the absorbance of the purified conjugate solution at 260 nm (A₂₆₀) and ~750 nm (A₇₅₀). Also measure absorbance at 320 nm to check for turbidity.[18]

  • Calculate the concentration of the Sulfo Cy7 dye:

    • [Dye] (M) = A₇₅₀ / ε₇₅₀

    • Where ε₇₅₀ is the extinction coefficient of Sulfo Cy7 at its λmax (240,600 M⁻¹cm⁻¹).

  • Calculate the concentration of the oligonucleotide:

    • First, correct the A₂₆₀ reading for the dye's contribution: Corrected A₂₆₀ = A₂₆₀ - (A₇₅₀ × CF) Where CF is the correction factor (A₂₆₀/A₇₅₀ for the free dye, ~0.05).[19]

    • Then, calculate the oligo concentration: [Oligo] (M) = Corrected A₂₆₀ / ε₂₆₀ Where ε₂₆₀ is the extinction coefficient of the oligonucleotide.

  • Calculate the Degree of Labeling (DOL):

    • DOL = [Dye] / [Oligo]

    • A DOL of ~1.0 indicates successful mono-labeling.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible Cause(s)Recommended Solution(s)
Low Labeling Efficiency (Low DOL) - Presence of amine-containing buffers (e.g., Tris).- Hydrolysis of NHS ester due to moisture or incorrect pH.[6][13]- Insufficient molar excess of dye.- Ensure oligo is in an amine-free buffer.- Use fresh, anhydrous DMSO. Ensure reaction buffer pH is 8.0-9.0.- Increase the molar excess of the dye in the reaction.
High A₂₆₀/A₂₈₀ Ratio (>2.0) - Contamination with residual unreacted dye or NHS byproduct.- Repeat the purification step (precipitation or column chromatography).
Difficulty Resuspending Pellet - Over-drying the pellet after ethanol precipitation.- Do not dry the pellet completely. Resuspend immediately after the final wash and brief drying.[11]
Precipitate is not colored - Low labeling efficiency or loss of product during purification.- Re-evaluate the labeling reaction conditions. Be careful not to lose the pellet during decanting steps.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfo Cy7 bis-NHS Ester Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo Cy7 bis-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help optimize your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation, and why is it so critical?

The optimal pH for conjugating this compound to primary amines on proteins is between 7.2 and 8.5, with a pH of 8.3-8.5 often recommended as a starting point.[1][2][3][4] This pH range represents a critical balance between two competing factors:

  • Amine Reactivity: The reaction involves the nucleophilic attack of a deprotonated primary amine (-NH2) on the NHS ester. At acidic or neutral pH (below ~7), these amines are largely protonated (-NH3+), making them poor nucleophiles and reducing the reaction efficiency.[1][3] As the pH increases, more amines become deprotonated and reactive.

  • NHS Ester Stability: The NHS ester is susceptible to hydrolysis, a reaction that competes with the desired conjugation. The rate of this hydrolysis increases significantly at higher pH values (above 8.5-9).[1][3] Hydrolyzed NHS ester can no longer react with the amine, leading to lower conjugation yields.[5]

Therefore, maintaining a pH between 7.2 and 8.5 ensures that a sufficient number of amines are deprotonated for an efficient reaction while minimizing the premature hydrolysis of the this compound.[1][2][3]

Q2: Which buffers should I use for the conjugation reaction, and which should I avoid?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the this compound, significantly reducing your conjugation efficiency.[1][2][6][7]

Recommended Buffers:

  • Phosphate Buffered Saline (PBS), pH 7.2-8.0[1]

  • Bicarbonate/Carbonate buffer, pH 8.3-8.5[1][3]

  • HEPES buffer[1]

  • Borate buffer (Sodium Borate), pH 8.5[1][8][9]

If your protein is in a buffer containing primary amines, a buffer exchange must be performed before starting the conjugation.[1][2]

Buffers to Avoid:

  • Tris (tris(hydroxymethyl)aminomethane)[1][2][7]

  • Glycine[1][2][7]

  • Buffers containing ammonium (B1175870) ions (e.g., ammonium sulfate)[6][7]

Q3: My conjugation yield is consistently low. What are the potential causes and how can I improve it?

Low conjugation yield is a common problem that can be attributed to several factors. Here are the most frequent culprits and their solutions:

  • Suboptimal pH: Verify that your reaction buffer is within the optimal pH range of 7.2-8.5 using a freshly calibrated pH meter.[2]

  • Hydrolysis of NHS Ester:

    • Improper Storage: this compound is moisture-sensitive.[9] Store the solid reagent desiccated at -20°C.[1][2] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[3]

    • Reagent Age: Use freshly prepared solutions of the NHS ester. It is best to dissolve the ester in anhydrous DMSO or DMF immediately before use.[1][3]

    • Reaction Conditions: If you suspect hydrolysis is an issue due to high pH, you can try performing the reaction at 4°C overnight instead of at room temperature for a shorter period.[2]

  • Presence of Competing Amines: Ensure your protein solution and buffers are free from extraneous primary amines like Tris or glycine (B1666218).[1][2] If necessary, perform a buffer exchange via dialysis or a desalting column.[1]

  • Low Protein Concentration: The rate of NHS ester hydrolysis can be a more significant competitor in dilute protein solutions.[3] If possible, increase the concentration of your protein to 2-10 mg/mL to favor the conjugation reaction.[6][7]

  • Insufficient Molar Ratio of Dye: Increase the molar excess of the this compound relative to the protein. It is recommended to perform small-scale pilot reactions with varying molar ratios to find the optimal condition for your specific protein.[1]

Q4: I'm observing aggregation or precipitation of my protein after conjugation. What can I do?

Protein aggregation can occur during the conjugation process, often due to a high degree of labeling which can alter the protein's surface charge and hydrophobicity.

  • Optimize Molar Ratio: A high molar excess of the NHS ester can lead to over-labeling and subsequent aggregation.[1] Perform a titration experiment with decreasing molar ratios of the dye to find a balance between labeling efficiency and protein stability.

  • Check Buffer Conditions: Ensure the reaction buffer conditions (pH, salt concentration) are optimal for your specific protein's stability.[1]

  • Solubility of the Dye: this compound is designed to be water-soluble.[10][11] However, if you are using a non-sulfonated version or see precipitation upon adding the dye stock, ensure the volume of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[1]

Q5: Why is it important to quench the reaction, and what should I use?

Quenching the reaction is a critical step to stop the conjugation process by consuming any unreacted this compound.[1][2] If not quenched, the still-reactive ester can continue to label primary amines in downstream applications, leading to non-specific signals or unwanted reactions with other molecules.[12]

Common Quenching Agents:

  • Tris-HCl

  • Glycine

  • Hydroxylamine

  • Lysine or ethanolamine[13]

These are added to a final concentration of 20-100 mM and incubated for an additional 10-30 minutes.[1][2][9]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Labeling Incorrect Buffer pH Verify buffer pH is between 7.2 and 8.5 with a calibrated meter.[2]
Hydrolyzed NHS Ester Reagent Use a fresh vial of this compound. Store desiccated at -20°C.[1][2] Prepare stock solution in anhydrous DMSO/DMF immediately before use.[1]
Amine-Containing Buffers Perform buffer exchange into an amine-free buffer (e.g., PBS, Bicarbonate) using a desalting column or dialysis.[1][2]
Low Protein Concentration Concentrate the protein to a recommended range of 2-10 mg/mL.[6][7]
Insufficient Molar Ratio of Dye Increase the molar excess of this compound. Perform a titration to find the optimal ratio.[1]
Protein Aggregation/Precipitation High Degree of Labeling (DOL) Reduce the molar ratio of dye to protein.[1]
Suboptimal Buffer for Protein Stability Ensure the pH and salt concentration of the reaction buffer are compatible with your protein.
Excess Organic Solvent Keep the volume of DMSO or DMF used to dissolve the dye below 10% of the total reaction volume.[1]
High Background/Non-Specific Binding in Downstream Application Unreacted NHS Ester Quench the reaction with Tris or glycine (50-100 mM final concentration) for 15-30 minutes after the main incubation.[1][9]
Excess Free Dye Purify the conjugate thoroughly using a desalting column (e.g., Sephadex G-25) or dialysis to remove all non-conjugated dye.[2][6]
Inconsistent Results Between Batches Reagent Quality/Storage Aliquot the solid this compound upon receipt to avoid repeated freeze-thaw cycles and moisture contamination.[1]
Inaccurate Reagent Measurement Calibrate pipettes and balances. For small-scale reactions, it may be necessary to create a more dilute stock solution of the dye for accurate pipetting.[14]

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Protein

This protocol provides a general guideline. Optimization of the dye-to-protein molar ratio is recommended for each specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[6][7]

    • If the protein is in a buffer like Tris or glycine, perform a buffer exchange into a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) using a desalting column or dialysis.[1][14]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the ester in anhydrous DMSO to a stock concentration of 10 mM.[1] Vortex briefly to ensure it is fully dissolved.

  • Perform the Conjugation Reaction:

    • Calculate the volume of dye stock solution needed to achieve the desired molar excess (a starting ratio of 10:1 to 15:1 dye-to-protein is common).[7][14]

    • While gently stirring or vortexing the protein solution, add the calculated amount of the dye stock solution in a dropwise manner.[1][14]

    • Incubate the reaction at room temperature for 60 minutes, protected from light.[7][9] Alternatively, the reaction can be carried out at 4°C for 2 hours to overnight.[1]

  • Quench the Reaction:

    • Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.[1][9]

    • Incubate for an additional 15-30 minutes at room temperature.[1][9]

  • Purify the Conjugate:

    • Remove the unreacted dye and quenching agent by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[2][6]

    • Collect the fractions containing the colored, labeled protein, which will typically elute first.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum for Sulfo Cy7 (~750 nm, Amax).[10]

  • Calculate the concentration of the protein using the following formula, which corrects for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein

      • CF is the correction factor for the dye at 280 nm (A280 / Amax for the free dye). For Cy7, this is typically around 0.05.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = Amax / ε_dye

      • ε_dye is the molar extinction coefficient of Sulfo Cy7 at its Amax (~240,600 M⁻¹cm⁻¹).[10]

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for antibodies is typically between 2 and 10.[6]

Visualizations

G cluster_reagents Reagent Preparation cluster_reaction Conjugation Reaction cluster_stop Quenching & Purification Protein Protein in Amine-Free Buffer (pH 8.3) Mix Add Dye to Protein (Molar Excess) Protein->Mix Dye This compound (Solid) Dye_Sol 10 mM Dye Stock Solution Dye->Dye_Sol Dissolve In DMSO Anhydrous DMSO DMSO->Dye_Sol Dye_Sol->Mix Incubate Incubate RT, 1 hr (Protect from Light) Mix->Incubate Quench Add Quenching Buffer (e.g., Tris) Incubate->Quench Purify Purify via Desalting Column Quench->Purify Final Purified Sulfo Cy7 Conjugate Purify->Final

Caption: A typical experimental workflow for protein conjugation.

G cluster_products Possible Reaction Pathways Protein Protein-NH2 Primary Amine Conjugate Protein-NH-CO-Sulfo Cy7 Stable Amide Bond Protein->Conjugate Conjugation (pH 7.2-8.5) NHS_Ester Sulfo Cy7-NHS N-Hydroxysuccinimide Ester NHS_Ester->Conjugate Hydrolyzed Sulfo Cy7-COOH Inactive Carboxylate NHS_Ester->Hydrolyzed Hydrolysis (competing reaction, rate increases with pH)

Caption: Reaction pathways for NHS esters with primary amines.

G Start Low Conjugation Efficiency? Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free (e.g., no Tris/Glycine)? Check_pH->Check_Buffer Yes Sol_pH Adjust pH Check_pH->Sol_pH No Check_Reagent Was NHS ester stored properly and dissolved just before use? Check_Buffer->Check_Reagent Yes Sol_Buffer Buffer Exchange Check_Buffer->Sol_Buffer No Check_Ratio Is molar ratio of dye:protein sufficient? Check_Reagent->Check_Ratio Yes Sol_Reagent Use Fresh Reagent Check_Reagent->Sol_Reagent No Sol_Ratio Increase Molar Ratio Check_Ratio->Sol_Ratio No Success Optimized Conjugation Check_Ratio->Success Yes Sol_pH->Check_pH Sol_Buffer->Check_Buffer Sol_Reagent->Check_Reagent Sol_Ratio->Check_Ratio

Caption: A logical workflow for troubleshooting low labeling efficiency.

References

Technical Support Center: Troubleshooting Low Labeling Efficiency with Sulfo-Cy7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy7 labeling. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to low labeling efficiency during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cy7 and what is its primary reactive target?

Sulfo-Cy7 is a near-infrared (NIR) fluorescent dye that is water-soluble. The most common reactive form is the Sulfo-Cy7 N-hydroxysuccinimide (NHS) ester. This form is designed to react with primary amine groups (-NH2) present on proteins and other biomolecules to form stable amide bonds.[1][2] The primary targets are the epsilon-amine groups of lysine (B10760008) residues and the N-terminal alpha-amine group of the polypeptide chain.

Q2: What are the optimal reaction conditions for Sulfo-Cy7 NHS ester labeling?

For efficient labeling, specific reaction conditions are crucial. The reaction is highly pH-dependent, with an optimal range of pH 7.2 to 8.5.[2][3] Protein concentration should ideally be between 2-10 mg/mL to achieve high labeling efficiency.[4][5][6] A molar excess of the dye to the protein is required, with a common starting point being a 10 to 20-fold molar excess.[4][5][7]

Q3: Which buffers should I use for the labeling reaction?

It is critical to use a buffer that is free of primary amines.[5][6][8] Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) are incompatible as they will compete with the target protein for reaction with the Sulfo-Cy7 NHS ester, leading to significantly reduced labeling efficiency.[3][8] Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers, with the pH adjusted to the optimal range of 7.2-8.5.[2][3]

Q4: How should I prepare and store the Sulfo-Cy7 NHS ester?

Sulfo-Cy7 NHS ester is moisture-sensitive and should be stored at -20°C or -80°C, desiccated and protected from light.[4] It is recommended to allow the vial to warm to room temperature before opening to prevent condensation. For use, the dye should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[1][4][9] This stock solution should be prepared fresh and used promptly, although it can be stored at -20°C or -80°C for a limited time if properly aliquoted and sealed to prevent moisture contamination.[4][5][6]

Q5: How can I determine the degree of labeling (DOL)?

The degree of labeling (DOL), which is the molar ratio of the dye to the protein, can be determined spectrophotometrically. This is done by measuring the absorbance of the purified conjugate at both 280 nm (for the protein) and the absorbance maximum of Sulfo-Cy7 (approximately 750 nm).[10] The DOL can then be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the protein and the dye, as well as a correction factor for the dye's absorbance at 280 nm.[11]

Troubleshooting Guide: Low Labeling Efficiency

Low labeling efficiency is a common problem in bioconjugation. The following guide provides potential causes and solutions to help you troubleshoot your experiment.

Problem 1: Low or No Labeling Detected
Potential Cause Recommended Solution
Suboptimal Reaction pH The reaction between the Sulfo-Cy7 NHS ester and primary amines is highly pH-dependent. At a pH below 7.2, the amine groups are protonated and less reactive.[3] Conversely, at a pH above 8.5, the hydrolysis of the NHS ester is significantly increased, reducing the amount of active dye available to react with the protein.[2] Solution: Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter.[3]
Presence of Competing Primary Amines Buffers such as Tris or glycine, or other substances containing primary amines (e.g., ammonium (B1175870) salts), will compete with your protein for the Sulfo-Cy7 NHS ester, leading to low labeling efficiency.[5][6][8] Solution: Ensure your protein is in an amine-free buffer like PBS. If necessary, perform a buffer exchange using dialysis or a desalting column before starting the labeling reaction.[3]
Inactive Sulfo-Cy7 NHS Ester The NHS ester is sensitive to moisture and can hydrolyze over time, rendering it inactive.[8] Solution: Use a fresh vial of Sulfo-Cy7 NHS ester or one that has been stored correctly under desiccated conditions. Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[1][9]
Low Protein Concentration The efficiency of the labeling reaction is dependent on the concentration of the reactants. Protein concentrations below 2 mg/mL can lead to significantly reduced labeling efficiency due to the competing hydrolysis reaction of the NHS ester.[4][5][6] Solution: Concentrate your protein to a final concentration of 2-10 mg/mL before labeling.[4][5][6]
Insufficient Molar Excess of Dye A low molar ratio of Sulfo-Cy7 to the protein can result in incomplete labeling.[7] Solution: Empirically optimize the molar excess of the labeling reagent. Start with a 10 to 20-fold molar excess and adjust as needed based on the desired degree of labeling.[4][5][12]
Problem 2: Inconsistent Labeling Results
Potential Cause Recommended Solution
Inaccurate Quantitation of Protein or Dye Errors in determining the concentration of your protein or the dye stock solution will lead to incorrect molar ratios and variable labeling outcomes. Solution: Accurately determine the protein concentration using a reliable method such as a BCA or Bradford assay. Ensure the Sulfo-Cy7 NHS ester is weighed accurately and dissolved in the correct volume of anhydrous solvent.
Variability in Reaction Time and Temperature Reactions are typically performed for 1-2 hours at room temperature or overnight at 4°C.[3][7] Inconsistent incubation times and temperatures can affect the extent of labeling. Solution: Standardize the incubation time and temperature for all your labeling reactions. For sensitive proteins, performing the reaction at 4°C for a longer duration may improve consistency.[13]
Protein Aggregation or Precipitation High concentrations of organic solvent from the dye stock, an excessive dye-to-protein ratio, or inherent protein instability can cause precipitation during the reaction.[13] Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is low (typically <10%).[7] Reduce the dye-to-protein molar ratio and add the dye stock solution to the protein solution slowly while gently mixing.[13]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for successful Sulfo-Cy7 labeling.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal pH for the reaction of NHS esters with primary amines.[2][3]
Protein Concentration 2 - 10 mg/mLHigher concentrations favor the labeling reaction over hydrolysis.[4][5][6]
Dye:Protein Molar Ratio 5:1 to 20:1The optimal ratio should be determined empirically for each protein.[12]
Reaction Temperature Room Temperature or 4°CLower temperatures may reduce hydrolysis and be better for sensitive proteins.[3][13]
Reaction Time 1 - 2 hours (RT) or Overnight (4°C)Longer incubation may be needed at lower temperatures.[3][7]

Table 2: Sulfo-Cy7 NHS Ester Hydrolysis Half-life at Different pH Values

pHHalf-life of NHS Ester
7.04-5 hours
8.01 hour
8.610 minutes
Data is for general NHS esters and illustrates the significant impact of pH on stability.[2][14]

Experimental Protocols & Visualizations

General Protein Labeling Protocol with Sulfo-Cy7 NHS Ester
  • Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.[4][5][6] If necessary, perform a buffer exchange.

  • Dye Preparation: Dissolve the Sulfo-Cy7 NHS ester in anhydrous DMSO to make a 10 mM stock solution.[4][5][6] This should be done immediately before use.

  • Labeling Reaction: Add the calculated amount of the Sulfo-Cy7 stock solution to the protein solution to achieve the desired molar excess. Mix gently and incubate for 1-2 hours at room temperature, protected from light.[5][6]

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer.[4][5]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~750 nm.[10]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low labeling efficiency.

TroubleshootingWorkflow start Low Labeling Efficiency check_buffer Is the buffer amine-free (e.g., no Tris, glycine)? start->check_buffer check_ph Is the pH between 7.2 and 8.5? check_buffer->check_ph Yes solution_buffer Perform buffer exchange into an amine-free buffer. check_buffer->solution_buffer No check_dye Is the Sulfo-Cy7 dye fresh and stored properly? check_ph->check_dye Yes solution_ph Adjust buffer pH to 7.2-8.5. check_ph->solution_ph No check_protein_conc Is the protein concentration > 2 mg/mL? check_dye->check_protein_conc Yes solution_dye Use a new vial of dye and prepare a fresh stock solution. check_dye->solution_dye No check_molar_ratio Is the dye:protein molar ratio sufficient? check_protein_conc->check_molar_ratio Yes solution_protein_conc Concentrate the protein. check_protein_conc->solution_protein_conc No solution_molar_ratio Increase the molar ratio of dye. check_molar_ratio->solution_molar_ratio No end_node Optimized Labeling check_molar_ratio->end_node Yes solution_buffer->check_ph solution_ph->check_dye solution_dye->check_protein_conc solution_protein_conc->check_molar_ratio solution_molar_ratio->end_node

Caption: A flowchart for troubleshooting low Sulfo-Cy7 labeling efficiency.

Sulfo-Cy7 NHS Ester Reaction Pathway

This diagram illustrates the chemical reaction between a Sulfo-Cy7 NHS ester and a primary amine on a protein, as well as the competing hydrolysis reaction.

ReactionPathway cluster_reactants Reactants cluster_products Products dye Sulfo-Cy7 NHS Ester p1 dye->p1 protein Protein-NH2 (Primary Amine) conjugate Sulfo-Cy7-Protein Conjugate (Stable Amide Bond) protein->conjugate Labeling Reaction (pH 7.2-8.5) water H2O hydrolyzed_dye Inactive Hydrolyzed Dye water->hydrolyzed_dye Hydrolysis (competing reaction) nhs NHS byproduct conjugate->nhs + hydrolyzed_dye->nhs + p1->conjugate p1->hydrolyzed_dye

Caption: Reaction pathways for Sulfo-Cy7 NHS ester.

References

Technical Support Center: Removing Unconjugated Sulfo Cy7 bis-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive resources for the successful removal of unconjugated Sulfo Cy7 bis-NHS ester following bioconjugation reactions. Accurate removal of free dye is critical for downstream applications to ensure data reliability and avoid background interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for? this compound is a water-soluble, near-infrared (NIR) fluorescent dye.[1] It contains two N-hydroxysuccinimide (NHS) ester groups that react with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[1] Its bifunctional nature makes it useful for cross-linking applications.[1] It is commonly used to label proteins, antibodies, and other biomolecules for applications like in vivo imaging and flow cytometry.

Q2: Why is it critical to remove unconjugated this compound? Removing excess, non-reacted dye is essential for several reasons:

  • Accurate Quantification: It allows for the precise determination of the degree of labeling (DOL), also known as the dye-to-protein ratio.[2]

  • Reduced Background Signal: Free dye can contribute to high background noise in fluorescence-based assays, leading to poor signal-to-noise ratios.

  • Prevents Non-Specific Interactions: Unconjugated dye might bind non-specifically to other molecules or surfaces in your assay, causing false-positive results.[3]

  • Ensures Accurate Concentration Measurement: The presence of free dye can interfere with spectrophotometric measurements of protein concentration (e.g., A280).

Q3: What are the most common methods for removing unconjugated dye? The most effective methods separate the large, labeled protein from the small, unconjugated dye molecule based on size differences. These include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: Highly effective for separating molecules based on size.[4][5][6] The larger protein-dye conjugate elutes before the smaller, free dye.

  • Dialysis: A classic technique that uses a semi-permeable membrane to remove small molecules from a solution containing macromolecules.[7][8]

  • Spin Columns / Centrifugal Filters: A rapid method that uses a membrane with a specific molecular weight cutoff (MWCO) to retain the larger labeled protein while allowing the smaller free dye to pass through during centrifugation.[9][10]

Q4: How do I choose the best purification method for my experiment? The choice depends on factors like sample volume, urgency, and the required purity.

  • For high purity and resolution: Size exclusion chromatography is often the best choice.[4][11]

  • For large sample volumes and when time is not critical: Dialysis is a cost-effective option.[7][12]

  • For small sample volumes and speed: Spin columns are highly convenient.[10]

Q5: What are the signs of incomplete dye removal? Incomplete removal can be identified by:

  • A high background signal in your experimental results.

  • Discrepancies in the degree of labeling (DOL) calculations.

  • Visible color in the filtrate or later-eluting fractions after purification that should contain only small molecules.

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Low Protein Recovery After Purification Protein Precipitation: The protein may have aggregated and precipitated out of solution.- Run the purification process at 4°C.- Ensure buffer conditions (pH, ionic strength) are optimal for your protein's stability.
Non-specific Adsorption: The protein may be sticking to the purification resin or membrane.- Pre-treat the column or membrane with a blocking agent like BSA (if compatible with your experiment).- Adjust the ionic strength of the buffer.
Incorrect MWCO: The molecular weight cutoff of the dialysis membrane or spin column may be too large, causing protein loss.- Verify that the MWCO is significantly smaller than the molecular weight of your protein (e.g., use a 10-30K MWCO for an IgG antibody).
Residual Free Dye Detected Post-Purification Inadequate Separation: The purification step was not sufficient to remove all the free dye.- SEC: Ensure the column is long enough for good resolution and that the sample volume is not more than 5% of the column volume.[5]- Dialysis: Increase the dialysis time and perform at least three buffer changes with a large volume of fresh buffer (at least 200 times the sample volume).[8]- Spin Column: Perform additional wash steps by re-suspending the retained protein in buffer and centrifuging again.[2]
Hydrolyzed Dye: The NHS ester has hydrolyzed, but the dye molecule itself is still present.- Repeat the purification step. For persistent issues, HPLC can be used for higher-resolution separation.
Protein Aggregation or Precipitation High Degree of Labeling (DOL): Too many hydrophobic dye molecules on the protein surface can lead to aggregation.- Reduce the molar ratio of dye to protein in the initial conjugation reaction.- Add stabilizing agents like glycerol (B35011) or sucrose (B13894) to the storage buffer.
Inappropriate Buffer: The buffer pH or composition is not suitable for the labeled protein.- Perform a buffer exchange into a formulation known to be optimal for your specific protein.
Low Degree of Labeling (DOL) Suboptimal Reaction pH: The pH of the conjugation buffer was too low for the NHS ester reaction.- Ensure the reaction buffer pH is between 8.0 and 9.0 for optimal NHS ester reactivity with primary amines.[13]
Hydrolyzed NHS Ester: The dye was exposed to moisture before or during the reaction.- Use fresh, high-quality anhydrous DMSO or DMF to dissolve the dye immediately before use. Avoid storing the dye in solution.
Competing Amines: The reaction buffer contained primary amines (e.g., Tris or glycine).- Always use an amine-free buffer like PBS, borate, or carbonate for the conjugation reaction.[13]

Experimental Protocols

Method 1: Size Exclusion Chromatography (Gel Filtration)

This method is ideal for achieving high purity by separating the large protein-dye conjugate from the smaller, unconjugated dye. Resins like Sephadex G-25 are commonly used for this purpose.[4][13]

Materials:

  • Sephadex G-25 resin or pre-packed column (e.g., PD-10)

  • Chromatography column

  • Elution buffer (e.g., PBS, pH 7.4)

  • Fraction collection tubes

Protocol:

  • Prepare the Column: If using loose resin, pack the column according to the manufacturer's instructions. If using a pre-packed column, remove the storage solution.

  • Equilibrate: Wash the column with 3-5 column volumes of elution buffer to equilibrate the resin.

  • Load Sample: Carefully load the entire conjugation reaction mixture onto the top of the resin bed. Allow the sample to fully enter the resin.[13]

  • Elute: Add elution buffer to the top of the column and begin collecting fractions. The colored, labeled protein will elute first as a distinct band.

  • Collect Fractions: The smaller, unconjugated dye will travel slower through the resin and elute in later fractions. Collect the initial colored fractions containing your purified conjugate.

  • Confirm Separation: Monitor the fractions by measuring absorbance at 280 nm (for protein) and ~750 nm (for Sulfo Cy7). Pool the fractions that contain a high A750/A280 ratio.

Method 2: Dialysis

This method is suitable for larger sample volumes and involves the diffusion of small, unconjugated dye molecules across a semi-permeable membrane.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10K-20K for antibodies)[12]

  • Large beaker (e.g., 2-4 L)

  • Stir plate and stir bar

  • Dialysis buffer (e.g., PBS, pH 7.4)

Protocol:

  • Prepare Membrane: Hydrate the dialysis tubing or cassette in dialysis buffer as per the manufacturer's instructions.

  • Load Sample: Load the conjugation reaction mixture into the dialysis tubing/cassette and seal securely.

  • Dialyze: Place the sealed tubing/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200x the sample volume).[8] Stir the buffer gently with a stir bar.[12]

  • Buffer Exchange: Dialyze for at least 4-6 hours or overnight. For maximum efficiency, perform at least two to three buffer changes.[8][12]

  • Recover Sample: Carefully remove the tubing/cassette from the buffer and transfer the purified, concentrated protein solution to a clean tube.

Method 3: Spin Column (Centrifugal Filtration)

This is a rapid method ideal for small sample volumes.

Materials:

  • Spin column with an appropriate MWCO (e.g., 30K-50K)

  • Microcentrifuge

  • Collection tubes

Protocol:

  • Prepare Column: Place the spin column into a collection tube. Add wash buffer (e.g., PBS) and centrifuge for 1-2 minutes at the manufacturer's recommended speed to remove any storage preservatives. Discard the flow-through.

  • Load Sample: Add the conjugation reaction mixture to the top of the spin column.

  • Centrifuge: Centrifuge the column according to the manufacturer's protocol (e.g., 1,000 x g for 2-5 minutes).[9] The purified, concentrated protein conjugate will be retained on the filter membrane. The smaller, unconjugated dye will pass through into the collection tube.

  • Wash (Optional but Recommended): To improve purity, place the spin column into a fresh collection tube, add more wash buffer to the retained protein, and centrifuge again. Repeat this wash step 2-3 times.

  • Recover Sample: To recover the purified protein, invert the spin column into a new, clean collection tube and centrifuge for 1-2 minutes to collect the concentrated sample.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification cluster_analyze Analysis Protein 1. Prepare Protein (Amine-free buffer, pH 8-9) Conjugation 3. Conjugation Reaction (Protein + Dye) Protein->Conjugation Dye 2. Prepare Dye (Anhydrous DMSO/DMF) Dye->Conjugation Purification 4. Remove Unconjugated Dye (SEC, Dialysis, or Spin Column) Conjugation->Purification Analysis 5. Characterize Conjugate (DOL, Concentration) Purification->Analysis

Caption: General workflow for protein labeling and purification.

Choosing a Purification Method

G Start Start: Choose Purification Method Volume Sample Volume? Start->Volume Urgency Is Speed Critical? Volume->Urgency Small (<2 mL) Dialysis Use Dialysis Volume->Dialysis Large (>2 mL) Purity Highest Purity Needed? Urgency->Purity No Spin Use Spin Column Urgency->Spin Yes SEC Use Size Exclusion Chromatography (SEC) Purity->SEC Yes Purity->Spin No

Caption: Decision tree for selecting an appropriate purification method.

Troubleshooting Logic

G Problem Problem Detected After Purification LowYield Low Protein Recovery Problem->LowYield FreeDye Residual Free Dye Problem->FreeDye Aggregate Protein Aggregation Problem->Aggregate Cause_Yield1 Cause: Incorrect MWCO LowYield->Cause_Yield1 Cause_Yield2 Cause: Adsorption LowYield->Cause_Yield2 Cause_Dye1 Cause: Inadequate Washing FreeDye->Cause_Dye1 Cause_Dye2 Cause: Insufficient Dialysis FreeDye->Cause_Dye2 Cause_Agg1 Cause: High DOL Aggregate->Cause_Agg1 Solution_Yield1 Solution: Verify MWCO Cause_Yield1->Solution_Yield1 Solution_Yield2 Solution: Adjust Buffer Cause_Yield2->Solution_Yield2 Solution_Dye1 Solution: Repeat Purification Cause_Dye1->Solution_Dye1 Cause_Dye2->Solution_Dye1 Solution_Agg1 Solution: Reduce Dye Ratio Cause_Agg1->Solution_Agg1

Caption: Logic map for troubleshooting common purification issues.

References

effect of primary amines in buffer on Sulfo Cy7 labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving Sulfo-Cy7 NHS ester labeling, focusing on the critical impact of buffer selection.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cy7 NHS ester and how does it work?

Sulfo-Cy7 N-hydroxysuccinimidyl (NHS) ester is a water-soluble, near-infrared (NIR) fluorescent dye designed for labeling biomolecules.[1] The NHS ester moiety is amine-reactive and forms a stable, covalent amide bond with primary amino groups (-NH2) on target molecules, such as the ε-amino group of lysine (B10760008) residues found on proteins.[2][3][4] This reaction is most efficient at a slightly basic pH (typically 8.3-8.5), where the primary amines are deprotonated and more nucleophilic.[3][5]

Q2: Why is my Sulfo-Cy7 labeling efficiency unexpectedly low?

Low labeling efficiency is a common issue that can often be traced to one of the following causes:

  • Presence of Primary Amines in the Buffer: Your buffer system (e.g., Tris, glycine) contains primary amines that compete with your target molecule for reaction with the Sulfo-Cy7 NHS ester.[3][4][6][7][8][9][10]

  • Incorrect Reaction pH: The pH of your reaction buffer is outside the optimal range of 7.2-8.5.[4][11] At a lower pH, the amine groups on the protein are protonated and rendered unreactive.[5] At a higher pH, the rate of dye hydrolysis increases significantly, reducing the amount of active dye available for labeling.[4]

  • Hydrolyzed Dye: NHS esters are moisture-sensitive.[6] The vial of Sulfo-Cy7 may have been exposed to moisture, or the stock solution in an organic solvent (like DMSO or DMF) may be old, causing the NHS ester to hydrolyze and become inactive.[12][13]

  • Low Protein Concentration: For optimal results, the protein concentration should be at least 2 mg/mL.[3][6][8] Lower concentrations can significantly reduce labeling efficiency.[8][9][10]

Q3: Which buffers should I absolutely avoid for Sulfo-Cy7 labeling?

You must avoid any buffer that contains primary amines.[3][8][9][10] These compounds will directly compete with your target protein, leading to low yields of the desired conjugate and consumption of the dye.

Common interfering buffers include:

Q4: What are the recommended buffers for Sulfo-Cy7 labeling?

Amine-free buffers are essential for efficient labeling. The optimal choice will maintain a pH between 7.2 and 8.5.[4][11]

Recommended buffers include:

  • Phosphate-Buffered Saline (PBS): Typically at pH 7.2-7.4. Reactions may be slower but also face less hydrolysis, often working well with longer incubation times.[14]

  • Sodium Bicarbonate Buffer: 0.1 M, pH 8.3-8.5.[3][15]

  • Sodium Borate Buffer: 50 mM, pH 8.5.[6]

  • HEPES Buffer: pH 7.2-8.5.[4]

Q5: My protein is in a Tris buffer. How can I prepare it for labeling?

If your protein is in an incompatible buffer, you must perform a buffer exchange before starting the labeling reaction.[3][11] This can be easily accomplished using methods like dialysis or, more commonly for smaller volumes, a desalting spin column.[3][11] (See Experimental Protocols section for a detailed method).

Troubleshooting Guide: Low Fluorescence Signal

This guide addresses the common problem of low or no fluorescence signal after a labeling experiment.

Problem Possible Cause Recommended Solution
Low or No Fluorescence Signal from Labeled Protein Interfering Primary Amines in Buffer: The primary amine in your buffer (e.g., Tris) is reacting with the Sulfo-Cy7 NHS ester, preventing it from labeling your protein.[4][7]Perform Buffer Exchange: Before labeling, exchange your protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) using a desalting column or dialysis.[3][11]
Incorrect Reaction pH: The buffer pH is too low (<7.2), leaving amines protonated and unreactive, or too high (>9.0), causing rapid hydrolysis of the dye.[5]Verify and Adjust pH: Ensure your reaction buffer is within the optimal pH range of 8.3-8.5 for the highest efficiency.[3] Use a calibrated pH meter.
Inactive/Hydrolyzed Dye: The Sulfo-Cy7 NHS ester has been compromised by moisture.[12][13]Use Fresh Reagents: Prepare fresh dye stock solutions in anhydrous DMSO or DMF immediately before use.[3][11] Store lyophilized dye desiccated at -20°C.[1]
Low Protein Concentration: The concentration of your protein is too low (<2 mg/mL), which reduces the probability of a successful reaction.[8][10]Concentrate the Protein: Increase the protein concentration to a recommended level of 2-10 mg/mL before initiating the labeling reaction.[3][8][9]

Quantitative Data Summary

The presence of primary amines in a buffer drastically reduces labeling efficiency by competing directly with the target molecule. The table below provides an illustrative comparison of expected labeling outcomes in an amine-free buffer versus an amine-containing buffer.

Table 1: Effect of Buffer Composition on Labeling Efficiency

Buffer SystemPrimary Amine PresenceExpected Sulfo-Cy7 ReactionPredicted Labeling Efficiency
0.1 M PBS, pH 7.4NoReacts primarily with protein amines.Good to Excellent
0.1 M Sodium Bicarbonate, pH 8.3NoReacts efficiently with protein amines.[3]Excellent
50 mM Tris, pH 8.0YesCompetes with protein for reaction.[4]Poor to Very Low
50 mM Glycine, pH 8.5YesCompetes with protein for reaction.[4]Poor to Very Low

Experimental Protocols

Protocol 1: Buffer Exchange Using a Desalting Spin Column

This protocol is for removing interfering substances like Tris from a protein sample prior to labeling.

  • Prepare the Column: Select a desalting spin column appropriate for your sample volume. Remove the column's bottom closure and place it into a wash tube.

  • Equilibrate the Column: Centrifuge the column to remove the storage buffer. Add 500 µL of the desired amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to the top of the resin bed. Centrifuge again. Repeat this wash-and-spin step 3-4 times, discarding the flow-through each time.

  • Process the Sample: Place the equilibrated column into a new collection tube. Slowly apply your protein sample to the center of the resin bed.

  • Elute the Protein: Centrifuge the column according to the manufacturer's instructions. The flow-through contains your protein in the new, amine-free buffer. The smaller molecules (like Tris) are retained in the column.

  • Confirm Concentration: Measure the protein concentration after buffer exchange to ensure it is within the optimal range (2-10 mg/mL) for labeling.[3][8][9]

Protocol 2: General Protein Labeling with Sulfo-Cy7 NHS Ester

This protocol provides a general guideline. The dye-to-protein molar ratio may need to be optimized.

  • Prepare Protein: Ensure your protein is in an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[3][8][9]

  • Prepare Dye Stock Solution: Immediately before use, allow the vial of lyophilized Sulfo-Cy7 NHS ester to equilibrate to room temperature. Dissolve it in anhydrous DMSO or DMF to a concentration of 10 mM.[6][8] Vortex briefly to ensure it is fully dissolved.

  • Initiate Labeling Reaction: While gently stirring or vortexing the protein solution, slowly add the calculated volume of the Sulfo-Cy7 stock solution. A good starting point for optimization is a 10:1 to 15:1 molar ratio of dye to protein.[6]

  • Incubate: Allow the reaction to proceed for 1 hour at room temperature, protected from light.[6][9] Alternatively, the reaction can be incubated overnight at 4°C.[11]

  • Purify the Conjugate: Remove unreacted, hydrolyzed dye by passing the reaction mixture over a desalting or gel filtration column, as described in Protocol 1.[9] The first colored fraction to elute will be your labeled protein.

Visualizations

The following diagrams illustrate the chemical principles and workflows discussed.

cluster_reactants Reactants cluster_products Products SulfoCy7 Sulfo-Cy7 NHS Ester LabeledProtein Labeled Protein (Desired Product) SulfoCy7->LabeledProtein + Protein (Desired Reaction) WastedDye Dye-Tris Adduct (Side Product) SulfoCy7->WastedDye + Tris (Competing Reaction) Protein Protein (-NH2) Tris Tris Buffer (-NH2)

Caption: Competing reactions for Sulfo-Cy7 NHS ester in the presence of a primary amine buffer.

Start Start: Protein Sample CheckBuffer Check Buffer Composition Start->CheckBuffer BufferExchange Perform Buffer Exchange (e.g., Desalting Column) CheckBuffer->BufferExchange Amine Buffer Present (e.g., Tris) PrepDye Prepare Fresh Sulfo-Cy7 Stock Solution (DMSO) CheckBuffer->PrepDye Amine-Free Buffer (e.g., PBS, Bicarbonate) BufferExchange->PrepDye Labeling Incubate Protein + Dye (1 hr, RT, dark) PrepDye->Labeling Purify Purify Conjugate (Gel Filtration) Labeling->Purify End Finish: Purified Labeled Protein Purify->End

Caption: Recommended experimental workflow for successful Sulfo-Cy7 protein labeling.

References

Sulfo Cy7 bis-NHS ester aggregation issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Sulfo Cy7 bis-NHS ester, focusing on aggregation issues and solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble, near-infrared (NIR) fluorescent dye equipped with two N-hydroxysuccinimide (NHS) ester functional groups.[1][2] These NHS esters react with primary amines (e.g., on proteins, peptides, or amine-modified oligonucleotides) to form stable covalent bonds.[3] Its bifunctional nature makes it an ideal cross-linking agent for studying protein-protein interactions, intramolecular structures, and for creating fluorescently labeled conjugates for in vivo imaging and other fluorescence-based assays.[3]

Q2: What are the key advantages of using a sulfonated cyanine (B1664457) dye like this compound?

The primary advantage of the "sulfo" group is increased water solubility.[4][5][6] This property is particularly beneficial for labeling delicate proteins that may denature in the presence of organic co-solvents, which are often required for non-sulfonated cyanine dyes. Enhanced water solubility also reduces the tendency of the dye molecules to aggregate in aqueous buffers, leading to more reliable and reproducible experimental results.[5][6]

Q3: How should I store this compound?

Upon receipt, the solid form of this compound should be stored at -20°C in the dark and protected from moisture (desiccated).[1] For reconstituted stock solutions in an anhydrous organic solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -20°C for up to 1-2 months.[7] Avoid repeated freeze-thaw cycles. Aqueous solutions of the dye are less stable due to hydrolysis of the NHS ester and should be used immediately.[7]

Q4: What is dye aggregation and why is it a concern?

Cyanine dye aggregation is a phenomenon where individual dye molecules self-associate to form dimers or higher-order structures, known as H-aggregates (hypsochromic, blue-shifted absorption) or J-aggregates (bathochromic, red-shifted absorption).[8] Aggregation can significantly alter the photophysical properties of the dye, including its absorption and emission spectra, and often leads to fluorescence quenching, which can compromise the accuracy and sensitivity of your experiments.[9]

Troubleshooting Guide

Issue 1: Visible Precipitate or Cloudiness in the Dye Solution or Reaction Mixture

Possible Cause 1: Dye Aggregation Cyanine dyes, especially at high concentrations, have a tendency to aggregate in aqueous solutions. While Sulfo Cy7 is designed for water solubility, aggregation can still occur under certain conditions.

  • Solution:

    • Reduce Dye Concentration: Prepare a more dilute stock solution of the dye.

    • Optimize Buffer Conditions: Ensure the pH of your buffer is within the optimal range for the labeling reaction (pH 7.2-8.5) and that it does not contain high concentrations of salts that might promote aggregation.

    • Use of Organic Co-solvents: For initial solubilization of the solid dye, use a small amount of anhydrous DMSO or DMF before adding it to the aqueous reaction buffer. For sulfonated dyes, the final concentration of the organic solvent should be kept to a minimum.[6]

    • Sonication: Briefly sonicate the dye solution to help break up aggregates.

Possible Cause 2: Protein Precipitation The addition of the dye solution or a change in buffer conditions might cause the target protein to precipitate.

  • Solution:

    • Check Protein Stability: Ensure your protein is stable in the chosen reaction buffer and at the desired concentration.

    • Avoid Isoelectric Point: Do not perform the labeling reaction at or near the isoelectric point (pI) of your protein, as this is where its solubility is at a minimum.

    • Optimize Salt Concentration: The ionic strength of the buffer can affect protein solubility. Test a range of salt concentrations (e.g., 50-150 mM NaCl) to find the optimal condition for your protein.

Issue 2: Low Labeling Efficiency

Possible Cause 1: Hydrolysis of the NHS Ester The NHS ester is susceptible to hydrolysis in aqueous solutions, especially at high pH, which renders it inactive for conjugation.

  • Solution:

    • Freshly Prepare Dye Solution: Always prepare the dye solution immediately before use.

    • Control pH: Maintain the reaction pH between 7.2 and 8.5. While the reaction is faster at higher pH, so is hydrolysis. For sensitive proteins, a lower pH (around 7.5) with a longer incubation time might be optimal.

    • Control Temperature: Perform the reaction at room temperature for 1-2 hours or at 4°C overnight to slow down hydrolysis.[10]

Possible Cause 2: Incompatible Buffer Components Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the NHS ester.

  • Solution:

    • Use Amine-Free Buffers: Use buffers such as phosphate-buffered saline (PBS), carbonate/bicarbonate, or HEPES.[2][11] If your protein is in an incompatible buffer, perform a buffer exchange before labeling.[2]

Possible Cause 3: Low Protein Concentration At low protein concentrations, the competing hydrolysis of the NHS ester can significantly reduce labeling efficiency.

  • Solution:

    • Increase Protein Concentration: Aim for a protein concentration of at least 2 mg/mL for optimal labeling.[12]

Issue 3: Unexpected Spectroscopic Properties of the Labeled Conjugate

Possible Cause: Presence of Aggregates The presence of dye aggregates in the final conjugate can lead to a broadened or shifted absorption spectrum and quenched fluorescence.

  • Solution:

    • Spectroscopic Analysis: Compare the absorption spectrum of your conjugate to the expected spectrum of the monomeric dye. A significant blue-shift may indicate H-aggregation, while a red-shift could suggest J-aggregation.[8]

    • Purification: Ensure that all unconjugated dye and aggregates are removed after the labeling reaction. Gel filtration is a common and effective method.

    • Optimize Dye-to-Protein Ratio: A high degree of labeling can sometimes promote aggregation on the surface of the protein. Try reducing the molar ratio of dye to protein in the labeling reaction.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight~1041 g/mol [2]
Excitation Maximum (λex)~750 nm[1][2]
Emission Maximum (λem)~773 nm[1][2]
Molar Extinction Coefficient~240,600 cm⁻¹M⁻¹[2]
SolubilityGood in Water, DMSO, DMF[2]

Table 2: Recommended Reaction Conditions for NHS Ester Labeling

ParameterRecommended RangeNotes
pH7.2 - 8.5Higher pH increases reaction rate but also hydrolysis.
Temperature4°C to Room TemperatureLower temperature reduces hydrolysis rate.
Reaction Time1-4 hours at RT, or overnight at 4°COptimize based on labeling efficiency.
BufferPBS, Bicarbonate, HEPESMust be free of primary amines.
Protein Concentration≥ 2 mg/mLHigher concentration improves labeling efficiency.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add anhydrous DMSO to the vial to create a stock solution of 10 mg/mL.

  • Vortex briefly to ensure the dye is completely dissolved.

  • For storage, aliquot the stock solution into single-use vials and store at -20°C, protected from light.

Protocol 2: Labeling of Proteins with this compound
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5) at a concentration of 2-10 mg/mL.

    • If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the labeling buffer.

  • Reaction Setup:

    • Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio (a starting point of 10:1 to 20:1 is recommended).

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing. The final concentration of DMSO should ideally be below 10%.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted dye and any aggregates by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will be visibly colored.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for the dye).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Dye_Prep Prepare Dye Stock (10 mg/mL in DMSO) Mixing Mix Dye and Protein (10:1 to 20:1 molar ratio) Dye_Prep->Mixing Protein_Prep Prepare Protein (2-10 mg/mL in Amine-Free Buffer, pH 7.2-8.5) Protein_Prep->Mixing Incubation Incubate (1-2h at RT or overnight at 4°C) Mixing->Incubation Purification Purify Conjugate (Gel Filtration) Incubation->Purification Analysis Characterize (Spectroscopy, DOL) Purification->Analysis

Caption: Experimental workflow for protein labeling with this compound.

troubleshooting_logic Start Problem Encountered Precipitate Precipitate/ Cloudiness? Start->Precipitate Low_Labeling Low Labeling Efficiency? Start->Low_Labeling Bad_Spectra Unexpected Spectra? Start->Bad_Spectra Dye_Aggregation Dye Aggregation Precipitate->Dye_Aggregation Yes Protein_Precipitation Protein Precipitation Precipitate->Protein_Precipitation Yes Hydrolysis NHS Ester Hydrolysis Low_Labeling->Hydrolysis Yes Bad_Buffer Incompatible Buffer Low_Labeling->Bad_Buffer Yes Low_Concentration Low Protein Conc. Low_Labeling->Low_Concentration Yes Aggregate_Conjugate Aggregates in Conjugate Bad_Spectra->Aggregate_Conjugate Yes Solution1 Reduce Dye Conc. Optimize Buffer Sonication Dye_Aggregation->Solution1 Solution2 Check Protein Stability Avoid pI Optimize Salt Conc. Protein_Precipitation->Solution2 Solution3 Fresh Dye Solution Control pH & Temp. Hydrolysis->Solution3 Solution4 Use Amine-Free Buffers (PBS, HEPES) Bad_Buffer->Solution4 Solution5 Increase Protein Conc. (>= 2 mg/mL) Low_Concentration->Solution5 Solution6 Spectroscopic Analysis Purify Thoroughly Optimize DOL Aggregate_Conjugate->Solution6

Caption: Troubleshooting decision tree for this compound issues.

References

Technical Support Center: Quenching Unreacted Sulfo-Cy7 bis-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively quenching unreacted Sulfo-Cy7 bis-NHS ester in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching in a Sulfo-Cy7 bis-NHS ester reaction?

Quenching is a critical step to terminate the labeling reaction. It involves adding a reagent that reacts with and deactivates any remaining unreacted Sulfo-Cy7 bis-NHS ester. This prevents the dye from non-specifically labeling other molecules in downstream applications, which could lead to high background signals and inaccurate results.

Q2: What are the common quenching reagents for NHS ester reactions?

Commonly used quenching reagents are small molecules containing primary amines. These include Tris (tris(hydroxymethyl)aminomethane), glycine (B1666218), and hydroxylamine.[1][2] These reagents compete with the target molecule for the NHS ester, effectively capping the reactive sites.

Q3: When should I perform the quenching step?

The quenching step should be performed after the desired incubation time for the conjugation reaction between your target molecule and the Sulfo-Cy7 bis-NHS ester has been reached.

Q4: Can the quenching reagent affect my final conjugate?

Yes, it's important to choose a quenching reagent that does not interfere with the stability or function of your labeled molecule. For instance, while Tris is an effective quencher, it has the potential to reverse formaldehyde (B43269) cross-links in chromatin immunoprecipitation (ChIP) experiments.[3] Therefore, the choice of quencher should be considered in the context of your specific experimental design.

Q5: Do I always need to perform a quenching step?

While optional, quenching is highly recommended to ensure the termination of the reaction and to minimize non-specific binding in subsequent assays.[1] If the unreacted dye is immediately and efficiently removed by a purification method like size-exclusion chromatography, quenching may not be as critical.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background fluorescence in downstream applications. Incomplete quenching of unreacted Sulfo-Cy7 bis-NHS ester.- Ensure the quenching reagent is added at a sufficient final concentration (e.g., 20-50 mM for Tris or glycine).- Increase the incubation time for the quenching step (e.g., 15-30 minutes at room temperature).- Confirm the pH of the quenching buffer is appropriate for the chosen reagent.
Insufficient removal of quenched dye and byproducts.- Use an appropriate purification method (e.g., size-exclusion chromatography, dialysis) to separate the labeled protein from excess dye and quenching reagent.
Low labeling efficiency observed after quenching. Quenching agent was added prematurely.- Ensure the conjugation reaction proceeds for the optimized duration before adding the quenching buffer.
The buffer used for the conjugation reaction contained primary amines.- Use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate (B1201080) for the conjugation step.[4] If your protein is in a Tris-containing buffer, perform a buffer exchange before adding the NHS ester.
Precipitation observed after adding the quenching agent. High concentration of the quenching reagent or a change in buffer conditions.- Optimize the concentration of the quenching reagent.- Ensure the quenching buffer is compatible with the stability of your target molecule.

Quantitative Data Summary

Quenching Agent Mechanism of Action Recommended Final Concentration Recommended Incubation Notes
Tris The primary amine of Tris acts as a nucleophile, attacking the NHS ester to form a stable amide bond.[5]20-50 mM[1][4]15-30 minutes at room temperatureEffective and widely used. Ensure the final pH is around 8.0 for optimal reactivity. Can potentially reverse formaldehyde cross-links.[3]
Glycine The primary amine of glycine reacts with the NHS ester to form a stable amide bond.20-100 mM[4]15-30 minutes at room temperatureA simple and effective quenching agent.
Hydroxylamine Reacts with the NHS ester to form a hydroxamic acid, thus inactivating the ester.[1]10-50 mM[6]15-30 minutes at room temperatureCan be less efficient at cleaving certain O-acyl esters that may form as side products compared to other nucleophiles like methylamine.[7][8][9]
Increased pH Raising the pH to >8.6 significantly accelerates the hydrolysis of the NHS ester, converting it back to the original carboxyl group.[2]N/A~10-30 minutesThis method avoids the introduction of an additional chemical agent but results in the regeneration of the carboxyl group on the crosslinker, which may not be desirable in all applications. The half-life of NHS esters is approximately 10 minutes at pH 8.6.[1][4]

Experimental Protocols

Protocol 1: Quenching with Tris-HCl

This protocol describes the quenching of unreacted Sulfo-Cy7 bis-NHS ester using Tris-HCl after a typical protein labeling reaction.

  • Perform the Conjugation Reaction: Incubate your target protein with Sulfo-Cy7 bis-NHS ester in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) for the desired time (typically 1-2 hours at room temperature or overnight at 4°C).

  • Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, pH 8.0.

  • Quench the Reaction: Add the 1 M Tris-HCl stock solution to the reaction mixture to a final concentration of 50 mM. For example, add 5 µL of 1 M Tris-HCl to a 100 µL reaction volume.

  • Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature.

  • Purification: Proceed with the purification of your labeled protein using a suitable method such as a desalting column or dialysis to remove the quenched Sulfo-Cy7 and Tris.

Protocol 2: Quenching by Hydrolysis

This protocol utilizes pH-mediated hydrolysis to quench the unreacted Sulfo-Cy7 bis-NHS ester.

  • Perform the Conjugation Reaction: As described in Protocol 1, step 1.

  • Adjust pH: Add a small amount of a basic, amine-free buffer (e.g., 0.5 M sodium carbonate/bicarbonate buffer, pH 9.0) to raise the pH of the reaction mixture to approximately 8.6-9.0.

  • Incubate: Incubate the reaction mixture for at least 30 minutes at room temperature to allow for complete hydrolysis of the unreacted NHS ester.

  • Purification: Purify the labeled protein to remove the hydrolyzed Sulfo-Cy7.

Visualizations

G cluster_conjugation Conjugation Reaction cluster_quenching Quenching Step cluster_purification Purification Target_Molecule Target Molecule (Protein, Antibody, etc.) with Primary Amines Conjugated_Product Sulfo-Cy7 Labeled Molecule Target_Molecule->Conjugated_Product Reaction with primary amines Sulfo_Cy7 Sulfo-Cy7 bis-NHS ester Sulfo_Cy7->Conjugated_Product Unreacted_Sulfo_Cy7 Unreacted Sulfo-Cy7 bis-NHS ester Sulfo_Cy7->Unreacted_Sulfo_Cy7 Excess Quenched_Sulfo_Cy7 Inactive Quenched Sulfo-Cy7 Purification_Step Purification (e.g., SEC, Dialysis) Conjugated_Product->Purification_Step Unreacted_Sulfo_Cy7->Quenched_Sulfo_Cy7 Reaction with quenching agent Quenching_Agent Quenching Agent (e.g., Tris, Glycine) Quenching_Agent->Quenched_Sulfo_Cy7 Quenched_Sulfo_Cy7->Purification_Step Final_Product Purified Labeled Molecule Purification_Step->Final_Product Byproducts Removed Byproducts (Quenched Dye, etc.) Purification_Step->Byproducts

Caption: Experimental workflow for Sulfo-Cy7 bis-NHS ester conjugation and quenching.

G Start Low Conjugation Yield? Check_Buffer Amine-free buffer used (e.g., PBS, Borate)? Start->Check_Buffer Buffer_Exchange Perform buffer exchange into an amine-free buffer. Check_Buffer->Buffer_Exchange No Check_pH Reaction pH between 7.2 and 8.5? Check_Buffer->Check_pH Yes Buffer_Exchange->Check_pH Adjust_pH Adjust pH to 8.3-8.5. Check_pH->Adjust_pH No Check_Reagent NHS ester freshly prepared in anhydrous solvent? Check_pH->Check_Reagent Yes Adjust_pH->Check_Reagent Prepare_Fresh Prepare fresh NHS ester solution immediately before use. Check_Reagent->Prepare_Fresh No Optimize_Ratio Optimize molar ratio of NHS ester to target molecule. Check_Reagent->Optimize_Ratio Yes Prepare_Fresh->Optimize_Ratio Successful_Conjugation Successful Conjugation Optimize_Ratio->Successful_Conjugation

Caption: Troubleshooting logic for low Sulfo-Cy7 bis-NHS ester conjugation yield.

References

Technical Support Center: Sulfo Cy7 bis-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo Cy7 bis-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing your experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound labeling reactions?

The optimal temperature for this compound labeling reactions depends on a balance between reaction rate and the stability of the NHS ester. Reactions are typically performed at room temperature (20-25°C) for 1-4 hours or at 4°C for longer periods, such as overnight.[1][2] Lower temperatures can help minimize the hydrolysis of the NHS ester, which is a competing reaction that reduces labeling efficiency.[1]

Q2: How does pH affect the labeling reaction at different temperatures?

The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[1] At a lower pH, the primary amines on the target molecule are protonated and less available for reaction. Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, a side reaction that is also accelerated by higher temperatures.[1][2] Therefore, maintaining the recommended pH is crucial regardless of the reaction temperature.

Q3: Can I use a Tris-based buffer for my labeling reaction?

No, it is highly recommended to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1] These buffers will compete with your target molecule for reaction with the this compound, leading to significantly reduced labeling efficiency.[1] Suitable buffers include phosphate-buffered saline (PBS), carbonate/bicarbonate buffer, or HEPES buffer at the recommended pH.

Q4: How can I determine the efficiency of my labeling reaction?

The efficiency of the labeling reaction is typically assessed by calculating the Degree of Labeling (DOL), which is the molar ratio of the dye to the protein (or other target molecule). This can be determined using spectrophotometry by measuring the absorbance of the labeled protein at both 280 nm (for the protein) and the absorbance maximum of Sulfo Cy7 (approximately 750 nm).[3][4][5] It is essential to remove any unreacted dye before measuring the absorbance.[5]

Q5: How should I store the this compound?

This compound is moisture-sensitive and should be stored at -20°C, desiccated, and protected from light.[3][6] Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[7]

Troubleshooting Guide

Problem 1: Low Labeling Efficiency / Low Degree of Labeling (DOL)

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature If performing the reaction at room temperature, consider switching to 4°C and incubating overnight to minimize hydrolysis of the NHS ester.[1] Conversely, if the reaction at 4°C is too slow, a longer incubation at room temperature might be beneficial.
Incorrect pH of Reaction Buffer Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range is 7.2-8.5.[1] Adjust the pH if necessary.
Presence of Amine-Containing Buffers Ensure that your reaction buffer is free of primary amines (e.g., Tris, glycine).[1] If necessary, perform a buffer exchange of your sample into a recommended buffer like PBS.
Hydrolyzed/Inactive Dye Use a fresh vial of this compound. Ensure the dye has been stored correctly at -20°C and protected from moisture.[6][7] Prepare the dye solution immediately before use.
Low Reactant Concentration Increase the concentration of your target molecule (a concentration of at least 2 mg/mL is recommended for proteins).[1] You can also try increasing the molar excess of the this compound.

Problem 2: High Background or Non-Specific Staining in Downstream Applications

Potential Cause Troubleshooting Steps
Excess Unreacted Dye Ensure the purification step (e.g., dialysis, gel filtration) is sufficient to remove all non-conjugated dye.[5][8]
Over-labeling of the Target Molecule An excessively high Degree of Labeling (DOL) can sometimes lead to aggregation and non-specific binding. Reduce the molar excess of the this compound in the labeling reaction.
Precipitation of the Labeled Molecule If precipitation is observed during the reaction, try reducing the molar excess of the dye. Performing the reaction at a lower temperature (4°C) may also help.

Quantitative Data on Temperature Impact

TemperatureIncubation TimeExpected Degree of Labeling (DOL)Rate of NHS Ester HydrolysisRecommendation
4°C 12-16 hours (overnight)Moderate to HighLowRecommended for sensitive proteins or when maximizing labeling efficiency is critical.
20-25°C (Room Temp) 1-4 hoursHighModerateA common starting point, offering a balance between reaction speed and efficiency.
37°C 30-60 minutesVariable (Potentially Lower)HighGenerally not recommended due to the significantly increased rate of NHS ester hydrolysis, which can reduce the overall labeling efficiency.

Experimental Protocols

Standard Protocol for Labeling a Protein with this compound

This protocol is a general guideline and may require optimization for your specific protein and desired DOL.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer.

    • If the buffer contains amines, perform a buffer exchange into the reaction buffer.

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution of the dye (e.g., 10 mg/mL) in anhydrous DMSO or DMF. This should be done immediately before use.

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, with gentle stirring or agitation and protected from light.

  • Quenching the Reaction:

    • (Optional) To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the first colored fraction, which contains the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm and ~750 nm.

    • Calculate the protein concentration and the dye concentration to determine the DOL.

  • Storage:

    • Store the labeled protein under conditions appropriate for the unlabeled protein, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[8][9] Protect from light.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Storage protein_prep Protein Preparation (Amine-Free Buffer, pH 7.2-8.5) labeling Labeling Reaction (Room Temp or 4°C) protein_prep->labeling dye_prep Dye Preparation (Anhydrous DMSO/DMF) dye_prep->labeling quench Quench Reaction (Optional) labeling->quench purification Purification (Gel Filtration) quench->purification dol DOL Calculation (Spectrophotometry) purification->dol storage Storage (-20°C / 4°C) dol->storage

Caption: Experimental workflow for protein labeling with this compound.

troubleshooting_logic start Low Labeling Efficiency? check_ph Is pH between 7.2-8.5? start->check_ph Yes check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_temp Optimize Temperature? (e.g., 4°C overnight) check_buffer->check_temp Yes change_buffer Buffer Exchange check_buffer->change_buffer No check_dye Is dye fresh & stored correctly? check_temp->check_dye Yes change_temp Change Temp/Time check_temp->change_temp No use_new_dye Use Fresh Dye check_dye->use_new_dye No success Labeling Successful check_dye->success Yes adjust_ph->check_buffer change_buffer->check_temp change_temp->check_dye use_new_dye->success

Caption: Troubleshooting logic for low labeling efficiency in NHS ester reactions.

References

Technical Support Center: Best Practices for Storing Sulfo Cy7 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage of Sulfo Cy7 labeled antibodies. Adherence to these best practices is crucial for maintaining the integrity, functionality, and fluorescence intensity of these valuable reagents, ensuring the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for Sulfo Cy7 labeled antibodies?

For short-term storage, up to one month, it is recommended to store Sulfo Cy7 labeled antibodies at 2-8°C in a dark container or a vial wrapped in aluminum foil.[1][2] This minimizes microbial growth while preventing the potential damage associated with freeze-thaw cycles.

Q2: How should I store my Sulfo Cy7 labeled antibodies for long-term use?

For long-term storage, it is best to aliquot the antibody into small, single-use volumes and store them at -20°C or -80°C.[3][4] Aliquoting is critical to avoid repeated freeze-thaw cycles, which can denature the antibody and reduce its binding affinity.[1][2][3] Use low-protein-binding microcentrifuge tubes for aliquots to prevent loss of antibody due to adsorption to the vial surface.[1]

Q3: Is it necessary to protect Sulfo Cy7 labeled antibodies from light?

Yes, it is absolutely critical to protect Sulfo Cy7 and other fluorescently-labeled antibodies from light at all times.[1][5] Cyanine dyes are susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[1] Store labeled antibodies in dark vials or wrap them in aluminum foil, and minimize light exposure during all experimental procedures.

Q4: Can I add cryoprotectants like glycerol (B35011) to my Sulfo Cy7 labeled antibody solution?

Adding a cryoprotectant such as sterile glycerol to a final concentration of 50% can help prevent damage from ice crystal formation during freezing and lower the freezing point to below -20°C.[1][4] However, it is important to note that storing solutions containing glycerol at -80°C is not recommended as this is below the freezing point of glycerol.[1] Always ensure the glycerol used is sterile to prevent microbial contamination.[1]

Q5: What type of freezer should I use for long-term storage?

It is highly recommended to use a non-frost-free freezer for storing your aliquoted antibodies.[2][3] Frost-free freezers have automatic defrost cycles that cause temperature fluctuations, leading to partial thawing and refreezing of your samples, which can degrade the antibody.[3]

Q6: What buffer components are ideal for storing Sulfo Cy7 labeled antibodies?

A buffer with a pH between 7.2 and 7.6 is generally recommended for antibody storage.[2] Phosphate-buffered saline (PBS) is a common choice. For long-term cryostorage, some studies suggest that phosphate (B84403) buffers may not be ideal due to pH shifts upon freezing.[6] Histidine-sucrose buffer (HSB) has been shown to be more effective in preventing aggregation during long-term frozen storage.[6] The addition of a stabilizing protein like Bovine Serum Albumin (BSA) at a concentration of 1-5 mg/ml can help to prevent antibody aggregation and loss due to adsorption to the vial walls.[1] To inhibit microbial growth, 0.02-0.05% sodium azide (B81097) can be added, but be aware that sodium azide is toxic to cells and inhibits horseradish peroxidase (HRP) activity.[1][2]

Troubleshooting Guide

Issue: Weak or no fluorescent signal in my experiment.

  • Question: Could improper storage be the cause of my weak signal?

    • Answer: Yes, improper storage is a common cause of reduced antibody performance.

      • Check Storage Temperature: Confirm that the antibody was stored at the recommended temperature (2-8°C for short-term, -20°C or -80°C for long-term). Accidental freezing of an antibody intended for 4°C storage can reduce its activity.[7]

      • Assess Freeze-Thaw Cycles: Repeated freeze-thaw cycles can significantly degrade the antibody.[2][3] If the antibody was not aliquoted, this is a likely cause. It is best to use a fresh aliquot for each experiment.

      • Evaluate Light Exposure: Prolonged exposure to light can cause photobleaching of the Sulfo Cy7 dye, leading to a weaker signal.[1] Always store and handle the antibody in the dark.

      • Consider Antibody Concentration: Storing antibodies at very dilute concentrations can lead to instability and loss of activity.[7] It is recommended to store antibodies at a concentration of 1 mg/ml or higher.[1]

Issue: High background or non-specific staining.

  • Question: Can storage conditions contribute to high background staining?

    • Answer: Yes, improper storage can lead to antibody aggregation, which can cause non-specific binding and high background.

      • Check for Precipitates: Gently centrifuge the antibody vial before use. The presence of a pellet may indicate antibody aggregation.

      • Review Storage Buffer: The absence of a stabilizing protein like BSA in the storage buffer can increase the likelihood of aggregation.

      • Consider Storage Duration: Storing liquid antibodies for extended periods, even at 4°C, can sometimes lead to the formation of aggregates. For long-term storage, freezing in aliquots is preferred.

Issue: I accidentally left my Sulfo Cy7 labeled antibody at room temperature. Is it still usable?

  • Question: What is the stability of the antibody at room temperature?

    • Answer: While not ideal, many antibodies can tolerate short periods (a few days to a week) at room temperature without a significant loss of activity.[8] However, for fluorescently labeled antibodies, the risk of dye degradation increases with temperature and light exposure. It is recommended to perform a functional test (e.g., a small-scale staining experiment with positive and negative controls) to assess the antibody's performance before using it in a critical experiment.

Quantitative Data on Antibody Stability

The stability of a Sulfo Cy7 labeled antibody is influenced by various factors. The following table provides an illustrative overview of the expected stability under different storage conditions. Please note that these are general guidelines, and the actual stability may vary depending on the specific antibody and its formulation.

Storage ConditionTemperatureDurationExpected Signal RetentionRecommendations
Short-term 2-8°CUp to 1 month> 90%Protect from light. Avoid microbial contamination.
Long-term (Aliquoted) -20°CUp to 1 year> 85%Use a non-frost-free freezer. Avoid repeated freeze-thaw cycles.
Long-term (Aliquoted) -80°C> 1 year> 90%Use a non-frost-free freezer. Avoid repeated freeze-thaw cycles.
Repeated Freeze-Thaw -20°C to RT5 cycles50-70%Not Recommended. Aliquot to avoid this.
Room Temperature ~25°C1 week70-90%Not Recommended. Perform a functional test before use if accidental exposure occurs.
Light Exposure 2-8°C24 hours (continuous)< 50%Not Recommended. Always protect from light.

Experimental Protocols

Protocol for Assessing the Stability of Sulfo Cy7 Labeled Antibodies

This protocol outlines a method to evaluate the stability of a Sulfo Cy7 labeled antibody after storage under different conditions.

1. Objective: To determine the effect of storage conditions on the binding affinity and fluorescence intensity of a Sulfo Cy7 labeled antibody.

2. Materials:

  • Sulfo Cy7 labeled antibody (stored under various conditions to be tested)
  • Positive control cells/tissue (known to express the target antigen)
  • Negative control cells/tissue (do not express the target antigen)
  • Appropriate buffers (e.g., PBS, staining buffer)
  • Fixation and permeabilization buffers (if required for the application)
  • Flow cytometer or fluorescence microscope
  • 96-well plates or microscope slides

3. Experimental Design:

  • Groups:
  • Freshly labeled antibody (or a new, properly stored aliquot) - Positive Control
  • Antibody stored at 4°C for an extended period - Test Group 1
  • Antibody subjected to multiple freeze-thaw cycles - Test Group 2
  • Antibody stored at -20°C for an extended period - Test Group 3
  • Antibody exposed to light for a defined period - Test Group 4
  • Readout:
  • Flow Cytometry: Mean Fluorescence Intensity (MFI)
  • Fluorescence Microscopy: Qualitative assessment of staining intensity and pattern.

4. Procedure (Example using Flow Cytometry):

  • Prepare single-cell suspensions of your positive and negative control cells.
  • Aliquot equal numbers of cells into different tubes or wells of a 96-well plate.
  • For each storage condition being tested, perform a titration of the antibody on the positive control cells to determine the optimal staining concentration.
  • Stain the positive and negative control cells with the optimal concentration of the antibody from each of the storage condition groups. Include an unstained control for each cell type.
  • Follow your standard immunofluorescence staining protocol (including washing, fixation, and permeabilization steps as needed).
  • Acquire the samples on a flow cytometer using consistent instrument settings for all samples.
  • Analyze the data to determine the MFI of the positive and negative populations for each antibody storage condition.

5. Data Analysis and Interpretation:

  • Compare the MFI of the positive cells stained with antibodies from the different storage conditions to the MFI of the cells stained with the freshly labeled/properly stored antibody.
  • A significant decrease in MFI indicates a loss of antibody activity or fluorescence intensity due to improper storage.
  • Ensure that the staining of the negative control cells remains low across all conditions to rule out non-specific binding.

Visualizations

Storage_Troubleshooting_Workflow Troubleshooting Workflow for Sulfo Cy7 Antibody Storage Issues start Start: Weak or No Signal check_storage_temp Check Storage Temperature (2-8°C short-term, -20/-80°C long-term?) start->check_storage_temp check_ft_cycles Check for Repeated Freeze-Thaw Cycles check_storage_temp->check_ft_cycles Yes improper_temp Improper Temperature: Potential degradation. Use new aliquot. check_storage_temp->improper_temp No check_light Check for Light Exposure check_ft_cycles->check_light No ft_damage Freeze-Thaw Damage: Likely cause of degradation. Use new aliquot. check_ft_cycles->ft_damage Yes check_concentration Check Antibody Concentration (Stored diluted?) check_light->check_concentration No photobleaching Photobleaching: Likely cause of signal loss. Use new aliquot. check_light->photobleaching Yes dilution_instability Dilution Instability: Antibody may be degraded. Use a more concentrated stock. check_concentration->dilution_instability Yes all_good Storage Conditions Appear Correct check_concentration->all_good No troubleshoot_protocol Troubleshoot Experimental Protocol (e.g., buffer, incubation times, instrument settings) all_good->troubleshoot_protocol

Caption: Troubleshooting workflow for weak or no signal with Sulfo Cy7 labeled antibodies.

References

Validation & Comparative

Sulfo Cy7 vs. Alexa Fluor 750: A Comparative Guide for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in in vivo fluorescence imaging, the selection of an appropriate near-infrared (NIR) fluorophore is a critical determinant of experimental success. Among the leading choices for the ~750 nm spectral window are Sulfo Cy7 and Alexa Fluor 750. This guide provides an objective comparison of their performance, supported by photophysical data and a detailed experimental protocol for a typical in vivo imaging study.

The near-infrared window (700-900 nm) is particularly advantageous for in vivo imaging as it minimizes tissue autofluorescence and allows for deeper photon penetration through biological tissues.[1] Both Sulfo Cy7 and Alexa Fluor 750 operate within this window, making them excellent candidates for tracking cells, antibodies, and nanoparticles in living subjects.[1]

Photophysical Properties: A Quantitative Comparison

The performance of a fluorophore is fundamentally dictated by its photophysical properties. Key parameters include the maximum excitation and emission wavelengths (λex/λem), the molar extinction coefficient (ε), which measures how strongly the dye absorbs light, and the quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence. The product of the molar extinction coefficient and the quantum yield provides a measure of the dye's theoretical brightness.

PropertySulfo Cy7Alexa Fluor 750
Max Excitation (λex) ~750 nm[1][2]~749-750 nm[1][3]
Max Emission (λem) ~773 nm[1][2]~775-782 nm[1]
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~240,600 - 250,000[1]~240,000 - 290,000[1]
Quantum Yield (Φ) ~0.30 - 0.36[1]~0.12[1]
Relative Brightness (ε x Φ) ~75,000~34,800

Note: The exact photophysical properties can vary slightly depending on the solvent and conjugation state.

From a purely photophysical standpoint, Sulfo Cy7 exhibits a significantly higher quantum yield, resulting in a greater theoretical brightness compared to Alexa Fluor 750.[1] However, in vivo performance is influenced by a multitude of factors beyond just brightness.

Performance Characteristics

Brightness and Photostability: While Sulfo Cy7 has a higher theoretical brightness, Alexa Fluor dyes are renowned for their high photostability, making them a reliable choice for longitudinal studies that require repeated imaging sessions.[4] Cyanine (B1664457) dyes, including Cy7, can be susceptible to photobleaching.[4][5]

Water Solubility and Aggregation: Sulfo Cy7, a sulfonated version of Cy7, has improved water solubility, which is ideal for labeling proteins in aqueous environments and helps prevent aggregation.[6] However, cyanine dyes, in general, have a greater tendency to form aggregates, which can lead to self-quenching of the fluorescence signal. Alexa Fluor dyes are reported to be less susceptible to this self-quenching effect, often resulting in brighter and more stable conjugates, especially at higher degrees of labeling.[5]

In Vivo Stability and Biodistribution: The choice of fluorophore can influence the biodistribution of the labeled molecule. Some studies have noted that the properties of the dye can affect clearance and retention in organs like the liver. While direct comparative in vivo studies are not extensively published, both dyes have been successfully used in numerous in vivo imaging studies, including tracking labeled antibodies for cancer imaging.

Experimental Protocols

To provide a practical framework, a detailed methodology for a typical in vivo fluorescence imaging experiment is outlined below. This protocol is a general guideline and may require optimization based on the specific animal model, targeting molecule, and imaging system.

Key Experiment: In Vivo Fluorescence Imaging of a Tumor-Bearing Mouse

Objective: To compare the tumor-targeting capabilities and signal intensity of a Sulfo Cy7-labeled and an Alexa Fluor 750-labeled antibody in a subcutaneous tumor model.

Materials:

  • Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts)

  • Sulfo Cy7-NHS ester or Alexa Fluor 750 NHS ester

  • Targeting antibody (e.g., an antibody against a tumor-specific antigen)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium bicarbonate buffer (1 M, pH 8.5-9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthetic (e.g., isoflurane)

Methodology:

  • Antibody Labeling:

    • Dissolve the antibody in PBS. The protein concentration should ideally be 2-10 mg/mL. The buffer must be free of primary amines (e.g., Tris).

    • Adjust the pH of the antibody solution to 8.5-9.0 using the sodium bicarbonate buffer.

    • Dissolve the Sulfo Cy7-NHS or Alexa Fluor 750-NHS ester in DMSO to prepare a stock solution.

    • Add the reactive dye to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of dye to protein).

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

    • Purify the labeled antibody from the unconjugated dye using a size-exclusion chromatography column equilibrated with PBS.

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for the dye). An optimal DOL for in vivo imaging is typically between 1.5 and 3.

  • Animal Preparation and Probe Administration:

    • Anesthetize the tumor-bearing mice using isoflurane.

    • Acquire a baseline fluorescence image of the mice before injecting the probe to determine background autofluorescence.

    • Administer the labeled antibody (e.g., 100 µg in 100 µL of PBS) via intravenous (tail vein) injection.

  • In Vivo Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours).

    • Use appropriate excitation and emission filters for each dye (e.g., for Sulfo Cy7/Alexa Fluor 750, excitation ~745 nm, emission ~820 nm).

    • Maintain consistent imaging parameters (e.g., exposure time, binning, f/stop) across all animals and time points.

    • Position the animals similarly for each imaging session to ensure consistency.

  • Ex Vivo Analysis:

    • At the final time point, euthanize the mice.

    • Excise the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

    • Image the excised organs and the tumor using the in vivo imaging system to quantify the biodistribution of the fluorescent probe.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor and other regions of interest (ROIs) at each time point using the imaging software.

    • Calculate the tumor-to-background ratio to assess the specific targeting of the probe.

    • Compare the signal intensity and tumor accumulation between the Sulfo Cy7- and Alexa Fluor 750-labeled antibodies.

Visualization of Experimental Workflow and Concepts

G Experimental Workflow for In Vivo Imaging cluster_0 Probe Preparation cluster_1 In Vivo Experiment cluster_2 Data Acquisition & Analysis Antibody Labeling Antibody Labeling Purification Purification Antibody Labeling->Purification Characterization (DOL) Characterization (DOL) Purification->Characterization (DOL) Animal Preparation Animal Preparation Characterization (DOL)->Animal Preparation Probe Administration Probe Administration Animal Preparation->Probe Administration Longitudinal Imaging Longitudinal Imaging Probe Administration->Longitudinal Imaging Ex Vivo Imaging Ex Vivo Imaging Longitudinal Imaging->Ex Vivo Imaging Data Analysis Data Analysis Ex Vivo Imaging->Data Analysis

Caption: A typical workflow for an in vivo imaging experiment.

G Advantages of Near-Infrared (NIR) In Vivo Imaging NIR Light (700-900 nm) NIR Light (700-900 nm) Biological Tissue Biological Tissue NIR Light (700-900 nm)->Biological Tissue Deep Tissue Penetration Deep Tissue Penetration Biological Tissue->Deep Tissue Penetration Reduced Autofluorescence Reduced Autofluorescence Biological Tissue->Reduced Autofluorescence High Signal-to-Noise Ratio High Signal-to-Noise Ratio Deep Tissue Penetration->High Signal-to-Noise Ratio Reduced Autofluorescence->High Signal-to-Noise Ratio

Caption: Benefits of using the NIR window for in vivo imaging.

Conclusion

The choice between Sulfo Cy7 and Alexa Fluor 750 for in vivo imaging depends on the specific requirements of the experiment. Sulfo Cy7 offers the advantage of higher theoretical brightness due to its greater quantum yield. This may be beneficial for detecting low-abundance targets. Conversely, Alexa Fluor 750 provides exceptional photostability, making it more suitable for long-term imaging studies and applications where resistance to photobleaching is paramount. Additionally, the lower propensity of Alexa Fluor dyes to self-quench upon conjugation can lead to brighter and more reliable bioconjugates. Researchers should carefully consider these factors in the context of their experimental goals to select the optimal NIR fluorophore.

References

A Researcher's Guide to Spectroscopic Validation of Sulfo Cy7 bis-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging bioconjugation, the selection and validation of fluorescent labels are critical for generating reliable and reproducible data. This guide provides an objective comparison of Sulfo Cy7 bis-NHS ester with common alternatives in the near-infrared (NIR) spectrum, supported by experimental data and detailed protocols for spectroscopic validation.

This compound is a water-soluble, bifunctional fluorescent dye designed for labeling proteins and other biomolecules containing primary amines. Its two N-hydroxysuccinimide (NHS) esters react with amine groups, such as the side chain of lysine (B10760008) residues, to form stable amide bonds. The "bis" functionality offers the potential for crosslinking or increased labeling density. This guide will delve into the spectroscopic validation of labeling with this dye and compare its performance characteristics to other widely used NIR dyes.

Performance Comparison of NIR Dyes

The choice of a fluorescent dye can significantly impact experimental outcomes. Key performance indicators for fluorescent labels include labeling efficiency, photostability, and the resulting signal-to-noise ratio in imaging applications. While direct head-to-head comparisons in a single study are limited, a synthesis of available data provides valuable insights into the performance of Sulfo Cy7 relative to its alternatives.

Table 1: Spectral and Physicochemical Properties of Selected NIR Dyes

PropertyThis compoundAlexa Fluor 750 NHS esterIRDye 800CW NHS ester
Excitation Maximum (λex)~750 nm~749 nm~774 nm
Emission Maximum (λem)~773 nm~775 nm~789 nm
Molar Extinction Coefficient (ε)~240,600 M⁻¹cm⁻¹~240,000 M⁻¹cm⁻¹~240,000 M⁻¹cm⁻¹
Quantum Yield (Φ)~0.24Not specified~0.08-0.12[1]
Reactive Groupbis-N-hydroxysuccinimide esterN-hydroxysuccinimide esterN-hydroxysuccinimide ester
ReactivityPrimary aminesPrimary aminesPrimary amines
SolubilityHigh water solubilityHigh water solubilityHigh water solubility

Table 2: Performance Characteristics of Sulfo Cy7 and Alternatives

FeatureSulfo Cy7Alexa Fluor 750IRDye 800CWAdvantage
Photostability Susceptible to photobleaching[1].Significantly more resistant to photobleaching[2].Exceptional photostability, allowing for blot archiving and re-imaging[1].Alexa Fluor 750 & IRDye 800CW
Fluorescence Quenching Prone to self-quenching at high degrees of labeling due to dye aggregation[2].Exhibits significantly less self-quenching, resulting in brighter and more linear signals at high conjugation densities[2].High sensitivity and low background, suitable for quantitative analysis over a wide dynamic range.Alexa Fluor 750 & IRDye 800CW
Signal-to-Noise Ratio Good for NIR imaging due to low tissue autofluorescence.Excellent signal-to-noise in immunofluorescence.Preferred choice for detecting low-abundance proteins in Western blotting due to high sensitivity and low background[1].Application Dependent
Labeling Chemistry Bifunctional NHS ester allows for potential cross-linking.Monofunctional NHS ester for standard labeling.Monofunctional NHS ester for standard labeling.Application Dependent

Experimental Protocols

Accurate and reproducible spectroscopic validation is essential to ensure the quality of fluorescently labeled proteins. The following protocols provide a detailed methodology for protein labeling with NHS ester dyes and the subsequent determination of the Degree of Labeling (DOL).

Protein Labeling with this compound

This protocol is a general guideline for labeling an IgG antibody and can be adapted for other proteins.

1. Preparation of Reagents:

  • Protein Solution: Prepare the antibody or protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the labeling buffer.

  • Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mg/mL.

2. Labeling Reaction:

  • Calculate the required volume of the dye stock solution. A molar excess of the dye to the protein is required. The optimal ratio depends on the protein and the desired DOL and should be determined empirically. A starting point of a 10:1 to 20:1 molar ratio of dye to protein is recommended.

  • While gently vortexing, add the calculated volume of the dye stock solution to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

3. Purification of the Labeled Protein:

  • Remove unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Collect the first colored band that elutes from the column, which corresponds to the labeled protein.

Spectroscopic Validation: Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to a single protein molecule. It is a critical parameter for ensuring batch-to-batch consistency.

1. Spectrophotometric Measurement:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorption maximum of the dye (Aₘₐₓ, ~750 nm for Sulfo Cy7). The solution may need to be diluted to obtain absorbance readings within the linear range of the spectrophotometer (typically 0.1 - 1.0).

2. Calculation of DOL:

The DOL is calculated using the following formulas:

  • Protein Concentration (M):

    • Protein Conc. (M) = (A₂₈₀ - (Aₘₐₓ × CF)) / ε_protein

    • Where:

      • A₂₈₀ is the absorbance at 280 nm.

      • Aₘₐₓ is the absorbance at the dye's maximum absorption wavelength.

      • CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer, typically around 0.04 for Sulfo Cy7).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

  • Dye Concentration (M):

    • Dye Conc. (M) = Aₘₐₓ / ε_dye

    • Where:

      • Aₘₐₓ is the absorbance at the dye's maximum absorption wavelength.

      • ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ (for Sulfo Cy7, ~240,600 M⁻¹cm⁻¹).

  • Degree of Labeling (DOL):

    • DOL = Dye Conc. (M) / Protein Conc. (M)

Visualizing Workflows and Concepts

To further clarify the experimental and logical processes involved in validating this compound labeling, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_validation Validation prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) reaction Incubate Protein and Dye (1-2 hours, room temp, dark) prep_protein->reaction prep_dye Prepare this compound Stock Solution (DMSO/DMF) prep_dye->reaction purify Purify Labeled Protein (Gel Filtration, e.g., G-25) reaction->purify spectro Spectroscopic Measurement (Absorbance at 280 nm & 750 nm) purify->spectro calc_dol Calculate Degree of Labeling (DOL) spectro->calc_dol

Caption: Experimental workflow for protein labeling and validation.

dol_calculation_logic cluster_inputs Inputs cluster_calculations Calculations cluster_output Output A280 Absorbance at 280 nm (A₂₈₀) calc_protein_conc Calculate Protein Concentration A280->calc_protein_conc Amax Absorbance at ~750 nm (Aₘₐₓ) Amax->calc_protein_conc calc_dye_conc Calculate Dye Concentration Amax->calc_dye_conc CF Correction Factor (CF) CF->calc_protein_conc E_protein ε_protein E_protein->calc_protein_conc E_dye ε_dye E_dye->calc_dye_conc DOL Degree of Labeling (DOL) calc_protein_conc->DOL calc_dye_conc->DOL

Caption: Logical flow for calculating the Degree of Labeling (DOL).

References

A Head-to-Head Comparison: Sulfo Cy7 Bis-NHS Ester vs. Monofunctional NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

SOUTH SAN FRANCISCO, CA – December 6, 2025 – In the realm of bioconjugation, the precise attachment of fluorescent labels to proteins, antibodies, and other biomolecules is paramount for a multitude of applications, from in-vivo imaging to flow cytometry. Among the plethora of available reagents, near-infrared (NIR) dyes like Sulfo Cy7 have gained prominence due to their deep tissue penetration and minimal background autofluorescence. This guide provides an objective comparison between Sulfo Cy7 bis-NHS ester and its monofunctional counterpart, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design. This comparison is supported by established experimental principles and protocols for NHS ester chemistry.

Introduction to Sulfo Cy7 NHS Esters

Sulfo Cy7 is a water-soluble, near-infrared fluorescent dye widely utilized for labeling biomolecules.[1] The N-hydroxysuccinimide (NHS) ester functional group is one of the most common reactive moieties for targeting primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond.[2] The key distinction between the two molecules discussed here lies in their functionality. The monofunctional NHS ester possesses a single reactive site for labeling, while the bis-NHS ester is a homobifunctional crosslinker with two reactive NHS esters, enabling the conjugation of two separate amine-containing molecules.[3][4]

Chemical Structures and Reaction Mechanism

The fundamental difference in structure dictates the primary application of each reagent. The monofunctional ester is designed for straightforward labeling, whereas the bis-ester is intended for crosslinking applications.

cluster_mono Monofunctional Labeling cluster_bis Bifunctional Crosslinking SulfoCy7_mono Sulfo Cy7 Monofunctional NHS Ester Labeled_Protein Labeled Protein SulfoCy7_mono->Labeled_Protein Reacts with Protein_A Protein with Primary Amine (-NH2) Protein_A->Labeled_Protein SulfoCy7_bis This compound Crosslinked_Complex Crosslinked Protein Complex SulfoCy7_bis->Crosslinked_Complex Crosslinks Protein_B Protein 1 Protein_B->Crosslinked_Complex Protein_C Protein 2 Protein_C->Crosslinked_Complex

Caption: Reaction schemes for monofunctional labeling and bifunctional crosslinking.

Performance Comparison: A Data-Driven Perspective

While direct, head-to-head published data for these specific Sulfo Cy7 reagents is limited, we can extrapolate a comparative performance overview based on the well-established principles of NHS ester chemistry. The following table summarizes expected quantitative data from a hypothetical experiment where both reagents are used to label a standard IgG antibody.

ParameterSulfo Cy7 Monofunctional NHS EsterThis compound (in excess protein)Supporting Rationale
Primary Application Fluorescent LabelingCrosslinking / Intramolecular LabelingThe presence of one vs. two reactive groups dictates the primary use case.[3][5]
Expected Degree of Labeling (DOL) 2 - 8Potentially higher due to multiple reactive sitesThe bis-NHS ester can react with multiple lysines on the same protein, potentially leading to a higher DOL or intramolecular crosslinking.
Labeling Efficiency HighHigh (dependent on concentration)Both reagents utilize the same efficient NHS ester chemistry. Efficiency is influenced by factors like pH and protein concentration.[1]
Risk of Aggregation LowHigher, especially at high concentrationsThe crosslinking nature of the bis-NHS ester can lead to the formation of protein-protein conjugates and potentially larger aggregates.[6]
Impact on Biological Activity Minimal at optimal DOLPotentially significantIntramolecular and intermolecular crosslinking can alter protein conformation and function. Studies have shown that NHS ester crosslinking can decrease enzymatic activity.[7]
Control over Conjugation HighLowerThe monofunctional reagent offers more controlled, stoichiometric labeling. The bis-NHS ester can result in a heterogeneous mixture of labeled and crosslinked products.[4]

Experimental Protocols

A detailed methodology is crucial for achieving optimal and reproducible results in bioconjugation. Below are generalized protocols for labeling an antibody with both Sulfo Cy7 monofunctional and bis-NHS esters.

Protocol 1: Antibody Labeling with Sulfo Cy7 Monofunctional NHS Ester

1. Materials:

  • Antibody (e.g., IgG) at 2 mg/mL in amine-free buffer (e.g., PBS, pH 7.4).

  • Sulfo Cy7 monofunctional NHS ester.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • 1 M Sodium bicarbonate (pH 8.3).

  • Purification column (e.g., Sephadex G-25).

2. Procedure:

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer. If necessary, perform dialysis or use a desalting column.

  • pH Adjustment: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

  • Dye Preparation: Immediately before use, dissolve the Sulfo Cy7 NHS ester in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 10-fold molar excess of the dissolved dye to the antibody solution. Incubate for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from unreacted dye using a gel filtration column equilibrated with PBS.

  • Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~750 nm (for Sulfo Cy7).

Protocol 2: Protein Crosslinking with this compound

1. Materials:

  • Protein(s) to be crosslinked at 1-10 mg/mL in amine-free buffer (e.g., HEPES, pH 7.5).

  • This compound.

  • Anhydrous DMSO.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

2. Procedure:

  • Protein Preparation: Prepare the protein solution in an amine-free buffer at the desired concentration.

  • Crosslinker Preparation: Dissolve the this compound in DMSO to the desired stock concentration immediately before use.

  • Crosslinking Reaction: Add a 20- to 50-fold molar excess of the crosslinker to the protein solution. Incubate for 30 minutes to 2 hours at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Analysis: Analyze the crosslinked products by SDS-PAGE and confirm labeling by fluorescence imaging.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for antibody labeling and purification.

A 1. Prepare Antibody (Amine-free buffer, pH 8.3) C 3. Labeling Reaction (1 hour, Room Temperature, Protected from light) A->C B 2. Prepare Dye Stock Solution (Sulfo Cy7 NHS Ester in DMSO) B->C D 4. Purification (Gel Filtration Column) C->D E 5. Characterization (UV-Vis for DOL) D->E F Labeled Antibody E->F

Caption: Standard workflow for antibody labeling with an NHS ester.

Application in Signaling Pathway Analysis

Fluorescently labeled biomolecules are instrumental in elucidating complex signaling pathways. For instance, a Sulfo Cy7-labeled antibody can be used in immunofluorescence microscopy to visualize the localization of a target protein upon pathway activation, or in flow cytometry to quantify the expression of a cell surface receptor.

cluster_cell Cell Receptor Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Target_Protein Target Protein Signaling_Cascade->Target_Protein Nucleus Nucleus Target_Protein->Nucleus Translocation Microscope Fluorescence Microscopy Target_Protein->Microscope Is Visualized by Ligand Ligand Ligand->Receptor Binds Labeled_Antibody Sulfo Cy7-Labeled Antibody Labeled_Antibody->Target_Protein Binds to

Caption: Use of a labeled antibody in visualizing protein translocation.

Conclusion

The choice between this compound and its monofunctional counterpart is dictated by the intended application. For precise, high-efficiency fluorescent labeling of a single biomolecule with minimal impact on its function, the monofunctional NHS ester is the superior choice. Conversely, the bis-NHS ester is a powerful tool for studying protein-protein interactions, creating protein conjugates, or probing spatial relationships within a protein complex through crosslinking. Researchers must carefully consider the potential for inducing aggregation and altering biological activity when employing the bifunctional reagent. Optimization of reaction conditions, particularly the molar ratio of the ester to the protein, is critical for success with either reagent.

References

A Comparative Guide to Protein Crosslinking: Alternatives to Sulfo Cy7 bis-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein analysis and conjugation, the selection of an appropriate crosslinking reagent is a critical determinant of experimental success. Sulfo Cy7 bis-NHS ester is a widely used homobifunctional crosslinker that incorporates a near-infrared fluorescent dye, enabling both the covalent linkage of proteins and their subsequent visualization. However, the specific properties of this reagent may not be optimal for all applications. This guide provides an objective comparison of viable alternatives to this compound, focusing on their performance, supported by experimental data, to facilitate an informed selection process.

This guide will explore three principal alternatives, each offering distinct advantages in terms of hydrophilicity, fluorescent properties, or reaction specificity:

  • BS(PEG)9 bis-NHS ester: A non-fluorescent, polyethylene (B3416737) glycol (PEG)-containing crosslinker that enhances solubility.

  • DyLight 800 bis-NHS ester: A fluorescent crosslinker with a different near-infrared dye, offering potentially enhanced brightness and photostability.

  • Click Chemistry Reagents (Azide-PEG-NHS ester & DBCO-alkyne): A bioorthogonal approach that provides high specificity and control over the crosslinking reaction.

Quantitative Comparison of Crosslinking Reagents

The selection of a crosslinking strategy is contingent upon several factors, including the desired spacer arm length, the need for a fluorescent reporter, and the required solubility and biocompatibility of the reagents. The following tables summarize the key characteristics of this compound and its alternatives.

Table 1: General and Physical Properties

FeatureThis compoundBS(PEG)9 bis-NHS esterDyLight 800 bis-NHS esterAzide-PEG-NHS ester + DBCO-alkyne
Crosslinker Type Homobifunctional, FluorescentHomobifunctionalHomobifunctional, FluorescentHeterobifunctional (two-step), Bioorthogonal
Reactive Groups NHS esters (amine-reactive)NHS esters (amine-reactive)NHS esters (amine-reactive)NHS ester (amine-reactive) & Azide (B81097)/DBCO
Spacer Arm Length ~10 Å (core dye structure)35.8 Å[1]Variable (dye-dependent)Variable (PEG-dependent)
Water Solubility High (sulfonated)[2]Very High (PEGylated)[1]High (sulfonated)[3]High (PEGylated)
Membrane Permeability No (charged)No (hydrophilic)No (charged)No (hydrophilic)

Table 2: Fluorescent Properties

ParameterSulfo Cy7DyLight 800
Excitation Maximum (λex) ~750 nm[2]~777 nm[4]
Emission Maximum (λem) ~773 nm[2]~794 nm[4]
Molar Extinction Coefficient (ε) ~240,600 M⁻¹cm⁻¹[2]~270,000 M⁻¹cm⁻¹[4]
Quantum Yield (Φ) ~0.24[2]High (specific value not publicly available)[4]
Photostability GoodReported to be higher than Cy dyes[5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these crosslinking reagents. The following protocols provide a general framework for protein crosslinking using each of the discussed alternatives. Optimization of reagent concentrations and reaction times is recommended for specific protein systems.

Protocol 1: Protein Crosslinking with BS(PEG)9 bis-NHS Ester

This protocol describes a one-step crosslinking reaction for proteins in solution.

Materials:

  • Protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate), pH 7-9.

  • BS(PEG)9 bis-NHS ester.

  • Anhydrous DMSO or DMF.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).

  • Desalting columns or dialysis equipment.

Procedure:

  • Protein Preparation: Dissolve the protein to be crosslinked in the chosen amine-free buffer at a concentration of 1-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of BS(PEG)9 in anhydrous DMSO or DMF.

  • Crosslinking Reaction: Add a 20- to 50-fold molar excess of the BS(PEG)9 stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by desalting or dialysis.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, observing for the appearance of higher molecular weight bands corresponding to crosslinked species.

Protocol 2: Fluorescent Labeling and Crosslinking with DyLight 800 bis-NHS Ester

This protocol is for the fluorescent labeling and crosslinking of proteins.

Materials:

  • Protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate), pH 7-9.

  • DyLight 800 bis-NHS ester.

  • Anhydrous DMSO or DMF.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).

  • Desalting columns or dialysis equipment.

Procedure:

  • Protein Preparation: Prepare the protein solution at 1-5 mg/mL in an amine-free buffer.

  • Crosslinker Preparation: Prepare a 10 mg/mL stock solution of DyLight 800 bis-NHS ester in anhydrous DMSO or DMF.

  • Crosslinking Reaction: Add a 10- to 20-fold molar excess of the DyLight 800 stock solution to the protein solution. Protect the reaction from light.

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Quenching: Add quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

  • Purification: Purify the fluorescently crosslinked protein from excess dye and byproducts using a desalting column or dialysis.

  • Analysis and Quantification: Analyze the crosslinking by SDS-PAGE. Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~777 nm.

Protocol 3: Two-Step Protein Crosslinking via Click Chemistry

This protocol outlines a two-step bioorthogonal crosslinking strategy.

Materials:

  • Protein #1 and Protein #2 in amine-free buffers.

  • Azide-PEG-NHS ester.

  • DBCO-alkyne-NHS ester.

  • Anhydrous DMSO.

  • Desalting columns.

Procedure:

Step 1: Functionalization of Proteins

  • Azide Functionalization of Protein #1:

    • Dissolve Protein #1 in an amine-free buffer (pH 7-9) at 1-5 mg/mL.

    • Prepare a 10 mM stock solution of Azide-PEG-NHS ester in DMSO.

    • Add a 10- to 20-fold molar excess of the azide reagent to the protein solution.

    • Incubate for 1 hour at room temperature.

    • Remove excess reagent using a desalting column.

  • DBCO Functionalization of Protein #2:

    • Dissolve Protein #2 in an amine-free buffer (pH 7-9) at 1-5 mg/mL.

    • Prepare a 10 mM stock solution of DBCO-alkyne-NHS ester in DMSO.

    • Add a 10- to 20-fold molar excess of the DBCO reagent to the protein solution.

    • Incubate for 1 hour at room temperature.

    • Remove excess reagent using a desalting column.

Step 2: Click Reaction

  • Crosslinking: Mix the azide-functionalized Protein #1 and the DBCO-functionalized Protein #2 in a suitable buffer (e.g., PBS). A 1:1 molar ratio is a good starting point.

  • Incubation: Incubate the mixture for 4-12 hours at 4°C or 2-4 hours at room temperature.

  • Analysis: Analyze the formation of the crosslinked conjugate by SDS-PAGE, looking for a band corresponding to the combined molecular weight of Protein #1 and Protein #2.

Visualization of Experimental Workflow and Signaling Pathways

To aid in the conceptualization of the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate a general protein crosslinking workflow and a simplified signaling pathway that might be studied using these techniques.

Protein_Crosslinking_Workflow cluster_start Preparation cluster_reaction Reaction cluster_analysis Analysis ProteinA Protein A Mix Mix & Incubate ProteinA->Mix ProteinB Protein B ProteinB->Mix Crosslinker Crosslinker (e.g., BS(PEG)9) Crosslinker->Mix Quench Quench Reaction Mix->Quench Purify Purify Quench->Purify SDSPAGE SDS-PAGE Purify->SDSPAGE MassSpec Mass Spectrometry Purify->MassSpec

Caption: A general workflow for homobifunctional protein crosslinking.

Signaling_Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression

Caption: A simplified kinase cascade signaling pathway.

Conclusion

The choice of a protein crosslinker extends beyond the mere presence of a fluorescent tag. Alternatives to this compound, such as BS(PEG)9, DyLight 800 bis-NHS ester, and click chemistry reagents, offer a range of properties that can be tailored to specific experimental needs. BS(PEG)9 provides enhanced water solubility, which is beneficial for maintaining protein integrity. DyLight 800 offers a potentially brighter and more photostable fluorescent alternative in the near-infrared spectrum. Click chemistry affords a high degree of specificity and control, which is particularly advantageous in complex biological systems. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can select the most appropriate crosslinking strategy to achieve their scientific objectives.

References

Assessing the Stability of Sulfo-Cy7 Labeled Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of fluorescently labeled conjugates is a critical factor influencing experimental reproducibility and data integrity. This guide provides a comprehensive comparison of Sulfo-Cy7 labeled conjugates against other common near-infrared (NIR) dyes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate fluorophore for your research needs.

Sulfo-Cy7, a water-soluble and bright NIR fluorescent dye, is widely used for labeling biomolecules such as antibodies, peptides, and nucleic acids for applications including in vivo imaging and flow cytometry.[1][] Its sulfonate groups enhance water solubility and are intended to reduce aggregation, a common issue with cyanine (B1664457) dyes that can lead to fluorescence quenching.[][3] However, the stability of any fluorescent conjugate is paramount for reliable and quantifiable results. This guide delves into the stability of Sulfo-Cy7 conjugates, offering a comparative perspective with other NIR dyes.

Comparative Stability Analysis

The stability of a fluorescent dye conjugate is influenced by several factors, including its inherent chemical structure, susceptibility to photobleaching, and the conditions of its microenvironment (e.g., buffer composition, pH, and storage temperature).[4][5] While Sulfo-Cy7 is reported to have improved photostability and quantum yield compared to its parent dye, Cy7, studies suggest that other NIR dyes, such as the Alexa Fluor series, may offer superior performance in terms of photostability and reduced aggregation.[6][7][8]

FeatureSulfo-Cy7Alexa Fluor 790IRDye 800CW
Relative Photostability LowerHigherHigh
Tendency for Aggregation HigherLowerLower
pH Sensitivity Insensitive between pH 4 and 10[4]Generally lowLow
Water Solubility Excellent[1]HighHigh

Note: The exact performance can vary depending on the specific conjugate and experimental conditions.

Studies have indicated that cyanine dyes, in general, are more susceptible to photobleaching than Alexa Fluor dyes.[7] Furthermore, protein conjugates of cyanine dyes can exhibit a tendency to aggregate, leading to a decrease in fluorescence emission.[7]

Experimental Workflow for Assessing Conjugate Stability

A systematic approach is crucial for evaluating the stability of fluorescently labeled conjugates. The following workflow outlines the key steps involved in a comparative stability study.

G cluster_prep Conjugate Preparation cluster_stress Stability Stress Testing cluster_analysis Analysis prep1 Labeling of Biomolecule (e.g., Antibody) prep2 Purification of Conjugate prep1->prep2 stress1 Photostability Assay (Controlled Light Exposure) prep2->stress1 stress2 Thermal Stability Assay (Incubation at Various Temperatures) prep2->stress2 stress3 Storage Stability Assay (Long-term Storage at Different Conditions) prep2->stress3 analysis1 Spectroscopic Analysis (Absorbance and Fluorescence) stress1->analysis1 analysis2 Functional Assay (e.g., Binding Affinity) stress1->analysis2 stress2->analysis1 stress2->analysis2 stress3->analysis1 stress3->analysis2 analysis3 Data Analysis and Comparison analysis1->analysis3 analysis2->analysis3

References

quantum yield comparison of Sulfo Cy7 and other NIR dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantum Yield of Sulfo Cy7 and Other Near-Infrared (NIR) Dyes

This guide provides a detailed comparison of the quantum yield of Sulfo Cy7 with other prominent near-infrared (NIR) fluorescent dyes. It is intended for researchers, scientists, and drug development professionals who utilize these dyes in applications such as in vivo imaging, fluorescence microscopy, and flow cytometry. The following sections present quantitative data, experimental methodologies, and visual workflows to aid in the selection of the most appropriate NIR dye for specific research needs.

Data Presentation: Quantum Yield Comparison

The quantum yield (Φ) of a fluorophore is a critical measure of its fluorescence efficiency, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorescent probe, which is crucial for sensitive detection in biological imaging. The table below summarizes the quantum yields of Sulfo Cy7 and other commonly used NIR dyes. It is important to note that quantum yield can be influenced by the solvent, temperature, and conjugation to biomolecules.

DyeQuantum Yield (Φ)Solvent/Condition
Sulfo Cy7 0.24Aqueous Buffer
Indocyanine Green (ICG) 0.14[1]Not Specified
0.012 - 0.13[2][3]Ethanol (B145695)
0.029 - 0.05[4]Aqueous Solution
0.003 - 0.012[5]Water/Blood
IRDye 800CW 0.09 - 0.12[6]Not Specified/Fetal Bovine Serum
0.08[7][8]TCB (Tissue Culture Buffer)
Alexa Fluor 790 0.04[9]Not Specified
Cy7.5 0.10[10]Not Specified

Experimental Protocols: Measuring Fluorescence Quantum Yield

The determination of fluorescence quantum yield is essential for characterizing and comparing fluorescent dyes. Two primary methods are employed: the relative method and the absolute method.

Relative Quantum Yield Measurement

This widely used method compares the fluorescence intensity of an unknown sample to a standard with a known quantum yield.[8] The accuracy of this method is contingent on the reliability of the quantum yield of the standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Standard dye with a known quantum yield in the NIR range (e.g., IR-125 in ethanol, Φ = 0.132[2])

  • Test dye solution (e.g., Sulfo Cy7 in PBS)

  • Solvent (e.g., spectroscopic grade ethanol or PBS)

Procedure:

  • Sample Preparation: Prepare a series of dilutions for both the standard and test dyes in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance spectra of all solutions. Record the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.

    • Maintain identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Data Analysis:

    • Correct the emission spectra for the wavelength-dependent response of the instrument.

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test dye.

    • The quantum yield of the test sample (Φx) is calculated using the following equation:

      Φx = Φst * (mx / mst) * (nx2 / nst2)

      where Φst is the quantum yield of the standard, mx and mst are the slopes of the linear fits for the test and standard samples, respectively, and nx and nst are the refractive indices of the respective solvents.[8]

Absolute Quantum Yield Measurement

The absolute method directly measures the number of emitted and absorbed photons using an integrating sphere, thus avoiding the need for a reference standard.[4]

Materials:

  • Spectrofluorometer equipped with an integrating sphere

  • Sample and blank (solvent only) in a quartz cuvette

Procedure:

  • Blank Measurement: Place the cuvette containing only the solvent inside the integrating sphere. Measure the spectrum of the excitation light scattered by the solvent. This provides the intensity of the incident light (La).

  • Sample Measurement: Place the cuvette with the fluorescent sample in the integrating sphere and acquire the spectrum. This measurement will show a peak for the unabsorbed excitation light (Lc) and the fluorescence emission of the sample (Ec).

  • Data Analysis:

    • The number of absorbed photons is proportional to La - Lc.

    • The number of emitted photons is proportional to the integrated area of the emission spectrum, Ec.

    • The absolute quantum yield (Φ) is calculated as:

      Φ = Ec / (La - Lc)

Mandatory Visualization

Experimental Workflow: NIR Dye Antibody Conjugation

The following diagram illustrates a typical workflow for conjugating a near-infrared dye, such as a Sulfo Cy7 NHS ester, to an antibody for use in targeted imaging applications.

G Experimental Workflow for NIR Dye Antibody Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Characterization cluster_application Application protein_prep Antibody Preparation (Buffer Exchange, pH Adjustment) conjugation Incubation of Antibody and Dye Mixture protein_prep->conjugation dye_prep Sulfo Cy7 NHS Ester Dissolution in DMSO dye_prep->conjugation purification Size-Exclusion Chromatography (Removal of free dye) conjugation->purification analysis Spectrophotometric Analysis (Determine Degree of Labeling) purification->analysis application In Vivo / In Vitro Imaging analysis->application

Caption: Workflow for conjugating a Sulfo Cy7 NHS ester to an antibody.

Logical Relationship: Factors Influencing Fluorescence Quantum Yield

The quantum yield of a fluorescent dye is not an intrinsic constant but is influenced by several external factors. This diagram illustrates the key relationships.

G Factors Influencing Fluorescence Quantum Yield cluster_factors Influencing Factors QY Quantum Yield Solvent Solvent Polarity & Viscosity Solvent->QY Temp Temperature Temp->QY Conc Concentration (Quenching) Conc->QY Conj Bioconjugation Conj->QY

Caption: Key factors that can alter the quantum yield of a NIR dye.

References

Cy7 vs. Cy7.5: A Comparative Guide for Deep Tissue Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate near-infrared (NIR) fluorophore is a critical decision for researchers engaged in deep tissue and in vivo imaging. The ideal dye must possess spectral characteristics that align with the NIR window of biological tissues (roughly 700-900 nm), a region where light absorption by endogenous molecules like hemoglobin and water is minimized, and autofluorescence is significantly reduced.[1][2] This alignment allows for deeper tissue penetration and a higher signal-to-noise ratio.[1] Among the most utilized fluorophores for these applications are the cyanine (B1664457) dyes Cy7 and Cy7.5.

This guide provides an objective comparison of Cy7 and Cy7.5, presenting their photophysical properties, performance considerations for deep tissue imaging, and standardized experimental protocols to aid in the selection of the optimal probe for your research needs.

Photophysical and Spectral Properties: A Quantitative Comparison

The performance of a fluorescent dye is dictated by its intrinsic photophysical properties. A high molar extinction coefficient signifies efficient light absorption, while a high quantum yield indicates an efficient conversion of absorbed light into emitted fluorescence.[1][3] The product of these two values determines the overall brightness of the fluorophore.[3]

Cy7.5 is structurally distinct from Cy7 due to an additional benzene (B151609) ring in its chromophore, which shifts its absorption and emission peaks to longer wavelengths.[] This red shift is a key differentiator for deep tissue applications.

Below is a summary of the key spectral and photophysical properties of Cy7 and Cy7.5.

PropertyCy7Cy7.5Advantage for Deep Tissue Imaging
Excitation Maximum (λex) ~750 - 756 nm[5]~788 nm[6]Cy7.5 : Longer wavelength allows for deeper tissue penetration.
Emission Maximum (λem) ~775 - 779 nm[1][5]~808 nm[6]Cy7.5 : Longer wavelength emission is less scattered by tissue.
Molar Extinction Coefficient (ε) ~199,000 - 250,000 M⁻¹cm⁻¹[5][7]~223,000 M⁻¹cm⁻¹[8]Comparable : Both dyes exhibit very strong light absorption.
Quantum Yield (Φ) ~0.3[5][7]~0.10[8]Cy7 : Higher quantum yield contributes to greater brightness.
Brightness (ε x Φ) ~59,700 - 75,000~22,300Cy7 : Significantly brighter on a per-molecule basis.
Stokes Shift ~25 nm[1]~20 nm[6]Comparable : Both have relatively small Stokes shifts.
Photostability Lower photostability; susceptible to photobleaching.[2][9]Generally described as having high photostability.[6][10]Cy7.5 : More stable for long-term or repeated imaging sessions.

Performance Considerations for Deep Tissue Imaging

Wavelength and Tissue Penetration: The primary advantage of Cy7.5 lies in its longer excitation and emission wavelengths.[6][11] Light at these longer NIR wavelengths is subject to less scattering and absorption by biological tissues, enabling deeper imaging capabilities and reduced background signal compared to Cy7.[1][2] This makes Cy7.5 particularly well-suited for imaging deep-seated targets or in larger animal models.

Brightness vs. Photostability: While Cy7 is intrinsically a brighter fluorophore due to its higher quantum yield, its utility can be hampered by its lower photostability.[2][9] In experiments requiring long exposure times or repeated imaging, the signal from Cy7 can diminish rapidly due to photobleaching.[12] In contrast, Cy7.5 offers greater photostability, providing a more consistent and reliable signal over extended periods.[6][10] The choice between the two may therefore involve a trade-off: the higher initial signal of Cy7 versus the more stable, deeper-penetrating signal of Cy7.5.

Solubility: Both Cy7 and Cy7.5 are available in sulfonated and non-sulfonated forms.[][13] Standard, non-sulfonated cyanine dyes have limited water solubility and require an organic co-solvent like DMSO or DMF for labeling reactions.[13] Sulfonated versions (e.g., Sulfo-Cy7) have increased water solubility, which can be advantageous when working with sensitive proteins that may be denatured by organic solvents.[13]

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential. The following are generalized methodologies for common applications of Cy7 and Cy7.5.

Protocol 1: Covalent Labeling of Antibodies with NHS Esters

This protocol outlines the general steps for conjugating an amine-reactive Cy7 or Cy7.5 N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on an antibody.[1][11]

Materials:

  • Antibody (in amine-free buffer, e.g., PBS)

  • Cy7-NHS or Cy7.5-NHS ester

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate (pH 8.5-9.0)

  • Purification column (e.g., size-exclusion chromatography)

Methodology:

  • Antibody Preparation: Ensure the antibody is at a concentration of 2-10 mg/mL. The buffer must be free of primary amines (e.g., Tris), as they will compete for reaction with the NHS ester. Adjust the pH of the antibody solution to 8.5-9.0 using sodium bicarbonate.

  • Dye Preparation: Immediately before use, dissolve the Cy-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: While gently vortexing the antibody solution, slowly add a predetermined molar excess of the dye stock solution. A 10:1 to 20:1 molar ratio of dye-to-antibody is a common starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted free dye using a size-exclusion column, dialysis, or other suitable purification method.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λex of the dye.

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & QC prep_ab Prepare Antibody (Amine-free buffer, pH 8.5-9.0) conjugation Conjugation Reaction (Add dye to antibody, incubate 1-2h) prep_ab->conjugation prep_dye Prepare Dye Stock (Cy-NHS in DMSO) prep_dye->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Characterization (Determine Degree of Labeling) purification->characterization

Workflow for antibody conjugation with a Cy-NHS ester.
Protocol 2: General Workflow for In Vivo Fluorescence Imaging

This protocol provides a general workflow for small animal in vivo imaging using a Cy7 or Cy7.5-labeled probe.[1][2]

Materials:

  • Cy-labeled probe (e.g., antibody, nanoparticle)

  • Animal model (e.g., tumor-bearing mouse)

  • In vivo imaging system with appropriate NIR lasers/filters

  • Anesthetic (e.g., isoflurane)

  • Sterile saline or PBS for injection

Methodology:

  • Animal Preparation: Anesthetize the animal and place it in the imaging chamber. Ensure the animal's body temperature is maintained.

  • Pre-Injection Imaging: Acquire a baseline, whole-body fluorescence image to determine the level of background autofluorescence. Use the appropriate excitation and emission filter set for the chosen dye (e.g., Ex: 740-760 nm, Em: 770-800 nm for Cy7).[1]

  • Probe Administration: Administer the Cy-labeled probe via a suitable route (e.g., intravenous tail vein injection). The dosage and injection volume must be determined empirically.[1]

  • Post-Injection Imaging: Acquire images at multiple time points post-injection (e.g., 1h, 4h, 24h, 48h) to monitor the biodistribution, target accumulation, and clearance of the probe.[1]

  • Ex Vivo Analysis (Optional): After the final imaging session, euthanize the animal and excise the tumor and major organs for ex vivo imaging to confirm and quantify the in vivo signal distribution with higher resolution.[2]

  • Image Analysis: Quantify the fluorescence intensity in the regions of interest (ROI), such as the tumor and other organs, over time. Correct for background autofluorescence.[2]

G prep 1. Animal Preparation (Anesthesia) pre_img 2. Pre-Injection Imaging (Acquire baseline autofluorescence) prep->pre_img inject 3. Probe Administration (e.g., Intravenous Injection) pre_img->inject post_img 4. Post-Injection Imaging (Monitor at various time points) inject->post_img ex_vivo 5. Ex Vivo Analysis (Optional) (Image excised organs/tumor) post_img->ex_vivo analysis 6. Image Analysis (Quantify signal in ROIs) post_img->analysis ex_vivo->analysis

General workflow for in vivo fluorescence imaging.

Conclusion

Both Cy7 and Cy7.5 are powerful tools for deep tissue imaging, each with distinct advantages.

  • Choose Cy7 for applications where maximum signal brightness is the primary concern and imaging sessions are relatively short, minimizing the impact of photobleaching. Its higher quantum yield makes it an excellent choice for detecting low-abundance targets.

  • Choose Cy7.5 for longitudinal studies requiring repeated imaging over extended periods or for applications demanding the deepest possible tissue penetration. Its superior photostability and longer-wavelength emission provide a more robust and reliable signal for challenging in vivo models.[6][10]

Ultimately, the optimal choice depends on the specific requirements of the experiment, including the nature of the biological target, the imaging depth required, and the duration of the imaging protocol.

References

A Comparative Guide to Evaluating Non-Specific Binding of Sulfo Cy7 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of targeted molecular imaging and therapy, the specificity of fluorescently labeled conjugates is paramount. Non-specific binding can lead to high background signals, reduced contrast, and potential misinterpretation of experimental results. This guide provides an objective comparison of Sulfo Cy7 conjugates against common alternatives, focusing on their non-specific binding characteristics. We present supporting experimental data, detailed protocols for evaluation, and visual workflows to aid in the selection of the most suitable near-infrared (NIR) dye for your research needs.

Understanding Non-Specific Binding

Non-specific binding refers to the interaction of a fluorescent conjugate with off-target sites, such as serum proteins, non-target cells, and the extracellular matrix. This phenomenon is influenced by several physicochemical properties of the dye and the resulting conjugate, including:

  • Hydrophobicity: More hydrophobic or lipophilic dyes tend to exhibit higher non-specific binding due to interactions with lipid membranes and hydrophobic pockets in proteins.

  • Net Charge: The overall charge of the dye-conjugate can influence its interaction with charged cellular components and serum proteins. Zwitterionic dyes, which have a net neutral charge, are designed to minimize such non-specific interactions.

  • Dye Aggregation: Some dyes have a tendency to self-aggregate, which can lead to increased non-specific uptake and altered biodistribution.

Comparative Analysis of Sulfo Cy7 and Alternatives

This section compares the non-specific binding properties of Sulfo Cy7 with two widely used NIR dyes: IRDye® 800CW and ZW800-1.

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies.

Table 1: In Vivo Tumor-to-Background Ratios (TBR)

ConjugateTargetAnimal ModelTime PointTumor-to-Background RatioReference
cRGD-Sulfo Cy7 (and derivatives)αvβ3 integrinNot specified in direct comparison-Data not available for direct TBR comparison
cRGD-IRDye® 800CWαvβ3 integrinMelanoma4 hours5.1[1]
cRGD-ZW800-1αvβ3 integrinMelanoma4 hours17.2[1]
Folate-IRDye® 800CWFolate Receptor αOvarian Cancer24 hours~3.5[2]
Folate-ZW800-1 ForteFolate Receptor αOvarian Cancer24 hours~6.0[2]
Folate-Cy7 derivativeFolate Receptor αOvarian Cancer-No or very low tumor accumulation[2]

Table 2: In Vivo Biodistribution in Healthy Mice (% Injected Dose per Gram of Tissue - %ID/g)

Dye Conjugate (FSC-based)BloodLiverSpleenKidneysMuscleReference
Sulfo Cy7~1.5~4.0~3.5~3.0~0.8[3]
IRDye® 800CW~0.5~1.5~1.0>20.0~0.3[3]

Note: Data for Sulfo Cy7 and IRDye® 800CW conjugates are from a study where they were conjugated to a fusarinine (B1175079) C (FSC) scaffold. The Sulfo Cy7 conjugate exhibited higher retention in all organs compared to the IRDye® 800CW counterpart, which was attributed to its higher lipophilicity[3].

Table 3: Physicochemical Properties of Dyes

PropertySulfo Cy7IRDye® 800CWZW800-1Reference
Net Charge NegativeHigh Net NegativeZwitterionic (Net Neutral)[2]
Hydrophilicity/Lipophilicity More Hydrophobic/LipophilicHighly HydrophilicHydrophilic[2][3]
Primary Clearance Route Hepatobiliary indicated by biodistributionRenalRenal[2][4]

Key Findings from Comparative Studies

  • Sulfo Cy7 conjugates have demonstrated higher lipophilicity, which can contribute to greater non-specific retention in tissues like the liver and spleen compared to more hydrophilic alternatives[3]. In some models, conjugates of Cy7 derivatives showed little to no specific tumor accumulation, with clearance primarily through the hepatobiliary route[2].

  • IRDye® 800CW is a highly hydrophilic dye due to its four sulfonate groups, leading to rapid renal clearance[2][3]. However, its high net negative charge can sometimes interfere with the target-binding properties of conjugates and result in non-specific accumulation[2].

  • ZW800-1 , a zwitterionic dye with a net neutral charge, is designed to minimize non-specific binding to serum proteins and other tissues. Studies have shown that ZW800-1 conjugates exhibit significantly higher tumor-to-background ratios compared to IRDye® 800CW conjugates, indicating lower non-specific binding and clearer imaging signals[1][2]. ZW800-1 also demonstrates rapid renal excretion and minimal background tissue uptake[4].

Experimental Protocols for Evaluating Non-Specific Binding

Accurate assessment of non-specific binding is crucial for the validation of any targeted fluorescent conjugate. Below are detailed protocols for key in vitro and in vivo experiments.

In Vitro Non-Specific Binding Assay using Flow Cytometry

This protocol allows for the quantification of non-specific binding to a negative control cell line that does not express the target of interest.

Workflow for In Vitro Non-Specific Binding Assay (Flow Cytometry)

cluster_0 Cell Preparation cluster_1 Incubation cluster_2 Data Acquisition and Analysis Harvest_Cells Harvest Target-Positive and Target-Negative Cells Count_Cells Count Cells and Adjust Concentration Harvest_Cells->Count_Cells Block_Fc Block Fc Receptors Count_Cells->Block_Fc Incubate_Conjugate Incubate Cells with Fluorescent Conjugate Block_Fc->Incubate_Conjugate Wash_Cells Wash Cells to Remove Unbound Conjugate Incubate_Conjugate->Wash_Cells Acquire_Data Acquire Data on Flow Cytometer Wash_Cells->Acquire_Data Analyze_Data Analyze Mean Fluorescence Intensity (MFI) Acquire_Data->Analyze_Data cluster_0 Animal Preparation and Injection cluster_1 In Vivo Imaging cluster_2 Ex Vivo Analysis Animal_Model Prepare Animal Model (e.g., Tumor-bearing mouse) Inject_Conjugate Inject Fluorescent Conjugate (e.g., intravenously) Animal_Model->Inject_Conjugate Longitudinal_Imaging Perform Longitudinal Whole-Body Fluorescence Imaging Inject_Conjugate->Longitudinal_Imaging Euthanize Euthanize Animal at Defined Time Points Longitudinal_Imaging->Euthanize Harvest_Organs Harvest Organs of Interest (Tumor, Liver, Spleen, etc.) Euthanize->Harvest_Organs Image_Organs Image Harvested Organs Ex Vivo Harvest_Organs->Image_Organs Quantify_Signal Quantify Fluorescence Signal (e.g., Radiant Efficiency) Image_Organs->Quantify_Signal

References

Safety Operating Guide

Proper Disposal of Sulfo Cy7 bis-NHS Ester: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Sulfo Cy7 bis-NHS ester, a water-soluble, bifunctional near-infrared dye commonly used for cross-linking and labeling biomolecules. While generally not classified as a hazardous substance, proper deactivation of its reactive components is crucial for safe and compliant disposal.

Core Safety and Handling Principles

Before initiating any disposal procedure, it is imperative to consult your institution's specific safety protocols and waste disposal guidelines. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, when handling this compound.

Although not classified as hazardous, direct contact with skin or eyes should be avoided. In case of contact, rinse the affected area thoroughly with water.

Understanding the Compound: Key Disposal-Related Data

The disposal procedure for Sulfo Cy7 bis--NHS ester is primarily dictated by the reactivity of its N-hydroxysuccinimide (NHS) ester functional groups. These groups are susceptible to hydrolysis, a reaction that deactivates their ability to covalently bond with primary amines.

PropertyValue/CharacteristicImplication for Disposal
Hazard Classification Not classified as a hazardous substance or mixture.Can likely be disposed of as non-hazardous waste after deactivation.
Solubility Good in water, DMF, and DMSO.Allows for aqueous-based deactivation procedures.
Reactivity of NHS Ester Reacts with primary amines; susceptible to hydrolysis.Hydrolysis is the primary method for deactivation prior to disposal.
NHS Ester Hydrolysis Rate of hydrolysis is pH-dependent; significantly faster at higher pH. The half-life is approximately 1 hour at pH 8.Raising the pH of an aqueous solution of the compound will accelerate the deactivation of the reactive NHS ester groups.

Experimental Protocol: Deactivation via Hydrolysis

The primary step in the safe disposal of this compound is the hydrolysis of its reactive NHS ester groups. This process converts the reactive ester into a stable carboxylic acid and N-hydroxysuccinimide, both of which are significantly less reactive.

Materials:

  • Waste solution containing this compound.

  • 1 M Sodium Hydroxide (NaOH) or a suitable basic solution.

  • pH indicator strips or a pH meter.

  • Appropriate waste container.

Procedure:

  • Solution Preparation: Ensure the waste this compound is in an aqueous solution. If the original solvent was DMF or DMSO, dilute the waste solution with a sufficient amount of water.

  • pH Adjustment: While stirring the solution, slowly add a basic solution, such as 1 M NaOH, dropwise.

  • Monitor pH: Periodically check the pH of the solution using pH strips or a calibrated pH meter. The target pH for efficient hydrolysis is between 8.5 and 10.

  • Incubation: Once the desired pH is reached, allow the solution to stand for at least one hour at room temperature. This incubation period provides sufficient time for the hydrolysis of the NHS esters to complete.

  • Neutralization: After the incubation period, neutralize the solution by adding an appropriate acid (e.g., 1 M HCl) until the pH is between 6 and 8.

  • Final Disposal: The resulting deactivated solution, containing the hydrolyzed cyanine (B1664457) dye, can now be disposed of according to your institution's guidelines for non-hazardous chemical waste. In many cases, this may be suitable for drain disposal with copious amounts of water, but institutional and local regulations must be followed.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_deactivation Deactivation cluster_disposal Final Disposal A Waste Sulfo Cy7 bis-NHS ester Solution B Wear Appropriate PPE C Adjust pH to 8.5-10 with Base (e.g., NaOH) B->C Begin Deactivation D Incubate for at least 1 hour at Room Temperature C->D Allow for Hydrolysis E Neutralize pH to 6-8 D->E Prepare for Disposal F Consult Institutional and Local Regulations E->F Final Check G Dispose as Non-Hazardous Chemical Waste F->G Proceed with Disposal

Caption: Workflow for the safe disposal of this compound.

Logical Relationship of Deactivation

DeactivationLogic cluster_reagents Reactants cluster_process Process cluster_products Products reagent This compound (Reactive) hydrolysis Hydrolysis (pH 8.5-10, >=1 hr) reagent->hydrolysis base Basic Solution (e.g., NaOH) base->hydrolysis product1 Hydrolyzed Sulfo Cy7 Dye (Non-Reactive Carboxylic Acid) hydrolysis->product1 product2 N-hydroxysuccinimide hydrolysis->product2

Caption: Chemical logic of the NHS ester deactivation process.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing environmental impact and maintaining a safe laboratory environment. Always prioritize your local safety guidelines and regulations.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.